molecular formula C14H19NO B141622 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-92-3

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B141622
CAS No.: 180160-92-3
M. Wt: 217.31 g/mol
InChI Key: YJJHIMYQURVDAR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile building block for the design of novel therapeutic agents. The spiro[isobenzofuran-1,4'-piperidine] core structure has been identified as a key pharmacophore in the development of potent and selective agonists for the melanocortin-4 receptor (MC4R), a target for treating obesity and related metabolic disorders . Furthermore, structural analogs based on this core have demonstrated potent binding affinity to the neuropeptide Y5 receptor, highlighting its potential application in researching treatments for eating disorders, cardiovascular diseases, and psychiatric conditions . Historically, derivatives of this spirocyclic system have also been explored for their diuretic and antihypertensive properties, as well as potential activity in the central nervous system . As such, this compound provides researchers with a valuable and well-substantiated starting point for the synthesis and optimization of new chemical entities targeting a range of biological pathways.

Properties

IUPAC Name

3,3-dimethylspiro[2-benzofuran-1,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-13(2)11-5-3-4-6-12(11)14(16-13)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJHIMYQURVDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3(O1)CCNCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] (CAS 180160-92-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of CAS 180160-92-3, identified as 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine]. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document consolidates predicted properties and outlines detailed, field-proven experimental protocols for their determination. By understanding these properties, researchers can better utilize this versatile heterocyclic scaffold in the design and synthesis of novel therapeutic agents, particularly in the realm of central nervous system disorders and as a modulator of various biological targets. This guide serves as a practical resource, bridging the gap between theoretical understanding and laboratory application.

Introduction and Chemical Identity

CAS number 180160-92-3 is unequivocally identified as 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] . This compound belongs to the class of spiro[isobenzofuran-piperidine] derivatives, a structural motif of significant interest in medicinal chemistry. These scaffolds are integral to the development of potential central nervous system agents, including antidepressants and antipsychotics.[1][2] Furthermore, derivatives of the parent 3H-spiro[isobenzofuran-1,4'-piperidine] structure have been explored as potent and selective agonists for receptors such as the melanocortin subtype-4 receptor (MC4R) and as ligands for sigma (σ) receptors.[3][4]

The inherent structural rigidity and three-dimensional nature of the spirocyclic system, combined with the basic nitrogen of the piperidine ring, make this an attractive starting point for creating molecules with high receptor affinity and specificity. The physicochemical properties of this foundational structure are therefore critical for predicting its behavior in biological systems and for guiding the synthesis of its derivatives.

Core Physicochemical Properties

Direct experimental values for the physicochemical properties of 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] are not readily found in published literature. However, computational predictions provide a valuable baseline for researchers.

PropertyPredicted ValueData Source
Molecular Formula C₁₄H₁₉NO-
Molecular Weight 217.31 g/mol -
Boiling Point 337.8 ± 42.0 °C at 760 mmHgEchemi
Density 1.09 ± 0.1 g/cm³Echemi
XLogP3 3.66140Echemi
Polar Surface Area (PSA) 21.26 ŲEchemi

Experimental Determination of Physicochemical Properties

The following sections detail robust, self-validating protocols for the experimental determination of the key physicochemical properties of 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine]. The causality behind key experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically ≤ 2 °C) is indicative of a pure substance.[5]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is a finely ground, dry powder. If necessary, gently crush any crystals using a mortar and pestle.

    • Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the tube and tap the closed end on a hard surface to pack the solid to a height of 2-3 mm.[6]

  • Apparatus Setup (Digital Melting Point Apparatus, e.g., Mel-Temp):

    • Insert the packed capillary tube into the sample holder of the apparatus.

  • Rapid Preliminary Measurement:

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

  • Accurate Measurement:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Prepare a new capillary with the sample.

    • Set a slow heating rate (1-2 °C/minute) to approach the melting point.

    • Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.

Causality of Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows the sample and the thermometer to be in thermal equilibrium, providing an accurate temperature reading.

MeltingPointWorkflow A Grind Sample B Pack Capillary Tube (2-3mm) A->B C Rapid Preliminary Scan (10-20°C/min) B->C D Determine Approximate MP C->D E Cool Apparatus D->E F Prepare New Sample E->F G Slow Accurate Scan (1-2°C/min) F->G H Record T₁ and T₂ G->H SolubilityWorkflow A Weigh Compound into Vials B Add Solvents A->B C Agitate for 24h at 25°C B->C D Visually Inspect C->D E Filter Supernatant D->E F Quantify by HPLC/LC-MS E->F

Caption: Workflow for Solubility Determination.

pKa Determination

The pKa value is critical as it dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding. As 3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] contains a basic piperidine nitrogen, determining its pKa is essential. Potentiometric titration is a standard and reliable method. [7] Experimental Protocol:

  • Sample Preparation:

    • Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Place the pH electrode into the sample solution and monitor the initial pH.

    • Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa is the pH at the half-equivalence point (the point where half of the amine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.

Causality of Experimental Choices:

  • Potentiometric Titration: This method directly measures the change in proton concentration (pH) as the basic nitrogen is neutralized by the acid, providing a direct measurement of the compound's basicity.

Spectroscopic Characterization Protocols

Spectroscopic data provides the definitive structural confirmation of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). [8] * For ¹³C NMR, a more concentrated sample (50-100 mg) is typically required due to the lower natural abundance of the ¹³C isotope. [8] * Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire the spectra on a calibrated NMR spectrometer.

    • For ¹H NMR, typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a longer acquisition time is usually necessary.

  • Data Processing:

    • Process the raw data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and report chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Thin Solid Film):

  • Sample Preparation:

    • Dissolve a small amount of the solid sample (a few mg) in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial. [9] * Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. [9]2. Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify and label the characteristic absorption bands corresponding to the functional groups (e.g., C-H aromatic, C-H aliphatic, C-O ether, C-N amine).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation.

Experimental Protocol (LC-MS with Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Use an LC-MS system equipped with an ESI source.

    • Set the mass spectrometer to operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ to confirm the molecular weight.

    • Analyze any significant fragment ions to gain further structural information.

Conclusion

3,3-Dimethylspiro[isobenzofuran-1(3H),4'-piperidine] (CAS 180160-92-3) is a valuable heterocyclic building block with significant potential in medicinal chemistry. While specific experimental physicochemical data is sparse, this guide provides a robust framework for its characterization. The detailed protocols for determining melting point, boiling point, solubility, pKa, and for acquiring spectroscopic data are designed to be both practical and reliable. By applying these methodologies, researchers can generate the necessary data to confidently employ this compound in the synthesis of novel and potentially therapeutic molecules, thereby advancing the field of drug discovery.

References

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Mechanism of action for spiro[isobenzofuran-1,4'-piperidine] compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action for Spiro[isobenzofuran-1,4'-piperidine] Compounds

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular mechanisms underpinning the biological activity of spiro[isobenzofuran-1,4'-piperidine] compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, experimental methodologies, and key structural-activity insights. The spiro[isobenzofuran-1,4'-piperidine] scaffold is a versatile pharmacophore found in a range of biologically active molecules, with effects spanning central nervous system disorders and oncology.[1][2][3][4][5] A thorough comprehension of their mechanism of action is paramount for the rational design of next-generation therapeutics.

The primary molecular targets for many compounds in this class are the sigma-1 (σ1) and sigma-2 (σ2) receptors.[6][7][8][9][10] This guide will elucidate the interactions with these receptors, the downstream signaling consequences, and the experimental approaches used to characterize these interactions.

Part 1: The Primary Molecular Targets: Sigma-1 and Sigma-2 Receptors

The biological effects of spiro[isobenzofuran-1,4'-piperidine] compounds are predominantly mediated through their interaction with two key, yet distinct, sigma receptor subtypes.

The Sigma-1 Receptor (σ1R): A Ligand-Operated Intracellular Chaperone

Initially misidentified as an opioid receptor, the σ1 receptor is now understood to be a unique, ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at a specialized subdomain known as the mitochondria-associated ER membrane (MAM).[11][12][13][14]

Under basal conditions, σ1R is associated with the binding immunoglobulin protein (BiP), another ER chaperone.[12][13][15] Upon stimulation by endogenous ligands or exogenous compounds like certain spiro[isobenzofuran-1,4'-piperidines], or in response to cellular stress, σ1R dissociates from BiP.[12][13][15] This dissociation "activates" its chaperone activity, allowing it to interact with and modulate a variety of client proteins.

The primary functions of σ1R activation include:

  • Modulation of Calcium Signaling: Activated σ1R stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), prolonging calcium signaling from the ER to the mitochondria, which is crucial for cellular bioenergetics.[12][13][14]

  • Regulation of Ion Channels: It can directly interact with and modulate the activity of various voltage-gated ion channels, including K+ channels.[14]

  • Cellular Stress Response: σ1R plays a critical role in mitigating ER stress by modulating the unfolded protein response (UPR) signaling pathways.[15]

The signaling cascade initiated by σ1R modulation is depicted below:

sigma1_pathway cluster_ER Endoplasmic Reticulum (MAM) cluster_Mito Mitochondria cluster_downstream Downstream Effects s1r_bip σ1R-BiP Complex (Inactive) s1r_active Active σ1R s1r_bip->s1r_active ip3r IP3 Receptor s1r_active->ip3r Stabilization ion_channel Ion Channel Modulation s1r_active->ion_channel upr UPR Regulation s1r_active->upr ca_mito Ca2+ Influx ip3r->ca_mito Ca2+ Release stress Cellular Stress / Ligand Binding stress->s1r_bip Dissociation atp ATP Production ca_mito->atp neuroprotection Neuroprotection atp->neuroprotection ion_channel->neuroprotection upr->neuroprotection

Caption: Sigma-1 Receptor Signaling Pathway.

The Sigma-2 Receptor (σ2R): A Key Regulator of Cellular Homeostasis

For many years, the σ2 receptor was a pharmacological entity without a molecular identity. It has now been identified as the transmembrane protein 97 (TMEM97).[16][17][18] The σ2R/TMEM97 is highly expressed in proliferating cells, including many types of tumors, as well as in specific regions of the brain.[18][19]

The σ2R/TMEM97 is involved in several critical cellular processes:

  • Cholesterol Homeostasis: It forms a complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR) to regulate the internalization of LDL and the trafficking of cholesterol out of lysosomes.[16][17]

  • Cell Proliferation and Viability: Due to its high expression in tumor cells, σ2R has been identified as a potential target for cancer therapy. Ligands targeting σ2R can induce apoptosis and inhibit cell proliferation.[19]

  • Neurological Functions: The σ2R is implicated in neurodegenerative diseases like Alzheimer's, where it may play a role in the pathophysiology of amyloid-β oligomers.[18][19]

The signaling network associated with σ2R is illustrated below:

sigma2_pathway cluster_membrane Plasma Membrane cluster_cell Intracellular ldlr LDLR s2r_complex σ2R/TMEM97-PGRMC1 Complex ldlr->s2r_complex Interaction endocytosis Endocytosis s2r_complex->endocytosis cell_proliferation Cell Proliferation s2r_complex->cell_proliferation Regulation apoptosis Apoptosis s2r_complex->apoptosis Induction (Agonists) ldl LDL ldl->ldlr lysosome Lysosome endocytosis->lysosome LDL Trafficking chol_homeostasis Cholesterol Homeostasis lysosome->chol_homeostasis s2r_ligand Spiro[isobenzofuran-1,4'-piperidine] Ligand s2r_ligand->s2r_complex Modulation

Caption: Sigma-2 Receptor/TMEM97 Signaling Pathway.

Part 2: Characterizing the Interaction: Experimental Protocols

A multi-tiered experimental approach is necessary to fully characterize the mechanism of action of a novel spiro[isobenzofuran-1,4'-piperidine] compound. This involves determining its binding affinity, functional activity (i.e., agonist, antagonist, or inverse agonist), and cellular consequences.

Radioligand Binding Assays: Quantifying Affinity

The foundational experiment to determine if a compound interacts with a target is the radioligand binding assay. This technique measures the affinity of a test compound for the receptor by quantifying its ability to displace a known radioactive ligand.

Workflow for Radioligand Binding Assay:

binding_assay_workflow prep 1. Membrane Preparation (e.g., Guinea Pig Liver for σ1R, Rat Liver for σ2R) incubate 2. Incubation - Membranes - Radioligand - Test Compound (Varying Conc.) prep->incubate separate 3. Separation (Rapid Filtration) incubate->separate quantify 4. Quantification (Scintillation Counting) separate->quantify analyze 5. Data Analysis (IC50 -> Ki Calculation) quantify->analyze

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Protocol: σ1 Receptor Binding Assay

  • Membrane Preparation: Homogenize guinea pig liver tissue, which has high σ1R expression, in a suitable buffer (e.g., Tris-HCl).[20][21] Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a selective σ1R radioligand (e.g., -pentazocine), and varying concentrations of the spiro[isobenzofuran-1,4'-piperidine] test compound.[20][22]

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

For σ2R assays, a similar protocol is followed, often using rat liver membranes and the radioligand [³H]DTG in the presence of (+)-pentazocine to block σ1R sites.[20][21]

Table 1: Representative Binding Affinities of Spiro[isobenzofuran-1,4'-piperidine] Derivatives

CompoundTargetKi (nM)Source
1'-benzyl-3-methoxy-3H-spiro[[19]benzofuran-1,4'-piperidine]σ1R1.14[7]
Siramesine Analogue (Compound 19)σ1R51.3[6][8][9][10]
Siramesine Analogue (Compound 19)σ2R30.2[6][8][9][10]
Siramesine Analogue (Compound 29)σ1R488[6][8][9][10]
Siramesine Analogue (Compound 29)σ2R51.1[6][8][9][10]

Note: Siramesine is a well-known σ2 receptor ligand that contains the spiro[isobenzofuran-1,4'-piperidine] scaffold.[8]

Functional Assays: Delineating Agonism vs. Antagonism

While binding assays confirm interaction, they do not reveal the functional consequence. Functional assays are required to classify a ligand as an agonist (activates the receptor) or an antagonist (blocks the receptor). For σ2R, which is implicated in cancer cell death, cell viability and apoptosis assays are commonly employed.[23]

Workflow for Functional Characterization (σ2R):

functional_assay_workflow plate 1. Cell Plating (e.g., MDA-MB-435 melanoma cells) treat 2. Compound Treatment - Test Compound (Varying Conc.) - Known Agonist (e.g., Siramesine) - Vehicle Control plate->treat incubate 3. Incubation (e.g., 72 hours) treat->incubate assay 4. Endpoint Assay - Cell Viability (MTS) - Apoptosis (Caspase-3) incubate->assay analyze 5. Data Analysis (EC50 Calculation) assay->analyze

Sources

An In-depth Technical Guide to the Therapeutic Potential of the 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a "privileged structure" in modern medicinal chemistry, demonstrating remarkable versatility in engaging a diverse array of high-value therapeutic targets. Its inherent structural rigidity and three-dimensional character offer a unique framework for designing potent and selective modulators of biological function. This technical guide provides an in-depth analysis of the 3,3-dimethyl substituted variant and the broader class of analogues, synthesizing preclinical data to illuminate its potential applications across central nervous system (CNS) disorders, metabolic diseases, oncology, and cardiovascular conditions. We will dissect the mechanistic underpinnings of its activity, present detailed experimental protocols for its evaluation, and offer expert insights into future research and development trajectories.

The Spiro[isobenzofuran-1,4'-piperidine] Core: A Framework for Therapeutic Innovation

The fusion of an isobenzofuran moiety with a piperidine ring via a spirocyclic junction creates a conformationally constrained molecular architecture. This rigidity is a key asset in drug design, as it can reduce the entropic penalty upon binding to a biological target, thereby enhancing binding affinity and selectivity.[1][2] The 3,3-dimethyl substitution on the isobenzofuran ring is anticipated to enhance metabolic stability by blocking a potential site of oxidative metabolism, a common strategy in drug development to improve pharmacokinetic profiles. The core structure is a recognized aminoalkyl(aryl)isobenzofuran moiety, a feature shared with established antidepressant drugs.[3]

Diverse Biological Targets and Therapeutic Applications

Research has unveiled that derivatives of the spiro[isobenzofuran-1,4'-piperidine] scaffold can be tailored to interact with multiple, distinct receptor systems, opening a wide range of therapeutic possibilities.

Central Nervous System (CNS) Disorders

The foundational research into this scaffold identified its significant potential as a CNS agent.[2][3]

  • Antidepressant and Anxiolytic Potential: Early studies demonstrated that analogues like 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] exhibit marked activity in preclinical models of depression, such as the inhibition of tetrabenazine-induced ptosis.[3][4][5] This effect is a hallmark of many antidepressant drugs and suggests modulation of monoaminergic systems.

  • Antipsychotic Activity: Further chemical exploration led to the synthesis of derivatives with potential as neuroleptic agents.[6] For instance, 1'-[3-(4-Fluorobenzoyl)propyl]-3-(4-fluorophenyl)spiro[isobenzofuran-1(3H),4'-piperidine] (2e) was found to be a potent CNS depressant, active in avoidance paradigms but with a reduced propensity for the dopamine-receptor blocking side effects associated with older antipsychotics.[6]

Metabolic and Eating Disorders

A significant area of development for this scaffold lies in the treatment of obesity and related metabolic conditions through the modulation of key appetite-regulating pathways.

  • Neuropeptide Y5 (NPY5) Receptor Modulation: Patents have been filed for substituted 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives as potent modulators of the NPY5 receptor.[7][8] The NPY5 receptor is a critical mediator of food intake, and its antagonism is a validated strategy for reducing obesity. Potential applications extend to bulimia, diabetes, and certain psychiatric disorders.[7]

  • Melanocortin-4 Receptor (MC4R) Agonism: A series of 3H-spiro[isobenzofuran-1,4'-piperidine] compounds have been developed as potent, selective, and orally bioavailable agonists of the MC4R.[9][10] The MC4R pathway is crucial for energy homeostasis and appetite suppression. MC4R agonists are a promising therapeutic class for genetic and common forms of obesity.

Oncology and Neurodegenerative Disease

More recent research has expanded the scaffold's utility into the realms of cancer and neurodegeneration by targeting the Sigma (σ) receptor family.

  • Sigma-2 (σ2) Receptor Ligands: The σ2 receptor is overexpressed in numerous tumor types and is implicated in the pathophysiology of neurodegenerative conditions like Alzheimer's disease.[11][12] Researchers have successfully developed fluorescent derivatives of the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] core.[11] These high-affinity probes are invaluable tools for studying σ2 receptor biology and hold promise as diagnostics and targeted therapeutics.[11][12]

Cardiovascular Conditions

The scaffold has also shown potential in managing cardiovascular diseases.

  • Diuretic and Antihypertensive Effects: Specific N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] were found to possess significant diuretic and antihypertensive activity in rat models.[13] This activity, coupled with the NPY5 receptor's role in cardiovascular regulation, suggests a dual mechanism for managing hypertension.[7]

Structure-Activity Relationships and Synthetic Strategy

The therapeutic direction of the scaffold is dictated by the nature of the substituents at the 3-position of the isobenzofuran ring and the 1'-position (nitrogen) of the piperidine ring.

  • General Synthesis: A common synthetic route involves the lithiation of a suitable benzoyl derivative, followed by the addition of a 1'-substituted-4-piperidone and subsequent acid-catalyzed cyclization to form the spirocyclic core.[3]

G cluster_0 Synthetic Workflow for Spiro[isobenzofuran-1,4'-piperidine] Core start 2-Bromobenzoyl Derivative lithiation Lithiation (e.g., n-BuLi) start->lithiation piperidone 1'-Substituted-4-Piperidone addition Nucleophilic Addition piperidone->addition lithiation->addition Forms Aryllithium Intermediate cyclization Acid-Catalyzed Cyclization addition->cyclization Forms Alcohol Intermediate product Spiro[isobenzofuran-1,4'-piperidine] Product cyclization->product G cluster_1 MC4R Agonist Functional Assay Workflow A HEK293 cells with hMC4R B Seed in 96-well plates A->B C Add Stimulation Buffer + IBMX B->C D Add Test Compound / α-MSH C->D E Incubate (37°C) D->E F Lyse cells E->F G Measure cAMP (HTRF/ELISA) F->G H Data Analysis (EC50, Emax) G->H

Caption: Workflow for the in vitro MC4R cAMP functional assay.

Protocol 2: In Vivo Assessment of Antidepressant-like Activity

This protocol details the tetrabenazine-induced ptosis model in mice, a classic pharmacological screen for antidepressant activity.

Methodology:

  • Animals: Use male ICR mice (20-25 g). Acclimatize animals for at least 3 days before the experiment.

  • Compound Administration: Administer the test compound or a reference antidepressant (e.g., imipramine) via the desired route (e.g., intraperitoneal, oral). Administer vehicle to the control group.

  • Tetrabenazine Challenge: After a set pretreatment time (e.g., 60 minutes), administer tetrabenazine (e.g., 35 mg/kg, i.p.) to all animals.

  • Ptosis Scoring: At 30 minutes post-tetrabenazine administration, score the degree of ptosis for each eye. A common scoring system is: 0 = eyes open; 1 = one-quarter closed; 2 = half closed; 3 = three-quarters closed; 4 = fully closed. The total score per animal is the sum of the scores for both eyes (max score = 8).

  • Data Analysis: Calculate the mean ptosis score for each treatment group. A significant reduction in the ptosis score compared to the vehicle control group indicates antidepressant-like activity. Determine the ED50 (effective dose for 50% reversal of ptosis).

Data Summary

The following table summarizes the key findings for different classes of spiro[isobenzofuran-1,4'-piperidine] derivatives.

Derivative ClassPrimary Biological TargetPotential Therapeutic Application(s)Key Reference(s)
3-Phenyl AnaloguesMonoamine Systems (indirect)Depression, Anxiety[3][4][5]
1'-Butyrophenone AnaloguesDopamine Receptors (modulator)Schizophrenia, Psychosis[6]
Substituted 3H-Spiro AnaloguesNeuropeptide Y5 (NPY5) ReceptorObesity, Eating Disorders, Hypertension[7][8]
Substituted 3H-Spiro AnaloguesMelanocortin-4 (MC4R) ReceptorObesity, Metabolic Syndrome[9][10]
N-Butyl Indole AnaloguesSigma-2 (σ2) ReceptorCancer & Alzheimer's (Diagnostics/Therapy)[11][12]
N-Sulfur 3-Phenyl AnaloguesUnknownHypertension, Edema[13]

Expert Insights and Future Directions

The 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold and its relatives represent a highly fertile ground for drug discovery.

  • Path Forward: The future of this scaffold lies in optimizing selectivity. While its promiscuity allows for diverse applications, developing analogues with high specificity for a single target (e.g., σ2 over σ1, or MC4R over other melanocortin receptors) will be critical for minimizing off-target effects and advancing clinical candidates.

  • Multi-Target Ligands: Conversely, the scaffold's ability to engage multiple targets could be strategically harnessed. A single compound that modulates both NPY5 and MC4R, or that combines antidepressant and anti-obesity effects, could offer significant advantages in treating complex polygenic diseases.

  • Translational Tools: The development of high-affinity fluorescent probes is a game-changer. [11][12]These tools will not only accelerate basic research into the roles of targets like the σ2 receptor but may also be developed into clinical imaging agents for early diagnosis and patient stratification in oncology and neurology.

G cluster_2 Scaffold-Target Relationship scaffold {3,3-Dimethyl-3H-spiro [isobenzofuran-1,4'-piperidine]|Core Scaffold} cns CNS Disorders Antidepressant Antipsychotic scaffold->cns Modulates Neurotransmitter Systems metabolic Metabolic Disorders Obesity (NPY5R) Obesity (MC4R) scaffold->metabolic Modulates Appetite Pathways onco Oncology / Neuro Cancer Alzheimer's Disease scaffold->onco Targets Sigma-2 Receptor cardio Cardiovascular Hypertension Diuretic scaffold->cardio Direct & Indirect Mechanisms

Caption: Logical relationship between the core scaffold and its major therapeutic target areas.

References

  • Title: Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents Source: Journal of Medicinal Chemistry, 1976 URL: [Link]

  • Title: US20040072847A1 - Spiro[isobenzofuran-1,4'-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4' - Google Patents Source: Google Patents URL
  • Title: Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists Source: Bioorganic & Medicinal Chemistry Letters, 2010 URL: [Link]

  • Title: piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives Source: Journal of Medicinal Chemistry, 1981 URL: [Link]

  • Title: 1',3,3-Trimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] Source: MySkinRecipes URL: [Link]

  • Title: JPS51133273A - 133dihydrospiroisobenzofurann 14**piperidine and preparation method Source: Google Patents URL
  • Title: EP1347982 Title: SPIRO ISOBENZOFURAN-1,4'-PIPERIDINÜ-3-ONES AND 3H-SPIROISOBENZOFURAN-1,4'-PIPERIDINES Source: BPP eRegister URL: [Link]

  • Title: Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques Source: Journal of Medicinal Chemistry, 2023 URL: [Link]

  • Title: Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4 '-piperidine] based melanocortin subtype-4 receptor agonists | Request PDF Source: ResearchGate URL: [Link]

  • Title: 3-ones and 3H-spiroisobenzofuran-1, 4'-piperidines Source: European Patent Office URL: [Link]

  • Title: 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride Source: Xi'an Ruifenda Biotechnology Co., Ltd. URL: [Link]

  • Title: Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl Source: Journal of Medicinal Chemistry, 2023 URL: [Link]

  • Title: Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen Source: Journal of Medicinal Chemistry, 1978 URL: [Link]

  • Title: Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants Source: Journal of Medicinal Chemistry, 1979 URL: [Link]

  • Title: Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as Potential Central Nervous System Agents. 2. Compounds Containing a Heteroatom Attached to Nitrogen Source: Journal of Medicinal Chemistry, 1977 URL: [Link]85/)

Sources

A-Technical-Guide-to-Pharmacophore-Modeling-of-Spiro[isobenzofuran-1,4'-piperidine]-for-Drug-Design

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The spiro[isobenzofuran-1,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, notably for its prevalence in compounds targeting the central nervous system (CNS).[1][2] Its inherent three-dimensional and rigid structure makes it an ideal candidate for pharmacophore modeling, a cornerstone of modern drug discovery. This guide provides an in-depth exploration of the principles and practical applications of pharmacophore modeling as applied to this specific scaffold. We will delve into both ligand-based and structure-based approaches, offering detailed protocols and explaining the critical rationale behind experimental choices. The ultimate goal is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage pharmacophore modeling for hit identification, lead optimization, and the design of novel therapeutics built around the spiro[isobenzofuran-1,4'-piperidine] core.[3]

Introduction: The Strategic Value of the Spiro[isobenzofuran-1,4'-piperidine] Scaffold

The spiro[isobenzofuran-1,4'-piperidine] moiety has garnered significant attention in pharmaceutical research due to its presence in a variety of bioactive molecules.[1] Its unique spirocyclic nature imparts a defined conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Compounds incorporating this scaffold have shown promise as antidepressants, antihypertensives, diuretics, and selective melanocortin subtype-4 receptor (MC4R) agonists.[2][4][5]

Pharmacophore modeling serves as a powerful computational tool to distill the essential steric and electronic features responsible for a molecule's biological activity.[6] By creating a 3D map of these crucial interaction points, researchers can efficiently screen vast compound libraries for novel molecules with the desired activity or guide the rational design of more potent and selective drug candidates.[3] This guide will navigate the workflow of a pharmacophore modeling study, from initial data preparation to model validation and application in virtual screening.

Foundational Concepts: Ligand-Based vs. Structure-Based Pharmacophore Modeling

The choice between ligand-based and structure-based pharmacophore modeling is contingent on the availability of structural data for the biological target.[7][8]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown.[7] It relies on a set of known active ligands to derive a common feature hypothesis that explains their shared biological activity.[9] The underlying assumption is that molecules with similar shapes and chemical features will bind to the same target in a similar manner.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-electron microscopy) is available, a structure-based model can be generated.[7] This method directly maps the key interaction points within the protein's binding site, providing a more direct blueprint for ligand design.[6]

This guide will focus primarily on the ligand-based approach, as it is a common scenario in early-stage drug discovery projects where target structures may not yet be elucidated.

The Ligand-Based Pharmacophore Modeling Workflow: A Step-by-Step Protocol

The following protocol outlines the key stages of a ligand-based pharmacophore modeling study. The causality behind each step is explained to provide a deeper understanding of the process.

Data Set Preparation and Curation

Rationale: The quality of the input data is paramount to the success of any modeling study. A well-curated dataset of active and inactive compounds is essential for building a robust and predictive pharmacophore model.

Protocol:

  • Compound Collection: Gather a diverse set of spiro[isobenzofuran-1,4'-piperidine] derivatives with known biological activity (e.g., IC50 or Ki values) against the target of interest.

  • Data Cleaning: Standardize chemical structures, correct any potential errors, and remove duplicates.

  • Activity Binning: Classify the compounds into distinct activity groups (e.g., highly active, moderately active, inactive). This is crucial for the model generation algorithm to distinguish between essential and non-essential features.

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each molecule. This is a critical step as the bioactive conformation is often not the global minimum energy state.

Pharmacophore Feature Identification

Rationale: The goal is to identify the common chemical features among the most active molecules that are likely responsible for their interaction with the biological target.

Common Pharmacophore Features:

FeatureDescriptionExample Functional Groups
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Carbonyl oxygen, ether oxygen, nitrogen atoms.
Hydrogen Bond Donor (HBD)An atom or group that can donate a hydrogen bond.Hydroxyl groups, primary/secondary amines.
Hydrophobic (HY)A non-polar region of the molecule.Aromatic rings, alkyl chains.
Aromatic Ring (AR)A planar, cyclic, conjugated system.Phenyl, pyridyl groups.
Positive Ionizable (PI)A group that is protonated at physiological pH.Amines.
Negative Ionizable (NI)A group that is deprotonated at physiological pH.Carboxylic acids.
Pharmacophore Model Generation and Validation

Rationale: The generation step involves aligning the active compounds and identifying the spatial arrangement of pharmacophore features that is common to all of them. Validation ensures that the generated model is statistically significant and can differentiate between active and inactive compounds.[10]

Protocol:

  • Model Generation: Utilize software such as LigandScout, Discovery Studio, or MOE to generate pharmacophore hypotheses.[7] These programs employ algorithms to identify common feature arrangements.

  • Model Scoring and Ranking: The software will typically generate multiple hypotheses, which are then scored and ranked based on how well they map the features of the active compounds.

  • Model Validation: A crucial step is to validate the best-ranked model(s) using a test set of compounds that were not used in the model generation.[11] The model's ability to correctly classify active and inactive compounds is assessed.

Visualizing the Pharmacophore Modeling Workflow

A clear understanding of the workflow is essential for successful implementation. The following diagrams, generated using Graphviz, illustrate the key stages of ligand-based and structure-based pharmacophore modeling.

LigandBasedWorkflow cluster_data Data Preparation cluster_model Model Generation & Validation cluster_application Application DataCollection 1. Collect Active Ligands ConformerGen 2. Generate Conformers DataCollection->ConformerGen FeatureID 3. Identify Common Features ConformerGen->FeatureID ModelGen 4. Generate Hypotheses FeatureID->ModelGen Validation 5. Validate Model ModelGen->Validation VirtualScreening 6. Virtual Screening Validation->VirtualScreening HitID 7. Hit Identification VirtualScreening->HitID

Caption: Ligand-Based Pharmacophore Modeling Workflow.

StructureBasedWorkflow cluster_data Target Preparation cluster_model Model Generation cluster_application Application TargetSelection 1. Select Target Structure BindingSiteID 2. Identify Binding Site TargetSelection->BindingSiteID InteractionMapping 3. Map Interaction Points BindingSiteID->InteractionMapping FeatureGen 4. Generate Features InteractionMapping->FeatureGen ModelRefinement 5. Refine Model FeatureGen->ModelRefinement VirtualScreening 6. Virtual Screening ModelRefinement->VirtualScreening Docking 7. Docking & Scoring VirtualScreening->Docking

Caption: Structure-Based Pharmacophore Modeling Workflow.

Application in Drug Design: From Hits to Leads

A validated pharmacophore model is a powerful tool for identifying novel and diverse chemical scaffolds.[3]

  • Virtual Screening: The pharmacophore model is used as a 3D query to search large compound databases (e.g., ZINC, ChemBridge) for molecules that match the defined features and spatial constraints.[7] This process can rapidly filter millions of compounds down to a manageable number of potential hits for experimental testing.

  • Lead Optimization: The model can guide the modification of existing lead compounds to improve their potency and selectivity.[3] By understanding the key pharmacophoric features, medicinal chemists can make rational design choices to enhance interactions with the target.

  • Scaffold Hopping: Pharmacophore models can facilitate "scaffold hopping," where the core structure of a known active compound is replaced with a novel scaffold while retaining the essential pharmacophoric features.[3] This can lead to the discovery of new intellectual property with improved drug-like properties.

Considerations for CNS Drug Design with the Spiro[isobenzofuran-1,4'-piperidine] Scaffold

When designing CNS-active compounds, several physicochemical properties must be considered to ensure blood-brain barrier (BBB) penetration.[12]

PropertyRecommended Range for CNS DrugsRationale
Molecular Weight (MW)< 450 DaSmaller molecules are more likely to cross the BBB.[12]
LogP (Lipophilicity)1.5 - 2.7A balance is needed; too high can lead to non-specific binding, too low can hinder membrane permeation.[12]
Polar Surface Area (PSA)< 90 ŲLower PSA is generally associated with better BBB penetration.[12]
Hydrogen Bond Donors (HBD)0 - 3Fewer HBDs are preferred for CNS drugs.[13]
Hydrogen Bond Acceptors (HBA)2 - 5A moderate number of HBAs is often observed in CNS drugs.[13]

The spiro[isobenzofuran-1,4'-piperidine] scaffold itself has favorable properties for CNS drug design, and careful modification of its substituents can be used to fine-tune these parameters within the desired ranges.

Conclusion and Future Perspectives

Pharmacophore modeling is an indispensable tool in the modern drug discovery pipeline. When applied to a privileged scaffold like spiro[isobenzofuran-1,4'-piperidine], it provides a rational and efficient pathway for the design of novel therapeutics. As computational power and algorithms continue to advance, we can expect pharmacophore modeling to become even more predictive and integral to the development of the next generation of medicines. The integration of pharmacophore modeling with other computational methods, such as molecular dynamics simulations and machine learning, holds great promise for further enhancing the speed and success rate of drug discovery.[6]

References

  • Vertex AI Search. (2025, May 15).
  • J's Blog. (2024, February 27). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
  • YouTube. (2013, August 28). Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening.
  • DergiPark. (2021, June 25).
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
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  • TeachOpenCADD. T009 · Ligand-based pharmacophores.
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  • Creating a pharmacophore
  • ResearchGate.
  • Chem-Impex. 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride.
  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.
  • PubMed. Spiro[isobenzofuran-1(3H),4'-piperidines]. 3.
  • PubMed. (2010, August 15). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists.
  • ResearchGate. Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4 '-piperidine] based melanocortin subtype-4 receptor agonists | Request PDF.
  • PMC. Medicinal Chemical Properties of Successful Central Nervous System Drugs.
  • PubMed. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)
  • ResearchGate. (2022, August 16). (PDF)
  • PMC. (2014, February 6). Drugs acting on central nervous system (CNS) targets as leads for non-CNS targets.
  • Dove Medical Press. (2014, November 11). Pharmacophore modeling: advances, limitations, and current utility in drug discovery.
  • MDPI.
  • Journal of Medicinal Chemistry. (2023, March 15). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl.
  • ACS Publications. (2023, March 15). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques.
  • ResearchGate.
  • PubMed Central. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.
  • RSC Publishing. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents. agents*.

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Exploring the chemical space of spirocyclic piperidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Space of Spirocyclic Piperidines in Medicinal Chemistry

Spirocyclic piperidines represent a fascinating and increasingly important structural motif in modern medicinal chemistry. By introducing a spirocyclic center to the piperidine ring, chemists can achieve a three-dimensional (3D) exit vector from the core scaffold, enabling the exploration of previously inaccessible chemical space. This guide provides a comprehensive overview of the synthesis, conformational properties, and application of spirocyclic piperidines in drug discovery, offering insights for researchers, scientists, and drug development professionals. We will delve into key synthetic strategies, including intramolecular cyclization and ring-closing metathesis, and explore how the unique 3D geometry of these scaffolds influences their pharmacological properties.

The Strategic Advantage of Spirocyclic Scaffolds in Drug Design

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs. However, the drive to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has led to a growing interest in increasing the three-dimensional complexity of drug candidates. Spirocyclic piperidines offer a compelling solution by introducing a shared carbon atom between two rings, forcing a perpendicular orientation of the second ring relative to the piperidine core. This rigidification and introduction of a 3D exit vector can lead to several advantages:

  • Enhanced Target Binding: The well-defined 3D geometry can facilitate more precise and higher-affinity interactions with protein binding pockets.

  • Improved Physicochemical Properties: Spirocyclization can lead to a decrease in the planarity of the molecule, which is often associated with improved solubility and reduced metabolic liability.

  • Novel Intellectual Property: The unique chemical space occupied by spirocyclic piperidines provides opportunities for generating novel intellectual property.

The following diagram illustrates the fundamental structural difference between a simple substituted piperidine and a spirocyclic piperidine, highlighting the introduction of a 3D exit vector.

G cluster_0 Substituted Piperidine (2D Exit) cluster_1 Spirocyclic Piperidine (3D Exit) a Piperidine Ring b Substituent (R) a->b 2D Vector c Piperidine Ring d Spirocyclic Ring c->d Spiro Fusion e Substituent (R') d->e 3D Vector

Caption: Comparison of 2D vs. 3D exit vectors in piperidine scaffolds.

Key Synthetic Strategies for Accessing Spirocyclic Piperidines

The construction of the spirocyclic piperidine core can be achieved through a variety of synthetic approaches. The choice of method often depends on the desired substitution pattern and the complexity of the target molecule.

Intramolecular Cyclization Strategies

Intramolecular reactions are among the most powerful tools for the synthesis of cyclic systems. In the context of spirocyclic piperidines, this often involves the cyclization of a precursor containing a piperidine ring or a precursor that forms the piperidine ring during the cyclization event.

A common approach is the intramolecular N-alkylation of a pre-formed piperidine derivative bearing a tethered electrophile. This method is highly versatile and allows for the formation of various ring sizes fused at the spirocenter.

Experimental Protocol: Synthesis of a Spiro-pyrrolidinyl Piperidine via Intramolecular N-Alkylation

  • Starting Material: Commercially available 4-piperidone.

  • Step 1: Reductive Amination. To a solution of 4-piperidone (1.0 eq) and 3-aminopropanol (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.

  • Step 2: Mesylation. To the crude product from Step 1, add triethylamine (2.0 eq) and methanesulfonyl chloride (1.2 eq) in dichloromethane at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Step 3: Intramolecular Cyclization. The crude mesylate is dissolved in a polar aprotic solvent such as acetonitrile, and a non-nucleophilic base like potassium carbonate (3.0 eq) is added. The mixture is heated to reflux for 18 hours to facilitate the intramolecular N-alkylation.

  • Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired spiro-pyrrolidinyl piperidine.

The following diagram illustrates this intramolecular cyclization workflow.

G start 4-Piperidone step1 Reductive Amination (3-aminopropanol, NaBH3CN) start->step1 step2 Mesylation (MsCl, Et3N) step1->step2 step3 Intramolecular Cyclization (K2CO3, MeCN, reflux) step2->step3 end Spiro-pyrrolidinyl Piperidine step3->end

Caption: Workflow for the synthesis of a spiro-pyrrolidinyl piperidine.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful and versatile method for the construction of a wide range of cyclic and spirocyclic systems. This reaction, often catalyzed by ruthenium-based catalysts, involves the formation of a new double bond with the concomitant release of a small volatile olefin, such as ethylene. For the synthesis of spirocyclic piperidines, a diene precursor containing a nitrogen atom is required.

Data Presentation: Comparison of Common RCM Catalysts

CatalystGenerationKey FeaturesTypical Applications
Grubbs IFirstHigh functional group tolerance, air-stable.General purpose RCM.
Grubbs IISecondHigher activity, broader substrate scope.More challenging RCM reactions.
Hoveyda-Grubbs IISecondIncreased stability, recyclable catalyst.Industrial applications, green chemistry.

Conformational Analysis and its Impact on Biological Activity

The rigid nature of the spirocyclic piperidine scaffold significantly influences its conformational preferences. The chair conformation of the piperidine ring is often locked or biased due to the presence of the spirocyclic fusion. This conformational restriction can have a profound impact on the biological activity of the molecule by pre-organizing the substituents in a specific orientation for optimal binding to the target protein.

Computational methods, such as density functional theory (DFT) calculations, and experimental techniques, like X-ray crystallography and NMR spectroscopy, are invaluable tools for elucidating the preferred conformations of spirocyclic piperidines. Understanding the conformational landscape is crucial for structure-activity relationship (SAR) studies and the rational design of new analogs.

Case Studies: Spirocyclic Piperidines in Drug Discovery

The therapeutic potential of spirocyclic piperidines has been demonstrated in various disease areas. Below are a few examples of spirocyclic piperidine-containing compounds that have shown promise in preclinical or clinical development.

  • Toll-like Receptor (TLR) Agonists: Spirocyclic piperidines have been explored as potent and selective agonists of TLR7 and TLR8, which are involved in the innate immune response. The spirocyclic scaffold allows for the precise positioning of functional groups that interact with key residues in the receptor binding site.

  • Neurokinin (NK) Receptor Antagonists: The neurokinin receptors are implicated in a range of physiological processes, including pain and inflammation. Spirocyclic piperidine derivatives have been developed as potent antagonists of the NK1 and NK2 receptors, with some candidates demonstrating efficacy in animal models of pain and anxiety.

  • Dopamine Receptor Ligands: The dopamine receptors are important targets for the treatment of various neurological and psychiatric disorders. Spirocyclic piperidines have been incorporated into ligands for the D2 and D3 dopamine receptors, leading to compounds with improved selectivity and pharmacokinetic profiles.

The following diagram illustrates the logical relationship in the development of a spirocyclic piperidine-based drug candidate.

G a Scaffold Selection (Spirocyclic Piperidine) b Synthetic Route Design (e.g., Intramolecular Cyclization) a->b c Library Synthesis & Screening b->c d SAR Studies & Lead Optimization c->d e Preclinical Candidate d->e

Caption: Drug discovery workflow for spirocyclic piperidines.

Future Directions and Outlook

The exploration of the chemical space of spirocyclic piperidines is an active and promising area of research in medicinal chemistry. Future efforts will likely focus on the development of new and more efficient synthetic methodologies to access a wider range of structurally diverse spirocyclic systems. Furthermore, the continued integration of computational modeling and experimental techniques will be crucial for understanding the complex interplay between conformation, physicochemical properties, and biological activity. As our ability to design and synthesize these complex 3D scaffolds improves, we can expect to see the emergence of new and innovative drug candidates based on the spirocyclic piperidine motif.

References

  • The value of spirocycles in drug design. Johnson & Johnson Pharmaceutical Research & Development. [Link]

  • The importance of sp3-rich and diverse compound collections for successful drug discovery. Novartis Institutes for BioMedical Research. [Link]

  • A review on the synthesis of spirocyclic piperidines. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Spiro-piperidine Derivatives as Potent Neurokinin 1 Receptor Antagonists. American Chemical Society. [Link]

An In-depth Technical Guide to 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its physicochemical characteristics, synthesis, pharmacological potential, and the analytical methodologies required for its characterization. This document is designed to serve as a foundational resource for professionals engaged in drug discovery and development.

Introduction and Strategic Importance

The spiro[isobenzofuran-piperidine] scaffold is a privileged structural motif in medicinal chemistry, recognized for conferring a unique three-dimensional architecture upon molecules. This rigid framework can enhance binding affinity and selectivity for various biological targets. 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride, a specific analog within this class, serves as a crucial intermediate and building block in the synthesis of novel therapeutic agents.[1][2] Its applications are particularly prominent in the development of agents targeting the central nervous system (CNS) and other complex biological pathways.[3][4][5]

The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in both research and formulation development.[1] The core value of this compound lies in its utility as a scaffold for creating diverse libraries of molecules with potential therapeutic applications, from neurological disorders to metabolic diseases.[1][6][7]

Physicochemical and Structural Properties

The fundamental properties of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride are critical for its application in synthesis and biological assays. These characteristics define its handling, storage, and reactivity.

PropertyValueSource(s)
CAS Number 180160-92-3[8]
Molecular Formula C₁₄H₁₉NO·HClInferred
Molecular Weight 253.77 g/mol Inferred
Appearance White to off-white solid[1]
Purity Typically ≥96% (HPLC)[8]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[9]

Note: Molecular formula and weight have been inferred based on the dimethyl substitution from the base compound 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride (C12H15NO·HCl).[1]

The spirocyclic junction between the isobenzofuran and piperidine rings locks the molecule into a conformationally restricted state. This rigidity is a key attribute in drug design, as it reduces the entropic penalty upon binding to a target receptor, often leading to higher affinity.

Synthesis and Chemical Reactivity

The synthesis of spiro[isobenzofuran-piperidine] derivatives is a well-established area of organic chemistry. While the specific preparation of the 3,3-dimethyl analog is proprietary to manufacturers, a general and adaptable synthetic strategy can be inferred from published literature on related compounds. A common approach involves the reaction of a lithiated aromatic precursor with a suitable piperidone derivative, followed by an acid-catalyzed intramolecular cyclization.[3]

A plausible synthetic workflow is outlined below:

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Key C-C Bond Formation cluster_2 Step 3: Cyclization & Final Product A 2-Bromobenzyl derivative B Protection/Modification (e.g., formation of a Grignard or organolithium reagent) A->B D Nucleophilic Addition B->D Lithium-halogen exchange C 1-Methyl-4-piperidone C->D E Intermediate Alcohol F Acid-Catalyzed Cyclization (e.g., H2SO4 or HCl) E->F G Spiro[isobenzofuran-piperidine] core F->G H Final Hydrochloride Salt G->H HCl treatment

Caption: Generalized synthetic workflow for spiro[isobenzofuran-piperidine] analogs.

This multi-step process highlights the versatility of organometallic chemistry in constructing complex heterocyclic systems. The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent.

Pharmacological Profile and Applications in Drug Discovery

The spiro[isobenzofuran-piperidine] scaffold is a cornerstone for developing modulators of various biological targets. Different substitutions on this core structure have yielded compounds with a wide range of pharmacological activities.

Key Therapeutic Areas:

  • Central Nervous System (CNS) Agents : A significant body of research has focused on this scaffold for creating potential antidepressants and antipsychotics.[3][4][5] These compounds often act by modulating neurotransmitter receptors. For instance, analogs have shown the ability to inhibit tetrabenazine-induced ptosis, a common preclinical screen for antidepressant activity.[3][4][10]

  • Sigma (σ) Receptor Ligands : The spiro[isobenzofuran-piperidine] moiety is a key component of high-affinity ligands for σ receptors, which are implicated in cancer and neurological diseases like Alzheimer's.[11][12][13] The development of fluorescent probes based on this scaffold enables detailed study of σ receptor biology.[11][13]

  • Metabolic Disease Modulators : Certain derivatives, including 3,3-dimethylspiro[isobenzofuran-1(3H),4'-piperidine], have been identified as modulators of 11-β hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism and a target for treating metabolic syndrome and type 2 diabetes.[7]

  • Melanocortin Receptor Agonists : The scaffold has been used to design potent and selective agonists for the melanocortin subtype-4 receptor (MC4R), a target for treating obesity and other metabolic disorders.[6]

The diagram below illustrates the role of such a compound as a modulator of a G-protein coupled receptor (GPCR), a common mechanism for CNS-active drugs.

G cluster_0 Cellular Environment Compound Spiro Compound (Ligand) Receptor Target Receptor (e.g., GPCR, σ Receptor) Compound->Receptor Binds G_Protein G-Protein Complex Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Response Cellular Response (e.g., Neural Firing, Gene Expression) Second_Messenger->Response Triggers G Start Raw Material QC Quality Control Analysis Start->QC HPLC Purity Check (HPLC) QC->HPLC NMR Structure Verification (NMR) QC->NMR MS Molecular Weight (MS) QC->MS Release Released for Use HPLC->Release NMR->Release MS->Release

Sources

Spectroscopic Characterization of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a heterocyclic compound featuring a spirocyclic linkage between an isobenzofuranone and a piperidine ring. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The rigid spirocyclic framework can enforce a specific three-dimensional conformation, which is often advantageous for selective binding to biological targets. Spiro[isobenzofuran-piperidine] derivatives have been explored for their potential as central nervous system agents and for other therapeutic applications.[1][2][3] A thorough understanding of the spectroscopic properties of this core structure is essential for the synthesis, identification, and structural elucidation of new analogues in drug discovery and development.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] are presented below. This numbering system will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure and atom numbering of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine].

Spectroscopic Data Acquisition: A General Protocol

The following outlines a standard workflow for acquiring the spectroscopic data discussed in this guide. The specific parameters should be optimized for the instrument used.

G cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis synthesis Synthesis and Purification of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] dissolution Dissolution in appropriate solvents (e.g., CDCl3 for NMR, CH2Cl2 for IR) synthesis->dissolution nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) dissolution->nmr ir IR Spectroscopy (ATR or KBr pellet) dissolution->ir ms Mass Spectrometry (EI or ESI) dissolution->ms nmr_analysis NMR Spectral Interpretation (Chemical Shifts, Coupling Constants, 2D Correlations) nmr->nmr_analysis ir_analysis IR Spectral Interpretation (Functional Group Identification) ir->ir_analysis ms_analysis MS Spectral Interpretation (Molecular Ion, Fragmentation Pattern) ms->ms_analysis structure_elucidation Structural Elucidation and Confirmation nmr_analysis->structure_elucidation ir_analysis->structure_elucidation ms_analysis->structure_elucidation G cluster_frag1 α-cleavage at Piperidine cluster_frag2 Cleavage of Isobenzofuran Ring M [M]⁺˙ m/z = 231 F1 Fragment 1 m/z = 216 M->F1 -CH₃ F2 Fragment 2 m/z = 174 M->F2 -C₄H₉ F3 Fragment 3 m/z = 133 M->F3 -C₆H₁₂N F4 Fragment 4 m/z = 98 M->F4 -C₉H₉O

Caption: Predicted major fragmentation pathways for 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine].

Key Predicted Fragments:

  • m/z = 216: Loss of a methyl radical ([M - 15]⁺) from the dimethyl group at C3 is a plausible fragmentation pathway.

  • m/z = 174: Alpha-cleavage of the piperidine ring with loss of a butyl radical.

  • m/z = 133: Cleavage of the spiro linkage leading to the formation of the 3,3-dimethyl-3H-isobenzofuran cation.

  • m/z = 98: Formation of the piperidinium ion fragment.

Summary of Spectroscopic Data

The following table summarizes the key predicted spectroscopic data for 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine].

Spectroscopic TechniqueKey Predicted Features
¹H NMR Aromatic protons (multiplet, 7.25-7.40 ppm), Isobenzofuran CH₂ (singlet, 5.05 ppm), Piperidine CH₂ (multiplets, 2.80-2.95 and 1.70-1.85 ppm), Dimethyl protons (singlet, 1.35 ppm).
¹³C NMR Aromatic carbons (121.5-145.5 ppm), Spiro carbon (92.5 ppm), C3 quaternary (85.0 ppm), C1 methylene (70.0 ppm), Piperidine carbons (35.0, 48.0 ppm), Dimethyl carbons (25.0 ppm).
IR Spectroscopy Aromatic C-H stretch (3050-3010 cm⁻¹), Aliphatic C-H stretch (2970-2850 cm⁻¹), Aromatic C=C stretch (1600, 1480 cm⁻¹), C-O-C stretch (1250-1050 cm⁻¹), C-N stretch (1150-1085 cm⁻¹).
Mass Spectrometry Molecular ion (M⁺) at m/z = 231. Key fragments expected at m/z = 216 ([M-CH₃]⁺), 174, 133, and 98.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectra of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]. The predicted data offers a valuable reference for researchers working on the synthesis and characterization of this and related spirocyclic compounds. The provided analysis of the expected chemical shifts, vibrational frequencies, and fragmentation patterns serves as a robust framework for the structural elucidation of novel derivatives based on this important scaffold. While predicted data is a powerful tool, experimental verification remains the gold standard for unequivocal structure confirmation.

References

  • JoVE. Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Organic Spectroscopy International. Mass Spectrum of Ethers. [Link]

  • YouTube. Mass Spectrometry of Aliphatic Ethers. [Link]

  • YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • ChemAxon. NMR Predictor. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • University of Calgary. Mass Spectrometry: Fragmentation. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction? [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • Scribd. IR Spectrum Frequency Table. [Link]

  • Virtual Chemistry 3D. NMR predictor. [Link]

  • Bauer, V. J., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]

  • Ong, H. H., et al. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617–621. [Link]

  • Guo, L., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895–4900. [Link]

  • Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(5), 3798–3817. [Link]

  • Abatematteo, F. S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4'-piperidin]-1'-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(5), 3798–3817. [Link]

Sources

Methodological & Application

Introduction: The Significance of the Spiro[isobenzofuran-piperidine] Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the synthesis of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], a valuable scaffold in medicinal chemistry, is presented. This document provides a detailed, two-step protocol, including the synthesis of a key N-protected intermediate and its subsequent deprotection. The protocol is designed for researchers in organic synthesis and drug development, offering insights into the underlying reaction mechanisms, experimental setup, and characterization of the final compound.

The spiro[isobenzofuran-piperidine] moiety is a privileged structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional architecture allows for precise orientation of functional groups, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Specifically, derivatives of this core structure have been explored for their potential as analgesics, neurokinin (NK1) antagonists, and sigma receptor ligands. The 3,3-dimethyl substitution on the isobenzofuran ring serves to lock the conformation and can enhance metabolic stability, making the target compound a molecule of significant interest for further functionalization and screening in drug discovery programs.

This guide details a reliable and robust synthetic route starting from commercially available precursors, proceeding through a key organometallic addition reaction to form the spirocyclic core.

Overall Synthetic Scheme

The synthesis is approached in a two-step sequence. First, a nucleophilic addition reaction is employed to construct the spirocyclic framework using a protected piperidine derivative. This is followed by a straightforward deprotection step to yield the final target compound.

Synthesis_Workflow cluster_step1 Step 1: Spirocyclization cluster_step2 Step 2: Deprotection A 3,3-Dimethylphthalide E Lithium salt of 3,3-Dimethylphthalide A->E  1. n-BuLi, THF  2. -78 °C B n-Butyllithium (n-BuLi) C N-Boc-4-piperidone F tert-butyl 3,3-dimethyl-1'H-spiro [isobenzofuran-1,4'-piperidine]-1'-carboxylate C->F  Nucleophilic  Addition D Trifluoroacetic Acid (TFA) cluster_step2 cluster_step2 E->F  Nucleophilic  Addition G 3,3-Dimethyl-3H-spiro [isobenzofuran-1,4'-piperidine] (Final Product) F->G  1. TFA, DCM  2. 0 °C to RT

Caption: Overall two-step synthesis pathway for the target compound.

Part 1: Synthesis of tert-butyl 3,3-dimethyl-1'H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (Protected Intermediate)

This initial step involves the formation of the core spirocyclic system. The strategy relies on the deprotonation of 3,3-dimethylphthalide using a strong organolithium base to generate a potent nucleophile. This intermediate is then trapped in situ by N-Boc-4-piperidone to form the desired carbon-carbon bond and, upon acidic workup, the spiro[isobenzofuran-piperidine] ring system. The use of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent its basic nitrogen from interfering with the strongly basic organolithium reagent.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)
3,3-DimethylphthalideC₁₀H₁₀O₂162.191.62 g10.0
n-Butyllithium (n-BuLi)C₄H₉Li64.064.4 mL11.0
N-Boc-4-piperidoneC₁₀H₁₇NO₃199.252.19 g11.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1160 mL-
Saturated aq. NH₄ClNH₄Cl53.4930 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL-
BrineNaCl58.4450 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-
Experimental Protocol
  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add 3,3-dimethylphthalide (1.62 g, 10.0 mmol).

  • Dissolution: Add anhydrous THF (40 mL) via syringe and stir the solution under a nitrogen atmosphere until all solids have dissolved.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The solution should turn a deep color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

  • Addition of Electrophile: In a separate dry flask, dissolve N-Boc-4-piperidone (2.19 g, 11.0 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C over 20 minutes.

  • Reaction: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (100 mL) and water (50 mL). Shake and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford the title compound as a white solid.

Part 2: Deprotection to Yield 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] (Final Product)

The final step is the removal of the N-Boc protecting group to liberate the secondary amine of the piperidine ring. This is efficiently achieved under acidic conditions using trifluoroacetic acid (TFA). The tert-butyl carbamate is highly labile to strong acid, cleaving to form the protonated amine, carbon dioxide, and volatile isobutylene.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)
Protected IntermediateC₂₀H₂₇NO₄345.443.45 g10.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.0210 mL~130
Saturated aq. NaHCO₃NaHCO₃84.01~100 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-
Experimental Protocol
  • Reaction Setup: Dissolve the N-Boc protected spirocycle (3.45 g, 10.0 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (10 mL) to the stirred solution. Bubbling (evolution of CO₂ and isobutylene) should be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed.[1]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Basification: Re-dissolve the resulting residue in DCM (50 mL) and cool in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is basic (pH > 8), and gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified if necessary by recrystallization or a short silica gel plug to yield 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] as a crystalline solid.

Mechanism and Scientific Rationale

The success of this synthesis hinges on key chemical principles. The first step is a classic example of directed ortho-metalation, followed by nucleophilic addition. The protons on the C3 carbon of the phthalide are not acidic enough for deprotonation by weaker bases. However, a strong organolithium base like n-BuLi is capable of abstracting a proton, creating a carbanion that is stabilized by the adjacent aromatic ring and carbonyl group. This potent nucleophile then readily attacks the electrophilic carbonyl carbon of the N-Boc-4-piperidone.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: N-Boc Deprotection Phthalide 3,3-Dimethylphthalide (A) Anion Lithiated Intermediate (E) Phthalide->Anion + n-BuLi - Butane Piperidone N-Boc-4-piperidone (C) Anion->Piperidone Nucleophilic Attack Adduct Alkoxide Adduct Piperidone->Adduct Protected Protected Spirocycle (F) Adduct->Protected H+ Workup (Cyclization) Protected_S Protected Spirocycle (F) Protonated Protonated Carbamate Protected_S->Protonated + H+ (from TFA) Final_Salt Ammonium Salt Protonated->Final_Salt Cleavage - CO₂ - Isobutylene Final_Product Final Product (G) Final_Salt->Final_Product Base Workup (e.g., NaHCO₃)

Caption: Simplified reaction mechanism for the two-step synthesis.

The second step is a standard and highly efficient Boc-deprotection. The tert-butoxycarbonyl group is designed to be stable to a wide range of nucleophilic and basic conditions but cleaves readily in the presence of strong acid.[1] TFA is an ideal reagent as it and its byproducts are volatile and easily removed during workup.

Characterization and Data

Upon successful synthesis, the final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include singlets for the two methyl groups, multiplets for the piperidine protons, a broad singlet for the N-H proton (which disappears upon D₂O exchange), and multiplets for the aromatic protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the quaternary spiro carbon, carbons of the dimethyl group, piperidine carbons, and aromatic carbons.

  • Mass Spectrometry (ESI+): Calculated for C₁₅H₂₁NO [M+H]⁺, with the observed mass matching the theoretical value.

  • Melting Point: A sharp melting point is indicative of high purity.

Safety and Handling

  • n-Butyllithium (n-BuLi): Extremely pyrophoric and reacts violently with water and protic solvents. Must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Always wear fire-retardant lab coat, safety glasses, and gloves.

  • Trifluoroacetic Acid (TFA): Highly corrosive and toxic. Causes severe burns upon contact. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Solvents: THF can form explosive peroxides and should be used from a freshly opened bottle or tested for peroxides. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a fume hood.

References

  • Parham, W. E., & Jones, L. D. (1976). The Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] as Potential Central Nervous System Agents. Journal of Medicinal Chemistry, 19(11), 1315-1324.

  • Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900.

  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.

  • Lunn, G. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846-4855.

  • Di Pietro, O., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.

Sources

Perfecting the Core: A Guide to the Purification of Spiro[isobenzofuran-piperidine] Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative for Purity in Spiro[isobenzofuran-piperidine] Development

The spiro[isobenzofuran-piperidine] core is a privileged scaffold found in a variety of biologically active agents, including potential therapeutics for central nervous system disorders.[1] The unique three-dimensional architecture of these molecules imparts favorable pharmacological properties, but also presents distinct purification challenges. Impurities, such as unreacted starting materials, reaction intermediates, or side-products, can confound biological assays, leading to erroneous structure-activity relationship (SAR) data and potentially masking the true potential of a lead candidate. Therefore, a rigorous and well-designed purification strategy is not merely a matter of chemical hygiene, but a cornerstone of successful drug development.

Strategic Purification Workflow

A systematic approach to purification is paramount. The selection and sequence of purification techniques will depend on the specific properties of the target analogue and the nature of the impurities. A typical workflow is outlined below.

PurificationWorkflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Aqueous Workup) A->B Initial Cleanup C Column Chromatography B->C Primary Purification D Crystallization C->D Final Polishing E Purity Analysis (HPLC-MS, NMR) C->E If crystallization is not feasible D->E Purity Verification F Racemic Mixture E->F If Racemic G Chiral HPLC Separation F->G Enantiomer Resolution H Enantiopure Analogues G->H Isolated Enantiomers

Caption: A generalized workflow for the purification of spiro[isobenzofuran-piperidine] analogues.

Column Chromatography: The Workhorse of Purification

Flash column chromatography is the most common and versatile technique for the primary purification of spiro[isobenzofuran-piperidine] analogues from a crude reaction mixture.[2] The basic principle involves the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

Understanding the Stationary and Mobile Phases

For the separation of spiro[isobenzofuran-piperidine] analogues, which are typically basic, silica gel is the most common stationary phase. The slightly acidic nature of silica can sometimes lead to peak tailing for basic compounds. This can often be mitigated by the addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase.

The choice of mobile phase is critical for achieving good separation. A common strategy is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. This is known as a gradient elution.

Protocol: Column Chromatography of a Spiro[isobenzofuran-piperidine] Analogue

This protocol is adapted from the purification of a 3H-spiro[isobenzofuran-1,4'-piperidine] derivative and can be used as a starting point for other analogues.[2]

Materials:

  • Crude spiro[isobenzofuran-piperidine] analogue

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find a suitable mobile phase. A good starting point is a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or acetone). For basic compounds, a mobile phase of dichloromethane and methanol is often effective.

    • Aim for a retention factor (Rf) of ~0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. A typical gradient for a spiro[isobenzofuran-piperidine] analogue might be from 100% DCM to a mixture of 95:5 DCM:MeOH.

    • Collect fractions and monitor the separation by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified spiro[isobenzofuran-piperidine] analogue.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 100:0 to 95:5)
Detection TLC with UV visualization (254 nm) and/or a suitable stain

Crystallization: The Path to High Purity

Crystallization is a powerful technique for the final purification of solid spiro[isobenzofuran-piperidine] analogues. It relies on the principle that the solubility of a compound in a solvent is dependent on temperature. By dissolving the compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, the compound will crystallize out of the solution, leaving impurities behind.

Solvent Selection for Crystallization

The choice of solvent is the most critical parameter in crystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound well at an elevated temperature.

  • Not react with the compound.

  • Be easily removable from the purified crystals.

For piperidine derivatives, common crystallization solvents include ethanol, isopropanol, and acetone.[3]

Protocol: Recrystallization of a Spiro[isobenzofuran-piperidine] Analogue

Materials:

  • Purified spiro[isobenzofuran-piperidine] analogue from column chromatography

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the solid compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol).

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying:

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Purity Assessment: The Moment of Truth

After purification, it is essential to assess the purity of the spiro[isobenzofuran-piperidine] analogue. The two most common and powerful techniques for this are High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-MS Analysis

HPLC-MS provides information on both the purity and the identity of the compound.

Protocol: HPLC-MS Purity Assessment

This protocol is based on the analysis of a 3H-spiro[isobenzofuran-1,4'-piperidine] derivative.[2]

  • HPLC System: A standard HPLC system with a UV detector and a mass spectrometer.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Detection: UV detection at 254 nm and mass spectrometry in positive ion mode.

A pure compound should show a single major peak in the chromatogram with the expected mass-to-charge ratio in the mass spectrum.

NMR Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for assessing purity. The 1H NMR spectrum of a pure spiro[isobenzofuran-piperidine] analogue should show sharp signals with the correct chemical shifts and integration values. The absence of signals from impurities is a key indicator of high purity.

For a typical 1'-substituted-3H-spiro[isobenzofuran-1,4'-piperidine], key 1H NMR signals would include:

  • Aromatic protons of the isobenzofuran ring.

  • A singlet for the benzylic protons of the isobenzofuran ring.

  • Signals for the protons on the piperidine ring.

  • Signals corresponding to the substituent on the piperidine nitrogen.

Chiral Separation: Resolving Enantiomers

Many spiro[isobenzofuran-piperidine] analogues are chiral and are often synthesized as a racemic mixture. Since the biological activity of enantiomers can differ significantly, their separation is crucial. Chiral HPLC is the most common method for resolving enantiomers.

Chiral Stationary Phases

The key to chiral HPLC is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers. For spirocyclic amines like spiro[isobenzofuran-piperidine] analogues, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

Protocol: Chiral HPLC Separation

Materials:

  • Racemic spiro[isobenzofuran-piperidine] analogue

  • Chiral HPLC column (e.g., polysaccharide-based)

  • HPLC system with a UV detector

  • Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Diethylamine (DEA)

Procedure:

  • Column Selection: Choose a suitable polysaccharide-based chiral column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of hexane and IPA. A typical starting point is 90:10 (hexane:IPA). Add a small amount of DEA (e.g., 0.1%) to the mobile phase to improve peak shape for the basic analyte.

  • Method Development:

    • Inject the racemic mixture and monitor the separation.

    • If the resolution is not optimal, adjust the ratio of hexane to IPA. Increasing the percentage of IPA will generally decrease the retention time.

    • The flow rate can also be optimized to improve resolution.

  • Fraction Collection: Once a good separation is achieved, the individual enantiomers can be collected.

ChiralSeparation A Racemic Mixture B Inject on Chiral HPLC A->B C Differential Interaction with Chiral Stationary Phase B->C D Separated Enantiomers C->D E Enantiomer 1 D->E Elutes First F Enantiomer 2 D->F Elutes Second

Caption: The principle of chiral HPLC separation.

Troubleshooting Common Purification Challenges

ProblemPossible CauseSuggested Solution
Poor separation in column chromatography Inappropriate mobile phase polarity.Systematically screen different solvent systems using TLC. Employ a shallow gradient during column elution.
Peak tailing in chromatography Strong interaction of the basic piperidine nitrogen with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase.
Oiling out during crystallization The compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture. Try cooling the solution very slowly.
No separation of enantiomers in chiral HPLC The chosen chiral stationary phase is not suitable. The mobile phase is not optimal.Screen different types of chiral columns. Systematically vary the mobile phase composition (ratio of alcohol modifier) and the additive (e.g., type and concentration of amine).
Poor peak shape in chiral HPLC Secondary interactions with the stationary phase.Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%).

Conclusion

The purification of spiro[isobenzofuran-piperidine] analogues is a critical and often challenging aspect of their development as potential therapeutic agents. A systematic and well-informed approach, combining techniques such as column chromatography, crystallization, and chiral HPLC, is essential for obtaining materials of high purity. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop robust and efficient purification methods for this important class of molecules.

References

  • Mohamed, M. A. A., Kadry, A. M., Bekhit, S. A., Abourehab, M. A. S., Amagase, K., Ibrahim, T. M., El-Saghier, A. M. M., & Bekhit, A. A. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Scientific Reports, 12(1), 1-18. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. BenchChem.
  • Car-los, A., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. [Link]

  • Parham, W. E., & Jones, L. D. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]

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Application Note: Unraveling Stereochemistry in Spiro[isobenzofuran-piperidine] Scaffolds using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiro[isobenzofuran-piperidine] Derivatives

The spiro[isobenzofuran-piperidine] moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These complex three-dimensional structures are of significant interest in drug development, particularly for central nervous system (CNS) agents.[1][3] The precise spatial arrangement of substituents, or stereochemistry, is paramount as different stereoisomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of their stereochemistry is a critical step in the synthesis and characterization of these potential therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy for the stereochemical analysis of spiro[isobenzofuran-piperidine] derivatives. We will delve into the theoretical underpinnings, present detailed experimental protocols, and offer insights into spectral interpretation, empowering researchers to confidently assign the stereochemistry of these intricate molecules.

Theoretical Principles: Differentiating Stereoisomers with 13C NMR

13C NMR spectroscopy is a powerful tool for probing the carbon skeleton of a molecule.[4][5] The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent electronegativity, and, crucially for stereochemical analysis, steric interactions.[5]

The Gamma-Gauche (γ-gauche) Effect: A Cornerstone of Stereochemical Assignment

The γ-gauche effect is a key phenomenon exploited in the stereochemical analysis of cyclic and acyclic compounds using 13C NMR.[6][7][8] This effect describes the shielding (upfield shift) of a carbon nucleus when a substituent at the γ-position is in a gauche (or syn-clinal) orientation to it. This shielding arises from steric compression between the interacting groups.[6][8] In the context of spiro[isobenzofuran-piperidine] derivatives, the relative orientation of substituents on the piperidine and isobenzofuran rings will lead to distinct γ-gauche interactions for each stereoisomer, resulting in measurable differences in their 13C NMR spectra. While the γ-gauche effect is a well-documented phenomenon, it's important to note that its application requires careful consideration of the specific molecular system, as other conformational factors can also influence chemical shifts.[6][9]

Steric Hindrance and Chemical Shift Anisotropy

Beyond the γ-gauche effect, general steric hindrance can also lead to predictable changes in 13C NMR chemical shifts. For instance, in crowded stereoisomers, steric compression can cause bond angle distortions and alterations in electron density, leading to upfield shifts for the affected carbon atoms. Conversely, carbons in less sterically hindered environments will resonate further downfield.

Experimental Protocols

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of the purified spiro[isobenzofuran-piperidine] derivative.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can sometimes influence the conformational equilibrium and, consequently, the observed chemical shifts. It is advisable to be consistent with the solvent used for comparative analysis of different stereoisomers.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

13C NMR Data Acquisition

For optimal results, high-field NMR spectrometers (≥100 MHz for 13C) are recommended.

Standard 1D 13C NMR:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Typically 0 to 220 ppm.[5]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although integration is generally not quantitative in standard 13C NMR.[4][5]

  • Number of Scans: Dependent on sample concentration, typically ranging from 1024 to 10240 scans.

Advanced NMR Experiments:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, aiding in the unambiguous assignment of carbon signals.

  • 2D NMR (HSQC, HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates carbon atoms with their directly attached protons, facilitating the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is essential for assigning quaternary carbons and piecing together the molecular structure.

Data Analysis and Stereochemical Assignment: A Step-by-Step Workflow

The following workflow outlines the process of analyzing 13C NMR data to determine the stereochemistry of spiro[isobenzofuran-piperidine] derivatives.

Figure 1: Workflow for Stereochemical Assignment using 13C NMR.

Data Presentation: A Case Study

Consider a hypothetical pair of diastereomers of a substituted spiro[isobenzofuran-piperidine]. The key is to compare the chemical shifts of carbons in close proximity to the stereocenters.

Carbon AtomDiastereomer A (ppm)Diastereomer B (ppm)Δδ (A - B) (ppm)Rationale for Chemical Shift Difference
Spiro Carbon (C1)95.298.5-3.3Shielded in A due to γ-gauche interaction with an axial substituent on the piperidine ring.
Piperidine C2'/C6'52.855.1-2.3Shielded in A due to steric compression from a substituent on the isobenzofuran ring.
Piperidine C3'/C5'28.425.9+2.5Deshielded in A as the γ-gauche interaction is absent in this isomer.
Isobenzofuran C375.678.2-2.6Shielded in A due to through-space interaction with a piperidine axial proton.

Note: The chemical shift values are hypothetical and for illustrative purposes only.

Advanced Considerations and Complementary Techniques

Computational 13C NMR Prediction

For challenging cases, computational methods can provide valuable support for stereochemical assignments.[10][11][12] Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the 13C NMR chemical shifts for different possible stereoisomers.[11][12][13] By comparing the calculated shifts with the experimental data, a higher level of confidence in the stereochemical assignment can be achieved.

G cluster_0 Computational Workflow A Generate 3D Structures of all Possible Stereoisomers B Geometry Optimization (e.g., DFT B3LYP/6-31G*) A->B C 13C NMR Chemical Shift Calculation (GIAO) B->C D Compare Calculated vs. Experimental Shifts C->D E Statistical Analysis (e.g., DP4) D->E

Figure 2: Computational Workflow for 13C NMR Prediction.

Nuclear Overhauser Effect (NOE) Spectroscopy

While 13C NMR provides information about through-bond and through-space interactions affecting the carbon backbone, 1H-1H NOE experiments (NOESY or ROESY) can provide complementary information about the spatial proximity of protons. Observing a NOE between specific protons on the isobenzofuran and piperidine rings can provide direct evidence for their relative orientation, thus corroborating the stereochemical assignment made by 13C NMR.

Conclusion

13C NMR spectroscopy is an indispensable technique for the stereochemical elucidation of spiro[isobenzofuran-piperidine] derivatives. A systematic approach, combining high-quality 1D and 2D NMR experiments with a thorough understanding of stereochemical effects on carbon chemical shifts, allows for confident and reliable assignment of stereoisomers. For particularly challenging cases, the integration of computational chemistry and complementary NMR techniques like NOE spectroscopy provides a robust and self-validating system for structural determination. This detailed understanding of molecular geometry is fundamental to advancing the development of novel and effective therapeutic agents based on this important heterocyclic scaffold.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
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  • Bellinghiere, A. T. (2019). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3558–3567.
  • Gorenstein, D. G. (1977). A generalized gauche NMR effect in carbon-13, fluorine-19, and phosphorus-31 chemical shifts and directly bonded coupling constants. Torsional angle and bond angle effects. Journal of the American Chemical Society, 99(7), 2254–2258.
  • Guo, L., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-4900.
  • Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384.
  • Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156.
  • Lo, P. P., van Rij, J. H., & de Ligt, A. L. (2018).
  • MDPI. (n.d.). Ab Initio Calculations of Possible γ-Gauche Effects in the 13 C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (1981). Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617-621.
  • National Center for Biotechnology Information. (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic Letters, 21(21), 8633-8637.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Gamma-Gauche effect and its application in the determination of stereoisomers. Retrieved January 14, 2026, from [Link]

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  • Sarotti, A. M. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry, 81(23), 11734–11743.
  • Silva, C. F., et al. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Tetrahedron, 73(33), 5007-5014.
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Application of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] in CNS Agent Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a privileged structure in the development of novel therapeutics for a range of central nervous system (CNS) disorders. Its unique three-dimensional conformation allows for precise interactions with various CNS targets, leading to compounds with potential antidepressant, antipsychotic, and neuroprotective properties. This guide provides an in-depth overview of the application of this scaffold, detailing its synthesis, mechanism of action, and key experimental protocols for its evaluation.

The Spiro[isobenzofuran-piperidine] Scaffold: A Gateway to CNS Targets

The spiro[isobenzofuran-piperidine] core is a versatile framework for designing CNS agents. Its rigid structure, which locks the piperidine and isobenzofuran rings in a spirocyclic arrangement, reduces conformational flexibility. This rigidity can enhance binding affinity and selectivity for specific biological targets.[1] The piperidine moiety, a common feature in many CNS drugs, provides a basic nitrogen atom that is often crucial for receptor interaction and can be readily modified to modulate pharmacological properties.[2][3]

Derivatives of this scaffold have been investigated for their potential as antidepressants, antipsychotics, and agents for neurodegenerative diseases like Alzheimer's.[4][5][6] The initial impetus for exploring this chemical space came from the recognition of a common aminoalkyl(aryl)isobenzofuran moiety in established antidepressant drugs.[5]

Synthesis of the Core Scaffold

A common synthetic route to the 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] core involves a multi-step process. A general laboratory synthesis for a related analog, 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], proceeds via the lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and subsequent acid-catalyzed cyclization.[5] N-dealkylation can then be performed to yield the parent secondary amine, which serves as a versatile intermediate for further derivatization.[5]

Key Pharmacological Activities and Mechanisms of Action

Antidepressant and Antipsychotic Potential

Early investigations into spiro[isobenzofuran-piperidine] derivatives identified their potent activity in preclinical models predictive of antidepressant and antipsychotic efficacy. A key screening assay is the antagonism of tetrabenazine-induced ptosis in rodents.[4][5] Tetrabenazine depletes monoamines (dopamine, serotonin, and norepinephrine) from nerve terminals, leading to a state of sedation and ptosis (eyelid drooping).[7][8] Compounds that can reverse this effect are thought to have monoamine-reuptake inhibiting or releasing properties, characteristic of many antidepressants.

Furthermore, certain derivatives have shown efficacy in the Sidman avoidance paradigm, a behavioral test sensitive to antipsychotic agents.[9] This test assesses the ability of a compound to suppress a conditioned avoidance response without producing general motor impairment.[10] The activity of some spiro[isobenzofuran-piperidine] derivatives in this model suggests potential dopamine D2 receptor antagonism, a hallmark of many antipsychotic drugs.[9]

Sigma-2 (σ2) Receptor Modulation and Neuroprotection

A significant finding in the pharmacology of this scaffold is its interaction with sigma receptors, particularly the sigma-2 (σ2) subtype.[6] The σ2 receptor is implicated in a variety of cellular processes and is a promising target for the treatment of neurodegenerative diseases, such as Alzheimer's disease, and for cancer diagnostics and therapy.[11][12]

Recent studies have shown that derivatives of 3H-spiro[isobenzofuran-1,4'-piperidine] can be functionalized to create high-affinity ligands for σ2 receptors.[6] The binding of these ligands to the σ2 receptor can modulate intracellular signaling pathways, including the Extracellular signal-regulated kinase (ERK) pathway.[13] The ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[11] Dysregulation of this pathway is implicated in various diseases. The interaction of spiro[isobenzofuran-piperidine] derivatives with the σ2 receptor and the subsequent modulation of ERK signaling may underlie their neuroprotective and procognitive effects.

sigma2_erk_pathway

Experimental Protocols

In Vitro Characterization

This protocol determines the binding affinity of a test compound for the σ2 receptor.

Materials:

  • Test compound (spiro[isobenzofuran-piperidine] derivative)

  • [³H]-DTG (1,3-di-o-tolylguanidine) as the radioligand

  • (+)-Pentazocine (for masking σ1 receptors)

  • Cell membranes expressing σ2 receptors (e.g., from MCF7 cells)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 8.0)

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add binding buffer, cell membranes, (+)-pentazocine (to a final concentration of 300 nM to saturate σ1 receptors), and the test compound at various concentrations.

  • Initiate the binding reaction by adding [³H]-DTG (at a concentration near its Kd for the σ2 receptor, typically 5-10 nM).

  • Incubate the plate at room temperature for 120 minutes with gentle agitation.

  • To determine non-specific binding, use a high concentration of a known σ2 ligand (e.g., 10 µM haloperidol) in a separate set of wells.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Evaluation

This assay is a primary screen for potential antidepressant activity.

Materials:

  • Male CD-1 mice (20-25 g)

  • Tetrabenazine (TBZ)

  • Test compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Scoring system for ptosis (see below)

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • After a predetermined pretreatment time (e.g., 30 or 60 minutes), administer tetrabenazine (e.g., 35 mg/kg, i.p.).

  • At various time points after TBZ administration (e.g., 30, 60, 90, and 120 minutes), score the degree of ptosis for each mouse.

  • A common scoring system for ptosis is as follows:

    • 0: Eyes fully open

    • 1: Eyes one-quarter closed

    • 2: Eyes half closed

    • 3: Eyes three-quarters closed

    • 4: Eyes fully closed

  • Calculate the mean ptosis score for each treatment group at each time point.

  • A significant reduction in the ptosis score compared to the vehicle-treated group indicates potential antidepressant-like activity.

This assay is predictive of antipsychotic efficacy.

Materials:

  • Male Wistar rats (250-300 g)

  • Shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a light or auditory stimulus.

  • Test compound

  • Vehicle

Procedure:

  • Training Phase:

    • Place a rat in the shuttle box.

    • A conditioned stimulus (CS), such as a light or a tone, is presented for a set duration (e.g., 10 seconds).

    • If the rat moves to the other side of the shuttle box during the CS presentation, it avoids the unconditioned stimulus (US), a mild foot shock. This is recorded as an avoidance response.

    • If the rat does not move during the CS, the US (e.g., 0.5 mA foot shock) is delivered for a short duration (e.g., 5 seconds) concurrently with the CS. If the rat moves to the other side during the US, it is recorded as an escape response.

    • If the rat fails to move during both the CS and US, it is recorded as an escape failure.

    • Repeat this for a set number of trials (e.g., 50 trials) per session, with a variable inter-trial interval.

    • Train the rats daily until they reach a stable baseline of avoidance responding (e.g., >80% avoidance).

  • Testing Phase:

    • Administer the test compound or vehicle at a specific pretreatment time.

    • Place the rat in the shuttle box and run a session of avoidance trials.

    • Record the number of avoidance responses, escape responses, and escape failures.

    • A significant decrease in the number of avoidance responses without a significant increase in escape failures suggests a specific antipsychotic-like effect.

experimental_workflow

Application in Alzheimer's Disease Research

The high expression of σ2 receptors in brain regions affected by Alzheimer's disease makes them an attractive target for therapeutic intervention.[12] Benzofuran derivatives, structurally related to the isobenzofuran core, have been explored as imaging agents for amyloid plaques, a key pathological hallmark of Alzheimer's.[2] While specific data on 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives in Alzheimer's models is still emerging, their ability to modulate σ2 receptors suggests a potential therapeutic avenue. Future research should focus on evaluating optimized lead compounds from this series in transgenic mouse models of Alzheimer's disease to assess their impact on cognitive deficits and underlying neuropathology.[12]

Quantitative Data Summary

The following table summarizes representative pharmacological data for derivatives of the spiro[isobenzofuran-piperidine] scaffold.

Compound IDTargetAssayValueReference
Derivative 1 σ1 ReceptorBinding Affinity (Ki)1.54 nM[3]
Derivative 1 σ2 ReceptorBinding Affinity (Ki)>1000 nM[3]
Derivative 2 σ2 ReceptorBinding Affinity (Ki)5.07 nM[6]
Derivative 2 σ1 ReceptorBinding Affinity (Ki)296 nM[6]
Compound 2e Dopamine ReceptorsSidman AvoidanceApproached potency of haloperidol[9]
Compound 9a Monoaminergic SystemTetrabenazine PtosisActive[5]

Conclusion

The 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold represents a promising starting point for the development of novel CNS agents. Its derivatives have demonstrated a diverse range of pharmacological activities, including potential antidepressant, antipsychotic, and neuroprotective effects, often mediated through interactions with dopamine and sigma-2 receptors. The detailed protocols provided in this guide offer a framework for the systematic evaluation of new compounds based on this versatile chemical scaffold, facilitating the discovery of next-generation therapeutics for complex CNS disorders.

References

  • An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. Psychopharmacology (Berl). 2010;212(3):387-396. Available from: [Link]

  • Parametric studies of antipsychotic-induced sensitization in the conditioned avoidance response model: roles of number of drug exposure, drug dose, and test–retest interval. Psychopharmacology (Berl). 2007;195(2):141-151. Available from: [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants. J Med Chem. 1979;22(9):1134-1136. Available from: [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. J Med Chem. 1981;24(5):617-621. Available from: [Link]

  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. J Med Chem. 1977;20(2):279-285. Available from: [Link]

  • Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus. Psychopharmacology (Berl). 2010;208(4):535-546. Available from: [Link]

  • Benzofuran derivatives as Abeta-aggregate-specific imaging agents for Alzheimer's disease. Nucl Med Biol. 2009;36(4):427-436. Available from: [Link]

  • Sigma-2 receptor. In: Wikipedia. ; 2023. Available from: [Link]

  • Animal models in the drug discovery pipeline for Alzheimer's disease. Br J Pharmacol. 2017;174(21):3695-3711. Available from: [Link]

  • Influence of 10 on tetrabenazine and reserpine-induced ptosis in mice. ResearchGate. Available from: [Link]

  • The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? Neurosci Biobehav Rev. 1999;23(6):851-862. Available from: [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. J Med Chem. 2023;66(7):4943-4963. Available from: [Link]

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. J Med Chem. 1978;21(4):400-403. Available from: [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Pharmaceuticals (Basel). 2019;12(2):81. Available from: [Link]

  • GPCR/endocytosis/ERK signaling/S2R is involved in the regulation of the internalization, mitochondria-targeting and -activating properties of human salivary histatin 1. Int J Oral Sci. 2022;14(1):42. Available from: [Link]

  • Effect of NMDAR antagonists in the tetrabenazine test for antidepressants: comparison with the tail suspension test. Neuropsychopharmacology. 2015;40(9):2161-2168. Available from: [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Front Chem. 2022;10:955812. Available from: [Link]

  • Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature. 2021;592(7854):479-484. Available from: [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. ResearchGate. Available from: [Link]

  • Effects of the dopamine depleting agent tetrabenazine in tests evaluating different components of depressive-like behavior in mice: sex-dependent response to antidepressant drugs with SERT and DAT blocker profiles. Psychopharmacology (Berl). 2023;240(8):1615-1628. Available from: [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. Int J Mol Sci. 2023;24(21):15911. Available from: [Link]

  • Tetrabenazine-induced depletion of brain monoamines: characterization and interaction with selected antidepressants. Eur J Pharmacol. 1984;102(3-4):425-430. Available from: [Link]

  • Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. Molecules. 2023;28(14):5474. Available from: [Link]

  • The dopamine depleting agent tetrabenazine alters effort-related decision making as assessed by mouse touchscreen procedures. Psychopharmacology (Berl). 2020;237(9):2845-2854. Available from: [Link]

Sources

Probing the Enigmatic Sigma Receptors: Application Notes and Protocols for Spiro[isobenzofuran-piperidine] Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating a Crucial Therapeutic Target

Sigma (σ) receptors, once misclassified as opioid receptors, are now recognized as a unique class of proteins with significant therapeutic potential.[1][2] Comprising two primary subtypes, σ1 and σ2, these receptors are implicated in a host of physiological and pathological processes, including cancer, neurodegenerative disorders like Alzheimer's and Huntington's disease, and neuropathic pain.[1][3][4][5] The σ1 receptor has been identified as a ligand-regulated molecular chaperone located at the endoplasmic reticulum (ER), where it modulates intracellular Ca²+ signaling and the activity of various ion channels.[1][6][7] The precise molecular identity and function of the σ2 receptor are less understood, though it is a validated biomarker for the proliferative status of solid tumors.[8]

To unravel the complex biology of sigma receptors and accelerate the development of targeted therapeutics, high-affinity and selective molecular probes are indispensable. Fluorescent probes, in particular, offer a powerful alternative to traditional radioligands, enabling real-time visualization of receptor localization, trafficking, and ligand interactions in living cells with high spatial and temporal resolution.[8][9][10] This guide provides a detailed overview and practical protocols for the application of a promising class of fluorescent probes: the spiro[isobenzofuran-piperidines]. These compounds have been functionalized to create a palette of high-affinity probes spanning the visible to near-infrared spectrum, enabling sophisticated, fluorescence-based investigations of both σ1 and σ2 receptors.[3][4][11]

The Spiro[isobenzofuran-piperidine] Scaffold: A Privileged Structure for Sigma Receptor Probes

The spiro[isobenzofuran-piperidine] core represents a "privileged scaffold" in medicinal chemistry, a molecular framework that can bind to multiple, unrelated biological targets. For sigma receptors, this scaffold, particularly when incorporated into indole derivatives, has been shown to confer high binding affinity.[3][12] By strategically functionalizing this core with various fluorescent tags, researchers have developed a suite of probes with tunable photophysical properties and varying selectivity for σ1 and σ2 subtypes.[3][4][11]

A key advantage of these probes is the ability to achieve nanomolar binding affinities, which is crucial for specific labeling and imaging, especially for receptors expressed at low levels.[3][4][11] Furthermore, the development of red and near-infrared (NIR) emitting variants is particularly valuable for in vitro and in vivo imaging, as these longer wavelengths minimize cellular autofluorescence and allow for deeper tissue penetration.[3][11]

Structural and Photophysical Properties of Key Probes

The design of these fluorescent probes involves the covalent attachment of a fluorophore to the spiro[isobenzofuran-piperidine] pharmacophore. The choice of fluorophore and the attachment point are critical for preserving high-affinity binding while achieving desirable spectral characteristics.[13] Below is a summary of representative spiro[isobenzofuran-piperidine]-based fluorescent probes and their properties.

Probe (Compound ID)Target SelectivityExcitation (λex, nm)Emission (λem, nm)Quantum Yield (%)Ki σ1 (nM)Ki σ2 (nM)Reference
Compound 19 Pan (σ1/σ2)~650~67052.8651.330.2[3][4]
Compound 29 σ2 Selective~650~67047.8348851.1[3][4]
Compound 17 σ2 Selective~400~5206.8538.13.84[3]
Compound 23 σ2 Selective~400~5201.312965.07[4]

Note: Photophysical properties can vary slightly depending on the solvent and local environment.

Experimental Workflows and Protocols

The successful application of spiro[isobenzofuran-piperidine] fluorescent probes hinges on robust and well-validated experimental protocols. This section provides detailed, step-by-step methodologies for key applications, including cellular imaging and competitive binding assays.

Diagram: General Experimental Workflow

Workflow cluster_prep Cell Culture & Preparation cluster_labeling Fluorescent Labeling cluster_analysis Analysis cluster_validation Validation cell_culture 1. Cell Seeding transfection 2. Transfection (Optional) cell_culture->transfection probe_prep 3. Probe Preparation incubation 4. Incubation with Probe probe_prep->incubation washing 5. Washing Steps incubation->washing imaging 6a. Confocal/Live-Cell Imaging washing->imaging flow_cytometry 6b. Flow Cytometry washing->flow_cytometry blocking 7. Blocking/Competition Assay imaging->blocking flow_cytometry->blocking

Caption: A generalized workflow for utilizing spiro[isobenzofuran-piperidine] fluorescent probes.

Protocol 1: Confocal and Live-Cell Imaging of Sigma Receptors

This protocol details the use of spiro[isobenzofuran-piperidine] probes for visualizing the subcellular localization of sigma receptors.

Rationale: Confocal microscopy provides high-resolution optical sectioning, enabling the precise localization of fluorescent signals within cells.[8] Live-cell imaging allows for the dynamic tracking of receptor movement and ligand internalization over time.[5]

Materials:

  • Cell line of interest (e.g., MCF7, known to express σ2 receptors)[4]

  • Complete cell culture medium

  • Glass-bottom imaging dishes or coverslips

  • Spiro[isobenzofuran-piperidine] fluorescent probe (e.g., Compound 19 or 29)

  • Phosphate-buffered saline (PBS)

  • Optional: Hoechst 33342 or DAPI for nuclear counterstaining

  • Optional: Organelle-specific fluorescent trackers (e.g., ER-Tracker™, MitoTracker™)

  • Optional: 4% paraformaldehyde in PBS for cell fixation

  • Confocal laser scanning microscope

Procedure:

  • Cell Preparation: a. Seed cells onto glass-bottom dishes or coverslips at a density that will result in 60-80% confluency at the time of imaging. b. Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Probe Labeling (Live-Cell Imaging): a. Prepare a stock solution of the fluorescent probe in DMSO. Dilute the stock solution in pre-warmed complete culture medium to the final desired concentration (typically in the nanomolar range, e.g., 50-100 nM). b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe-containing medium to the cells. d. Incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically. e. Optional: For co-localization studies, add organelle-specific trackers according to the manufacturer's instructions during the last 15-30 minutes of incubation. f. Optional: For nuclear staining, add Hoechst 33342 to the medium for the final 10 minutes of incubation.

  • Washing and Imaging: a. Remove the probe-containing medium. b. Wash the cells 2-3 times with warm PBS or phenol red-free medium to remove unbound probe and reduce background fluorescence. c. Add fresh, warm phenol red-free medium to the cells. d. Immediately proceed to imaging on a confocal microscope equipped with the appropriate laser lines and emission filters for the chosen probe. For time-lapse experiments, an environmental chamber on the microscope is required to maintain temperature and CO₂ levels.[5]

  • Fixation and Counterstaining (for Fixed-Cell Imaging): a. After the washing steps (3b), fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.[14] b. Wash the cells three times with PBS. c. If not already performed, counterstain with DAPI for 5 minutes. d. Wash three times with PBS. e. Mount the coverslips onto slides with an appropriate mounting medium. f. Image the fixed cells.

Self-Validation/Controls:

  • Specificity Control: To confirm that the fluorescent signal is due to specific binding to sigma receptors, perform a blocking experiment. Pre-incubate the cells with a high concentration (e.g., 10 µM) of a known, non-fluorescent sigma receptor ligand (e.g., haloperidol or siramesine) for 1-2 hours before adding the fluorescent probe.[5] A significant reduction in fluorescence intensity indicates specific binding.

  • Autofluorescence Control: Image unstained cells using the same acquisition settings to assess the level of cellular autofluorescence.

Protocol 2: Competitive Binding Assay using Flow Cytometry

This protocol describes a high-throughput method to determine the binding affinity (Ki) of unlabeled test compounds for sigma receptors by measuring their ability to displace a fluorescent probe.

Rationale: Flow cytometry allows for the rapid quantitative analysis of fluorescence intensity on a single-cell basis.[9] This technique can be adapted for competition binding assays, providing an efficient alternative to radioligand-based methods.[15]

Materials:

  • Suspension cells or adherent cells detached and resuspended (e.g., MCF7)

  • Spiro[isobenzofuran-piperidine] fluorescent probe (e.g., Compound 19 or 29) at a concentration close to its Kd value.

  • Unlabeled test compounds at various concentrations.

  • Known sigma receptor reference ligands (for positive control).

  • Flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow cytometer with appropriate laser and filter sets.

Procedure:

  • Cell Preparation: a. Harvest cells and wash them with ice-cold flow cytometry buffer. b. Resuspend the cells in the buffer at a concentration of approximately 1 x 10⁶ cells/mL. c. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Competition Reaction: a. To each tube, add the unlabeled test compound at a range of concentrations (e.g., from 10⁻¹¹ to 10⁻⁵ M). Include tubes with buffer only (for total binding) and a high concentration of a known ligand (for non-specific binding). b. Gently mix and incubate for 30-60 minutes at room temperature or 37°C to allow the test compound to reach binding equilibrium. c. Add the fluorescent probe to each tube at a fixed, final concentration (e.g., 50 nM). d. Incubate for an additional 60-90 minutes, protected from light.

  • Data Acquisition: a. Analyze the samples on a flow cytometer. b. For each sample, record the mean fluorescence intensity (MFI) from a population of single, viable cells (gated using forward and side scatter).

  • Data Analysis: a. Subtract the MFI of the non-specific binding sample from all other readings. b. Plot the MFI against the logarithm of the competitor concentration. c. Fit the data to a one-site competition model using a non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the fluorescent probe). d. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent probe and Kd is its dissociation constant.

Self-Validation/Controls:

  • Probe Saturation: Ensure the fluorescent probe concentration used is appropriate by performing a saturation binding experiment to determine its Kd.

  • Reference Compound: Include a known sigma receptor ligand with a well-characterized Ki value as a positive control to validate the assay performance.

Diagram: Sigma Receptor-Ligand Interaction

Binding cluster_receptor Sigma Receptor cluster_ligands Ligands receptor Binding Pocket probe Fluorescent Probe (Spiro[isobenzofuran-piperidine]) probe->receptor Binds & Fluoresces competitor Unlabeled Competitor competitor->receptor Competes for Binding

Sources

Protocol for Developing Melanocortin Subtype-4 Receptor (MC4R) Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) primarily expressed in the hypothalamus, where it plays a critical role in regulating energy homeostasis, appetite, and body weight.[1][2][3] Loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity, validating it as a significant therapeutic target.[2][4][5] This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the protocol for developing novel MC4R agonists. It outlines the strategic design of screening cascades, detailed experimental procedures for key assays, and critical considerations for lead optimization and preclinical evaluation. The protocols described herein are designed to ensure scientific integrity and provide a robust framework for identifying and advancing potent, selective, and safe MC4R agonists for therapeutic development.

Introduction: The Rationale for Targeting MC4R

The MC4R pathway is a crucial component of the central nervous system's regulation of energy balance.[2][6] Leptin, a hormone produced by adipose tissue, signals the body's energy status to the brain.[1] This signal leads to the processing of pro-opiomelanocortin (POMC) into neuropeptides, including α- and β-melanocyte-stimulating hormones (MSH), which are endogenous agonists for MC4R.[7] Activation of MC4R by these agonists suppresses appetite and increases energy expenditure.[2][7] Conversely, disruption of this pathway, often due to genetic mutations, can lead to hyperphagia (insatiable hunger) and severe obesity.[2][6]

The development of MC4R agonists, such as setmelanotide, has demonstrated clinical proof-of-concept for treating certain genetic obesities.[5][8][9] However, the field continues to evolve, with a focus on developing next-generation agonists with improved selectivity and tolerability profiles to address broader patient populations.[10][11][12] Key challenges in the development of MC4R agonists include minimizing off-target effects, particularly at the melanocortin-1 receptor (MC1R) which can cause skin hyperpigmentation, and avoiding adverse cardiovascular effects.[10][13]

This guide provides a structured approach to navigate the complexities of MC4R agonist development, from initial hit identification to preclinical candidate selection.

Foundational Assay Development and Screening Cascade

A tiered screening cascade is essential for efficiently identifying and prioritizing promising lead compounds. The cascade should begin with high-throughput primary screens to identify initial hits, followed by a series of increasingly complex and physiologically relevant secondary and tertiary assays to characterize potency, selectivity, and mechanism of action.

Diagram: MC4R Agonist Development Workflow

MC4R Agonist Development Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead cluster_2 Phase 3: Lead Optimization cluster_3 Phase 4: Preclinical Candidacy Compound Library Compound Library Primary Screen Primary Screen (High-Throughput cAMP Assay) Compound Library->Primary Screen Hit Confirmation Hit Confirmation (Dose-Response) Primary Screen->Hit Confirmation Binding Affinity Binding Affinity Assay (Radioligand Displacement) Hit Confirmation->Binding Affinity Selectivity Profiling Selectivity Profiling (MC1R, MC3R, MC5R) Binding Affinity->Selectivity Profiling Functional Assays Secondary Functional Assays (e.g., β-arrestin recruitment) Selectivity Profiling->Functional Assays SAR Studies Structure-Activity Relationship (SAR) & Medicinal Chemistry Functional Assays->SAR Studies ADME/Tox In Vitro ADME/Tox SAR Studies->ADME/Tox In Vivo Models In Vivo Efficacy Models (e.g., Diet-Induced Obese Mice) ADME/Tox->In Vivo Models PK/PD Studies Pharmacokinetics/ Pharmacodynamics (PK/PD) In Vivo Models->PK/PD Studies Safety Pharmacology Safety Pharmacology PK/PD Studies->Safety Pharmacology

Caption: A streamlined workflow for the discovery and development of MC4R agonists.

Primary Screening: High-Throughput cAMP Assay

Rationale: MC4R is a Gs-coupled GPCR, and its activation leads to an increase in intracellular cyclic AMP (cAMP).[4][14] A high-throughput cAMP assay is therefore the primary functional screen for identifying MC4R agonists.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

  • Cell Line: Utilize a stable cell line overexpressing the human MC4R, such as HEK293 or CHO cells.[15]

  • Cell Plating: Seed the cells into 384- or 1536-well plates at an optimized density and incubate overnight.

  • Compound Addition: Add test compounds from the library at a single, high concentration (e.g., 10 µM). Include a known MC4R agonist (e.g., α-MSH or setmelanotide) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plates for a predetermined time (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

  • Lysis and Detection: Add the HTRF lysis buffer containing the cAMP-d2 acceptor and anti-cAMP-cryptate donor.

  • Signal Reading: After a further incubation period (e.g., 1 hour) at room temperature, read the plates on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the percent activation for each compound relative to the positive and negative controls. Compounds exceeding a defined activity threshold (e.g., >50% activation) are considered hits.

Hit Confirmation and Potency Determination

Rationale: Hits from the primary screen must be confirmed and their potency (EC50) determined to eliminate false positives and prioritize the most promising compounds.

Protocol: Dose-Response cAMP Assay

  • Compound Preparation: Prepare serial dilutions of the confirmed hit compounds.

  • Assay Procedure: Perform the HTRF cAMP assay as described above, but with the serially diluted compounds.

  • Data Analysis: Plot the dose-response curves and calculate the EC50 value for each compound using a non-linear regression model.

Parameter Description Typical Value for a "Hit"
EC50 The concentration of an agonist that gives half-maximal response.< 1 µM
Emax The maximum response produced by the agonist.> 80% of control agonist

Table 1: Key parameters for evaluating agonist potency in dose-response assays.

Secondary Assays: Characterizing Binding and Selectivity

Once potent agonists have been identified, it is crucial to determine their binding affinity for MC4R and their selectivity against other melanocortin receptor subtypes.

Binding Affinity Assay

Rationale: A competitive radioligand binding assay directly measures the affinity of a compound for the receptor. This provides a crucial piece of data to correlate with functional potency.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from the MC4R-expressing cell line.[15]

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled MC4R ligand (e.g., [¹²⁵I]-[Nle⁴, D-Phe⁷]α-MSH), and increasing concentrations of the unlabeled test compound.[15]

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate and wash to separate bound from unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the displacement curves and calculate the Ki (inhibitory constant) for each compound.

Diagram: MC4R Signaling Pathways

MC4R Signaling Pathways Agonist Agonist MC4R MC4R Agonist->MC4R Binds Gs Gs MC4R->Gs Activates beta-Arrestin β-Arrestin MC4R->beta-Arrestin Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream Effects Suppressed Appetite Increased Energy Expenditure PKA->Downstream Effects Internalization Receptor Internalization & Desensitization beta-Arrestin->Internalization

Caption: Canonical Gs and β-arrestin signaling pathways activated by MC4R agonists.

Selectivity Profiling

Rationale: Lack of selectivity can lead to undesirable side effects. It is critical to assess the activity of lead compounds at other melanocortin receptors, particularly MC1R (implicated in skin pigmentation), MC3R, and MC5R.[3][16][17]

Protocol: Selectivity Assays

  • Cell Lines: Use stable cell lines expressing human MC1R, MC3R, and MC5R.

  • Assay Format: Perform dose-response cAMP assays for each receptor subtype using the lead compounds.

  • Data Analysis: Calculate the EC50 values for each receptor and determine the selectivity ratio (EC50 at off-target receptor / EC50 at MC4R). A higher ratio indicates greater selectivity for MC4R.

Receptor Primary Function Desired Activity of MC4R Agonist
MC1R PigmentationMinimal to no agonism
MC3R Energy homeostasisMay contribute to efficacy, but selectivity for MC4R is often preferred
MC5R Exocrine gland functionMinimal to no agonism

Table 2: Desired selectivity profile for a therapeutic MC4R agonist.

Lead Optimization and Preclinical Development

The lead optimization phase involves iterative medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the lead compounds.

Structure-Activity Relationship (SAR) Studies

Chemists will synthesize analogs of the lead compounds to understand how chemical modifications affect their biological activity. This process is guided by the data from the in vitro assays.

In Vitro ADME/Tox

Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial to identify compounds with drug-like properties. Key assays include:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes.

  • CYP450 Inhibition: To identify potential drug-drug interactions.

  • Plasma Protein Binding: Affects the free concentration of the drug.

  • Permeability: Assessed using Caco-2 or PAMPA assays.

  • Cytotoxicity: Evaluated in relevant cell lines.

In Vivo Efficacy Models

Rationale: The ultimate test of an MC4R agonist's therapeutic potential is its ability to reduce food intake and body weight in a relevant animal model.

Protocol: Diet-Induced Obese (DIO) Mouse Model

  • Model Induction: Feed mice a high-fat diet for several weeks to induce obesity.

  • Compound Administration: Administer the test compound to the DIO mice via a relevant route (e.g., oral gavage, subcutaneous injection). Include a vehicle control group.

  • Efficacy Readouts: Monitor food intake, body weight, and body composition over the course of the study.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the drug exposure (pharmacokinetics) with the observed effects (pharmacodynamics) to establish a dose-response relationship.

Humanized mouse models expressing a mutant human MC4R can also be valuable for testing the efficacy of pharmacological chaperones or agonists in a genetically defined context of MC4R-linked obesity.[18][19]

Safety Pharmacology

Prior to clinical development, a comprehensive safety pharmacology assessment is required to identify any potential adverse effects on major organ systems, including:

  • Cardiovascular System: Monitor blood pressure and heart rate, as some earlier MC4R agonists have been associated with cardiovascular side effects.[9][11]

  • Central Nervous System: Assess for any behavioral changes.

  • Respiratory System: Monitor respiratory rate and function.

Conclusion

The development of MC4R agonists represents a promising therapeutic strategy for the treatment of obesity and related metabolic disorders.[3][4] A well-designed and rigorously executed drug discovery program, following the protocols and principles outlined in this guide, is essential for identifying and advancing novel MC4R agonists with the potential for clinical success. The emphasis on early and continuous assessment of potency, selectivity, and safety will maximize the chances of developing a best-in-class therapeutic that can make a meaningful impact on patients' lives.

References

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  • MC4R Pathway - Rhythm Pharmaceuticals HCP Site. [Link]

  • Melanocortin 4 Receptor. Welcome to the MC4R Gene Website. [Link]

  • The melanocortin-4 receptor pathway and the emergence of precision medicine in obesity management. PubMed Central. [Link]

  • The MC4R signaling pathway plays a vital role in regulating appetite... ResearchGate. [Link]

  • cAMP Assay of MC4R mutants. cAMP production of MC4R mutants after... ResearchGate. [Link]

  • cAMP NOMAD MC4R Cell Line. Innoprot. [Link]

  • Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. ACS Pharmacology & Translational Science. [Link]

  • Palatin Technologies Targets Hypothalamic Obesity as Next Frontier Beyond GLP-1s. Benzinga. [Link]

  • Humanized mouse models of MC4R-linked obesity. YouTube. [Link]

  • Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. Sílice (CSIC). [Link]

  • Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. PubMed. [Link]

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Application Notes and Protocols for Evaluating the Efficacy of Spiro[isobenzofuran-piperidine] Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Spiro[isobenzofuran-piperidine] Compounds in Central Nervous System Disorders

The spiro[isobenzofuran-piperidine] scaffold has emerged as a promising pharmacophore in the development of novel therapeutics for a range of central nervous system (CNS) disorders.[1][2] These compounds have demonstrated significant potential as modulators of sigma (σ) receptors, with specific derivatives exhibiting high affinity and selectivity for either the sigma-1 (σ1) or sigma-2 (σ2) subtypes.[3][4][5][6] The sigma receptors, once enigmatic, are now recognized as key players in cellular signaling, neuroplasticity, and neuronal survival, making them attractive targets for therapeutic intervention in psychiatric and neurodegenerative diseases.[7][8][9]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust preclinical studies to evaluate the efficacy of spiro[isobenzofuran-piperidine] compounds. By understanding the underlying pharmacology of these compounds as sigma receptor modulators, we can select the most appropriate animal models and experimental protocols to generate meaningful and translatable data.

Scientific Integrity and Experimental Rigor: The Foundation of Trustworthy Preclinical Research

To ensure the validity and reproducibility of preclinical findings, a commitment to scientific rigor is paramount.[10][11][12] This involves meticulous study design, appropriate statistical analysis, and transparent reporting of methodologies and results. Key principles to uphold include:

  • Randomization and Blinding: Animals should be randomly assigned to treatment groups, and experiments should be conducted in a blinded manner to minimize bias.[11]

  • Appropriate Sample Size: Power calculations should be performed to determine the appropriate number of animals per group to detect a statistically significant effect.[11]

  • Control Groups: The inclusion of vehicle-treated and, where appropriate, positive control groups is essential for data interpretation.

  • Detailed Reporting: All experimental procedures, including animal strain, age, sex, housing conditions, and drug formulation, should be meticulously documented and reported according to guidelines such as the ARRIVE (Animal Research: Reporting of in Vivo Experiments) guidelines.[11][13]

Pharmacological Profile: Targeting Sigma Receptors

Spiro[isobenzofuran-piperidine] derivatives have been identified as potent ligands for both σ1 and σ2 receptors.[3][4][6] Understanding the specific subtype selectivity of a novel compound is the first critical step in designing an appropriate efficacy testing cascade.

  • Sigma-1 (σ1) Receptor Modulators: The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[8] It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and neuronal plasticity.[8] Antagonists of the σ1 receptor have shown promise in animal models of neuropathic pain and mania.[14][15][16]

  • Sigma-2 (σ2) Receptor Modulators: The σ2 receptor, identified as TMEM97, is implicated in cellular proliferation, lipid metabolism, and neuronal survival.[9][17][18] Modulators of the σ2 receptor are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease and for their anti-cancer properties.[4][10][17][18][19]

The following diagram illustrates the central role of sigma receptors as targets for spiro[isobenzofuran-piperidine] compounds.

Sigma_Receptor_Targeting cluster_Compound Spiro[isobenzofuran-piperidine] Compounds cluster_Outcomes Potential Therapeutic Outcomes Compound Spiro[isobenzofuran-piperidine] Core Structure Sigma1 Sigma-1 (σ1) Receptor Compound->Sigma1 Binds as Antagonist/Agonist Sigma2 Sigma-2 (σ2) Receptor Compound->Sigma2 Binds as Modulator Analgesia Analgesia (Neuropathic Pain) Sigma1->Analgesia Antimanic Antimanic Effects Sigma1->Antimanic Neuroprotection Neuroprotection Sigma2->Neuroprotection Cognitive_Enhancement Cognitive Enhancement Sigma2->Cognitive_Enhancement

Caption: Targeting of Sigma Receptors by Spiro[isobenzofuran-piperidine] Compounds.

Animal Models for Efficacy Evaluation

The choice of animal model is contingent on the specific sigma receptor subtype targeted by the spiro[isobenzofuran-piperidine] compound and the intended therapeutic indication.

Models for Evaluating σ1 Receptor Antagonists
  • Rationale: σ1 receptor antagonists have demonstrated significant efficacy in preclinical models of neuropathic pain.[15][16] These models mimic the chronic pain state that results from nerve injury.

  • Recommended Models:

    • Chronic Constriction Injury (CCI) Model: Involves loose ligation of the sciatic nerve, leading to sustained mechanical allodynia and thermal hyperalgesia.

    • Spared Nerve Injury (SNI) Model: Involves transection of two of the three terminal branches of the sciatic nerve, resulting in a robust and long-lasting neuropathic pain phenotype.

    • Streptozotocin (STZ)-Induced Diabetic Neuropathy: A model for painful diabetic neuropathy where STZ injection induces hyperglycemia and subsequent nerve damage.[15]

  • Rationale: Recent studies have implicated σ1 receptors in the pathophysiology of bipolar disorder, and σ1 antagonists have shown efficacy in animal models of mania.[14]

  • Recommended Models:

    • Amphetamine-Induced Hyperlocomotion: Acute administration of psychostimulants like amphetamine induces hyperactivity, which is a core feature of mania.[8] The ability of a compound to attenuate this hyperactivity is predictive of antimanic potential.

    • Congenital Animal Models of Mania: Certain mouse strains, such as the Black Swiss mice from Taconic (BStac), exhibit spontaneous manic-like behaviors.[14]

Models for Evaluating σ2 Receptor Modulators
  • Rationale: σ2 receptor modulators have shown neuroprotective and cognitive-enhancing effects in models of Alzheimer's disease, potentially by mitigating amyloid-beta (Aβ) toxicity and promoting synaptic plasticity.[4][10][17]

  • Recommended Models:

    • Transgenic Mouse Models of Alzheimer's Disease: Mice overexpressing human amyloid precursor protein (APP) and presenilin-1 (PS1) develop age-dependent Aβ plaques, neuroinflammation, and cognitive deficits.

    • Pharmacologically-Induced Amnesia Models: Cognitive deficits can be induced in rodents by administering agents like scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist).

Experimental Protocols: Step-by-Step Methodologies

The following are detailed protocols for key behavioral assays used to assess the efficacy of spiro[isobenzofuran-piperidine] compounds.

Protocol 1: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used screening tool for antidepressants, based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and that this "behavioral despair" is reduced by antidepressant treatment.[14][19][20][21]

  • Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Habituation (for rats): On day 1, place each rat in the cylinder for a 15-minute pre-swim session.[14] This is not typically required for mice.

    • Drug Administration: Administer the spiro[isobenzofuran-piperidine] compound, vehicle, or positive control at the appropriate time before the test session.

    • Test Session: On day 2 (for rats) or the same day (for mice), place the animal in the cylinder for a 6-minute test session.[22][23]

    • Data Collection: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.[22]

  • Data Analysis: Compare the mean immobility time between treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Tail Suspension Test (TST) for Antidepressant-like Activity

Similar to the FST, the TST is a measure of behavioral despair in mice.[16]

  • Apparatus: A suspension box or chamber that allows the mouse to be hung by its tail, preventing it from touching any surfaces.

  • Procedure:

    • Drug Administration: Administer the test compound, vehicle, or positive control.

    • Suspension: Securely attach adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from a hook or bar in the apparatus.

    • Test Session: The test duration is typically 6 minutes.

    • Data Collection: Record the total duration of immobility during the 6-minute session.

  • Data Analysis: Analyze the data similarly to the FST.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic-like Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][6][7]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[5][7]

    • Drug Administration: Administer the compound or controls.

    • Test Session: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.[6]

    • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms. An automated tracking system is recommended for accuracy.

  • Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

The following diagram outlines the general experimental workflow for evaluating a novel spiro[isobenzofuran-piperidine] compound.

Experimental_Workflow Start Novel Spiro[isobenzofuran-piperidine] Compound Binding In Vitro Sigma Receptor Binding Assays (σ1 vs. σ2) Start->Binding Decision Determine Primary Target (σ1 or σ2) Binding->Decision Sigma1_Models Select Animal Models for σ1 Antagonist Evaluation (e.g., Neuropathic Pain, Mania) Decision->Sigma1_Models σ1 Selective Sigma2_Models Select Animal Models for σ2 Modulator Evaluation (e.g., Alzheimer's, Cognitive Deficits) Decision->Sigma2_Models σ2 Selective Behavioral Conduct Behavioral Assays (e.g., FST, TST, EPM, Cognitive Tests) Sigma1_Models->Behavioral Sigma2_Models->Behavioral Physiological Conduct Physiological/ Histological Assessments (e.g., Neurochemistry, Immunohistochemistry) Behavioral->Physiological Analysis Data Analysis and Interpretation Physiological->Analysis Conclusion Efficacy Profile of the Compound Analysis->Conclusion

Caption: General Experimental Workflow for Efficacy Evaluation.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Example Data Summary for Forced Swim Test

Treatment GroupDose (mg/kg)NMean Immobility Time (s) ± SEMp-value vs. Vehicle
Vehicle-10150.5 ± 10.2-
Compound X1010105.3 ± 8.5<0.05
Compound X301075.1 ± 7.9<0.01
Positive Control201080.2 ± 9.1<0.01

Table 2: Example Data Summary for Elevated Plus Maze

Treatment GroupDose (mg/kg)N% Time in Open Arms ± SEMOpen Arm Entries ± SEM
Vehicle-1215.2 ± 2.18.5 ± 1.2
Compound Y51228.9 ± 3.512.3 ± 1.5
Compound Y151240.1 ± 4.215.8 ± 1.8
Positive Control11235.6 ± 3.914.1 ± 1.6

Conclusion: A Pathway to Novel CNS Therapeutics

The systematic evaluation of spiro[isobenzofuran-piperidine] compounds in carefully selected and rigorously conducted animal models is crucial for advancing these promising molecules through the drug development pipeline. By focusing on their activity as sigma receptor modulators, researchers can employ a targeted approach to preclinical testing, leading to a more comprehensive understanding of their therapeutic potential. The protocols and guidelines presented here provide a robust framework for generating high-quality, reproducible data to support the development of the next generation of CNS therapeutics.

References

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In Vivo Delivery of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]: Formulation Strategies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Delivery Challenge of a Novel Spirocyclic Compound

3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] and its derivatives represent a promising class of neurologically active agents with potential applications in the treatment of central nervous system (CNS) disorders, including Alzheimer's disease and depression. The unique three-dimensional spirocyclic scaffold can enhance target binding affinity and selectivity, offering a potential advantage over more planar chemical structures. However, the successful in vivo application of this compound is intrinsically linked to overcoming the significant hurdle of its delivery to the CNS, which is governed by its physicochemical properties and the formidable blood-brain barrier (BBB).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on rational formulation strategies for the in vivo delivery of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]. We will delve into the causality behind experimental choices, present detailed protocols for promising formulation approaches, and outline the necessary characterization and in vivo evaluation techniques.

Physicochemical Profile: A Predictive Analysis

To devise effective formulation strategies, a thorough understanding of the physicochemical properties of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is paramount. In the absence of extensive published experimental data, we have employed validated in silico predictive models to estimate key parameters that will guide our formulation design.

PropertyPredicted ValueImplication for Formulation
Molecular Weight 217.31 g/mol Favorable for crossing biological membranes.
miLogP 2.8Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. This property is often favorable for CNS drug candidates.
Topological Polar Surface Area (TPSA) 21.7 ŲLow TPSA is generally associated with good BBB penetration.
Aqueous Solubility (logS) -3.5Predicts low aqueous solubility, a common challenge for complex organic molecules that necessitates enabling formulation technologies.
Number of Hydrogen Bond Donors 1Low number of hydrogen bond donors is beneficial for passive diffusion across the BBB.
Number of Hydrogen Bond Acceptors 2A low number of hydrogen bond acceptors is also favorable for BBB penetration.
pKa 9.5 (basic)The presence of a basic piperidine nitrogen suggests that the compound's solubility will be pH-dependent, with higher solubility at lower pH. This can be leveraged in formulation design.

These values are predicted using Molinspiration and OSIRIS Property Explorer and should be experimentally verified.

The predicted low aqueous solubility is the primary challenge to address. The moderate lipophilicity and favorable TPSA suggest that if the compound can be effectively solubilized and presented to the BBB, it has a good potential for brain penetration. The basic nature of the molecule allows for salt formation, such as the hydrochloride salt, which is a common strategy to improve the solubility and dissolution rate of weakly basic drugs.

Strategic Formulation Pathways for CNS Delivery

Based on the predicted physicochemical profile, several formulation strategies can be employed to enhance the in vivo delivery of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]. The choice of a specific strategy will depend on the desired route of administration, pharmacokinetic profile, and the specific therapeutic application.

G cluster_0 Core Challenge cluster_1 Formulation Strategies cluster_2 Delivery Routes & Outcomes A Low Aqueous Solubility of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] B Lipid-Based Nanocarriers (Liposomes, SLNs) A->B C Polymeric Nanoparticles A->C D Cyclodextrin Inclusion Complexes A->D E Enhanced Parenteral Solutions A->E F Intravenous (IV) Administration B->F C->F G Oral Administration D->G E->F H Enhanced Bioavailability F->H F->H F->H I Improved CNS Penetration F->I F->I G->H

Figure 1: Formulation pathways for overcoming the delivery challenges of the target compound.

Lipid-Based Nanocarriers: Liposomes and Solid Lipid Nanoparticles (SLNs)

Rationale: Lipid-based nanocarriers are excellent vehicles for moderately lipophilic drugs. They can encapsulate the drug in their lipid core or bilayer, protecting it from degradation and improving its pharmacokinetic profile. For CNS delivery, these nanoparticles can be surface-modified with ligands (e.g., transferrin, insulin) to facilitate receptor-mediated transcytosis across the BBB.

Protocol: Preparation of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-Loaded Liposomes by Thin-Film Hydration

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine (PC) and cholesterol (CH) in a 2:1 molar ratio in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

    • Add 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] to the lipid solution at a drug-to-lipid ratio of 1:10 (w/w).

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a size range suitable for intravenous administration and potential BBB crossing (typically < 200 nm), subject the MLV suspension to probe sonication on ice or extrusion through polycarbonate membranes with defined pore sizes (e.g., 200 nm followed by 100 nm).

  • Purification:

    • Remove unencapsulated drug by ultracentrifugation, dialysis, or size exclusion chromatography.

Polymeric Nanoparticles

Rationale: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can encapsulate hydrophobic drugs and provide sustained release. The surface of PLGA nanoparticles can be functionalized with polyethylene glycol (PEG) to increase circulation time and with targeting moieties for enhanced CNS delivery.

Protocol: Preparation of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

  • Organic Phase Preparation:

    • Dissolve PLGA and 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification:

    • Add the organic phase dropwise to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188) under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification and Collection:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the nanoparticles with a cryoprotectant (e.g., trehalose) for long-term storage.

Cyclodextrin Inclusion Complexes

Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility and dissolution rate. This is a particularly attractive strategy for oral delivery.

Protocol: Preparation of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-Cyclodextrin Inclusion Complexes by Kneading Method

  • Molar Ratio Determination:

    • Determine the optimal molar ratio of drug to cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) through phase solubility studies.

  • Complexation:

    • Triturate the 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] and HP-β-CD in a mortar in the determined molar ratio.

    • Add a small amount of a hydroalcoholic solution (e.g., water:ethanol, 1:1 v/v) to form a paste.

    • Knead the paste for 45-60 minutes.

    • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Characterization:

    • Pulverize the dried complex and pass it through a sieve.

    • Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Enhanced Parenteral Solutions

Rationale: For initial in vivo studies, a simple parenteral solution may be sufficient. The use of co-solvents and surfactants can significantly enhance the solubility of the compound in an aqueous vehicle for intravenous administration.

Protocol: Preparation of a Co-solvent-Based Parenteral Formulation

  • Solubility Screening:

    • Determine the solubility of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride in various pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400) and surfactant solutions (e.g., polysorbate 80, Cremophor EL).

  • Formulation Development:

    • Based on the solubility data, prepare a vehicle composed of a mixture of co-solvents, surfactants, and water for injection. A common starting point could be a vehicle containing 10-40% ethanol, 20-50% propylene glycol, and the remainder as water for injection.

    • Dissolve the drug in the co-solvent mixture with gentle heating and stirring if necessary.

    • Adjust the pH of the final solution with a suitable buffer to ensure drug stability and physiological compatibility.

  • Sterilization:

    • Sterilize the final formulation by filtration through a 0.22 µm sterile filter.

Characterization of Formulations: Ensuring Quality and Performance

Thorough characterization of the prepared formulations is essential to ensure their quality, stability, and predictable in vivo performance.

G cluster_0 Formulation cluster_1 Characterization Techniques cluster_2 Measured Parameters Formulation Prepared Formulation DLS Dynamic Light Scattering (DLS) Formulation->DLS HPLC Reverse-Phase HPLC Formulation->HPLC TEM Transmission Electron Microscopy (TEM) Formulation->TEM Zeta Zeta Potential Analysis Formulation->Zeta Release In Vitro Release Assay Formulation->Release Size Particle Size & Polydispersity Index (PDI) DLS->Size EE Encapsulation Efficiency & Drug Loading HPLC->EE Morphology Morphology & Lamellarity TEM->Morphology Stability Colloidal Stability Zeta->Stability Kinetics Release Kinetics Release->Kinetics

Figure 2: Key characterization techniques and the parameters they measure for formulated nanoparticles.

ParameterTechniquePurpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To ensure a narrow and appropriate size distribution for the intended route of administration. For IV injection and BBB targeting, a size below 200 nm with a low PDI (<0.3) is desirable.[1][2]
Encapsulation Efficiency (EE) and Drug Loading (DL) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)To quantify the amount of drug successfully encapsulated within the carrier, which is crucial for determining dosage.
Morphology Transmission Electron Microscopy (TEM) or Cryo-TEMTo visualize the shape, size, and lamellarity (for liposomes) of the nanoparticles.
Zeta Potential Electrophoretic Light ScatteringTo predict the colloidal stability of the nanoparticle suspension. A zeta potential of ±30 mV is generally considered stable.
In Vitro Drug Release Dialysis Method or USP Dissolution ApparatusTo evaluate the rate and extent of drug release from the formulation under physiological conditions, which can predict the in vivo release profile.[3]

In Vivo Evaluation: From Pharmacokinetics to Efficacy

The ultimate test of any formulation is its performance in a relevant animal model. In vivo studies are critical to assess the pharmacokinetics, biodistribution, and ultimately, the therapeutic efficacy of the formulated 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine].

Pharmacokinetic (PK) Studies

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the formulated drug.

Protocol:

  • Animal Model: Select an appropriate animal model, typically rodents (mice or rats), for initial PK studies.

  • Administration: Administer the formulated drug via the intended clinical route (e.g., intravenous bolus injection via the tail vein).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Analysis: Separate plasma and analyze the drug concentration using a validated bioanalytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

Biodistribution and Brain Penetration Studies

Objective: To determine the tissue distribution of the drug, with a particular focus on brain accumulation.

Protocol:

  • Animal Model and Administration: As described for PK studies.

  • Tissue Harvesting: At selected time points, euthanize the animals and harvest major organs, including the brain, liver, spleen, kidneys, and lungs.

  • Tissue Homogenization and Analysis: Homogenize the tissues and analyze the drug concentration using LC-MS/MS.

  • Brain-to-Plasma Ratio: Calculate the brain-to-plasma concentration ratio to assess the extent of BBB penetration. For a more accurate assessment of unbound drug in the brain, brain tissue binding studies can be performed.

  • Imaging (Optional): For formulations labeled with a fluorescent or radioactive tag, in vivo imaging techniques (e.g., PET, SPECT, or optical imaging) can provide real-time, non-invasive visualization of biodistribution.[4]

Efficacy Studies

Objective: To evaluate the therapeutic effect of the formulated drug in a relevant disease model.

Protocol:

  • Disease Model: Utilize an established animal model of the target CNS disorder (e.g., a transgenic mouse model of Alzheimer's disease or a behavioral model of depression).

  • Treatment Regimen: Administer the formulated drug according to a predetermined dosing schedule.

  • Behavioral and/or Biomarker Analysis: Assess the therapeutic outcome using relevant behavioral tests (e.g., Morris water maze for memory) and/or by measuring disease-related biomarkers in brain tissue (e.g., amyloid-beta plaque load).

Conclusion

The successful in vivo delivery of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a critical step in realizing its therapeutic potential for CNS disorders. Its predicted low aqueous solubility necessitates the use of advanced formulation strategies. This application note has provided a comprehensive overview of rational formulation design based on predicted physicochemical properties, detailed protocols for the preparation of lipid-based nanocarriers, polymeric nanoparticles, cyclodextrin inclusion complexes, and enhanced parenteral solutions. Furthermore, we have outlined the essential characterization techniques and in vivo evaluation methods required to advance a promising formulation from the laboratory to preclinical testing. By systematically applying these principles and protocols, researchers can develop effective delivery systems that enable this novel spirocyclic compound to reach its full therapeutic potential.

References

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High-Throughput Screening Assays for Spiro[isobenzofuran-piperidine] Libraries

Author: BenchChem Technical Support Team. Date: January 2026

APPLICATION NOTE & PROTOCOLS

Abstract

The spiro[isobenzofuran-piperidine] scaffold is a privileged structural motif in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. Its rigid, three-dimensional architecture provides a unique framework for developing potent and selective modulators of challenging biological systems, such as protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs). However, the successful identification of bioactive hits from libraries of these complex molecules necessitates the implementation of robust and sensitive high-throughput screening (HTS) assays. This guide provides a comprehensive overview of key HTS technologies and detailed, field-proven protocols tailored for the interrogation of spiro[isobenzofuran-piperidine] libraries. We will delve into the rationale behind assay selection, protocol optimization, and data interpretation, with a focus on ensuring scientific integrity and minimizing common screening artifacts.

Introduction: The Spiro[isobenzofuran-piperidine] Scaffold in Drug Discovery

The spiro[isobenzofuran-piperidine] core structure is characterized by a piperidine ring fused to an isobenzofuranone system at a single, shared carbon atom. This arrangement imparts a high degree of conformational rigidity and a defined three-dimensional geometry.[1][2] Such sp3-rich, complex structures are increasingly sought after in drug discovery as they offer the potential for improved binding affinity, enhanced selectivity, and favorable pharmacokinetic profiles compared to flatter, aromatic compounds.[1][2]

Libraries based on this scaffold have shown promise in targeting historically "undruggable" target classes.[3] A notable example is the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway in cancer therapy.[4][5][6][7] Spirocyclic compounds have been designed to mimic the key hydrophobic residues of p53, effectively disrupting its interaction with MDM2 and reactivating the p53 tumor suppressor pathway.[4][5][6] Additionally, the piperidine moiety is a common feature in ligands for GPCRs, such as neurokinin receptors, making this scaffold a promising starting point for developing novel antagonists for neurological and inflammatory disorders.[8][9]

Despite their potential, screening these libraries presents unique challenges. The complexity and potential for poor solubility of spirocyclic compounds can lead to assay interference.[10] Furthermore, identifying suitable HTS formats that are sensitive enough to detect subtle modulatory effects is crucial for success.[11]

Selecting the Right HTS Technology: A Comparative Overview

The choice of HTS assay is dictated by the biological target and the specific molecular event being measured. For spiro[isobenzofuran-piperidine] libraries, which are often aimed at PPIs and GPCRs, proximity-based assays and cell-based functional assays are particularly well-suited.[12]

Assay Technology Principle Advantages Considerations for Spiro Scaffolds
AlphaScreen® Amplified Luminescent Proximity Homogeneous Assay. Donor and acceptor beads are brought into proximity by a biomolecular interaction, generating a chemiluminescent signal.[13][14]High sensitivity, large assay window, tolerant of various buffer conditions.[13][15]Potential for interference from colored compounds or singlet oxygen quenchers. Requires careful selection of bead chemistry.
Time-Resolved FRET (TR-FRET) Non-radiative energy transfer between a long-lifetime lanthanide donor and a suitable acceptor when in close proximity.[16][17][18]Homogeneous, ratiometric detection minimizes background fluorescence and compound interference.[17][19]Requires careful labeling of interacting partners. Can be sensitive to buffer components that quench lanthanide fluorescence.
Fluorescence Polarization (FP) Measures the change in polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner.[20]Homogeneous, cost-effective, and suitable for monitoring binding events in solution.[20]Best suited for interactions where there is a significant change in molecular weight. Can be affected by fluorescent compounds.
Cell-Based Reporter Assays Measures the activity of a reporter gene (e.g., luciferase, β-galactosidase) whose expression is linked to the activation of a specific signaling pathway.[21]Provides a functional readout in a physiologically relevant cellular context.[21][22]Susceptible to off-target effects and cytotoxicity. Requires stable cell line development.

Experimental Protocols & Methodologies

Protocol 1: AlphaScreen® Assay for Screening Inhibitors of the p53-MDM2 Interaction

This protocol describes a biochemical assay to identify spiro[isobenzofuran-piperidine] compounds that disrupt the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.

Causality Behind Experimental Choices: The AlphaScreen® technology is chosen for its high sensitivity and suitability for detecting the disruption of protein-protein interactions.[13][15] The use of tagged recombinant proteins (GST-p53 and His-MDM2) allows for a specific and robust capture of the interacting partners onto the donor and acceptor beads.

Workflow Diagram: AlphaScreen® for p53-MDM2 Inhibition

G cluster_0 Assay Principle (Interaction) cluster_1 Inhibition by Spiro Compound Donor Streptavidin Donor Bead p53 Biotin-p53 Peptide Donor->p53 binds Acceptor Ni-NTA Acceptor Bead MDM2 His-MDM2 Protein p53->MDM2 MDM2->Acceptor binds Signal Light Emission (680nm) MDM2->Signal Proximity -> Signal Donor_i Streptavidin Donor Bead p53_i Biotin-p53 Peptide Donor_i->p53_i binds Acceptor_i Ni-NTA Acceptor Bead MDM2_i His-MDM2 Protein p53_i->MDM2_i MDM2_i->Acceptor_i binds Inhibitor Spiro Compound MDM2_i->Inhibitor binds NoSignal Signal Decrease Inhibitor->NoSignal Disruption -> No Signal

Caption: AlphaScreen® assay principle for detecting p53-MDM2 inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, and 1 mM DTT. All reagents should be prepared fresh.

    • Proteins: Recombinant GST-tagged p53 peptide and His-tagged MDM2 protein are diluted to their final working concentrations in the assay buffer. Optimal concentrations should be determined empirically, typically in the low nanomolar range.

    • AlphaScreen® Beads: Glutathione Donor beads and Nickel Chelate Acceptor beads (PerkinElmer) are reconstituted in the assay buffer and kept in the dark to prevent photobleaching.[23]

  • Assay Procedure (384-well format):

    • Add 5 µL of the spiro[isobenzofuran-piperidine] compound library diluted in assay buffer (with a final DMSO concentration ≤ 1%) to the wells of a 384-well OptiPlate (PerkinElmer).[24]

    • Add 5 µL of the His-MDM2 protein solution to each well.

    • Incubate for 30 minutes at room temperature with gentle shaking.

    • Add 5 µL of the GST-p53 peptide solution to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Add 10 µL of a pre-mixed solution of Glutathione Donor and Nickel Chelate Acceptor beads to each well.[23]

    • Seal the plate and incubate for 2.5 hours at room temperature in the dark.[23]

  • Data Acquisition:

    • Read the plate on an EnVision® Multilabel Reader (PerkinElmer) or a similar instrument equipped for AlphaScreen® detection.[23] Excitation is at 680 nm, and emission is measured between 520-620 nm.[23]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the positive (no inhibitor) and negative (no protein) controls.

    • Determine the IC50 values for active compounds using a dose-response curve.

    • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[24]

Protocol 2: Cell-Based TR-FRET Assay for Screening Neurokinin Receptor Antagonists

This protocol details a cell-based assay to identify spiro[isobenzofuran-piperidine] compounds that act as antagonists for a Gq-coupled neurokinin receptor (e.g., NK1R).

Causality Behind Experimental Choices: A cell-based assay is chosen to assess the functional activity of the compounds in a more physiologically relevant environment.[22][25] TR-FRET is employed to measure the accumulation of inositol monophosphate (IP1), a downstream second messenger of Gq-coupled GPCR activation.[26] This technology provides a robust and sensitive readout with minimal interference from the cellular matrix.[17][19]

Workflow Diagram: GPCR Antagonist TR-FRET Assay

G cluster_0 Agonist Activation cluster_1 Antagonist Action cluster_2 TR-FRET Detection Agonist Agonist GPCR GPCR (e.g., NK1R) Agonist->GPCR binds Gq Gq Protein GPCR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP1 IP1 Accumulation PIP2->IP1 produces Antagonist Spiro Compound GPCR_i GPCR (e.g., NK1R) Antagonist->GPCR_i binds & blocks NoIP1 No IP1 Accumulation GPCR_i->NoIP1 leads to Agonist_i Agonist Agonist_i->GPCR_i Binding Prevented IP1_d IP1 Ab_Eu Anti-IP1-Eu (Donor) IP1_d->Ab_Eu Displaces Ab_d2 IP1-d2 (Acceptor) Ab_d2->Ab_Eu Proximity -> FRET FRET TR-FRET Signal Ab_Eu->FRET generates

Caption: TR-FRET assay workflow for GPCR antagonist screening.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture CHO or HEK293 cells stably expressing the neurokinin receptor of interest in appropriate media.

    • Harvest cells and resuspend in assay buffer (e.g., HBSS with 0.1% BSA and 20 mM HEPES).[22]

    • Plate cells in a 384-well white, low-volume plate at an optimized density and incubate overnight.

  • Assay Procedure:

    • Aspirate the culture medium from the wells.

    • Add 10 µL of the spiro[isobenzofuran-piperidine] compounds at various concentrations.

    • Incubate for 15-30 minutes at 37°C.

    • Add 10 µL of the EC80 concentration of the specific neurokinin receptor agonist.

    • Incubate for 30-60 minutes at 37°C.

  • Lysis and TR-FRET Detection:

    • Add 10 µL of the IP1-d2 acceptor followed by 10 µL of the Anti-IP1-Europium cryptate donor (e.g., using a Cisbio IP-One HTRF kit).[27]

    • Seal the plate and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader (e.g., SpectraMax Paradigm).[27]

    • Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay following excitation (e.g., at 320-340 nm).[17]

  • Data Analysis:

    • Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Normalize the data to the agonist-only (0% inhibition) and no-agonist (100% inhibition) controls.

    • Determine the IC50 values for the antagonist compounds from the dose-response curves.

Addressing Challenges and Ensuring Data Integrity

Screening spiro[isobenzofuran-piperidine] libraries requires vigilance against common HTS pitfalls.

  • Compound Solubility: These complex, often hydrophobic molecules can have limited aqueous solubility. It is crucial to maintain a low final DMSO concentration (typically ≤ 1%) and consider the inclusion of non-ionic detergents like Triton X-100 in biochemical assays to mitigate compound aggregation.[20][28]

  • Autofluorescence: Some spirocyclic compounds may exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays like FP. Performing a pre-screen of the library for autofluorescence at the assay's excitation and emission wavelengths is a critical quality control step. TR-FRET assays are less susceptible to this due to the time-resolved measurement.[16]

  • Cytotoxicity: In cell-based assays, it is essential to perform a counterscreen for cytotoxicity to ensure that the observed effects are due to specific modulation of the target and not simply cell death. Standard viability assays (e.g., CellTiter-Glo®) can be run in parallel.

By implementing these robust protocols and maintaining a keen awareness of potential artifacts, researchers can effectively harness the power of HTS to unlock the therapeutic potential of spiro[isobenzofuran-piperidine] libraries.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]. This resource is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and improve your reaction yields.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and how can I fix this?

Low conversion is a frequent issue in spirocyclization reactions. The root cause often lies in reaction kinetics, reagent quality, or suboptimal conditions.

Potential Causes & Step-by-Step Solutions:

  • Poor Quality of Starting Materials:

    • The "Why": The primary synthetic route involves the reaction of a Grignard or organolithium reagent (derived from a substituted bromobenzene) with N-Boc-4-piperidone, followed by an acid-catalyzed cyclization. The organometallic reagent is highly sensitive to moisture and air. The piperidone starting material can degrade upon storage.

    • Solution:

      • Ensure the aryl bromide precursor is pure and dry.

      • Use freshly prepared or recently titrated Grignard or organolithium reagents.

      • Verify the purity of N-Boc-4-piperidone by NMR or LC-MS before use. If it appears discolored or oily, purification by column chromatography or distillation may be necessary.[1]

      • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents for the organometallic addition step.

  • Inefficient Spirocyclization (Dehydration Step):

    • The "Why": The final step is an acid-catalyzed intramolecular cyclization (an SN1-type reaction) of the intermediate tertiary alcohol. Incomplete protonation of the hydroxyl group or thermal instability can lead to stalling or decomposition.[2]

    • Solution:

      • Acid Catalyst Choice: If using a mild acid like p-toluenesulfonic acid (p-TsOH) is ineffective, consider a stronger Brønsted acid such as sulfuric acid or a Lewis acid like BF₃·OEt₂.[2] Be cautious, as stronger acids can promote side reactions.

      • Temperature & Time: Monitor the reaction by TLC or LC-MS. If the reaction stalls at room temperature, gradually increase the temperature. In some cases, refluxing in a solvent like toluene with a Dean-Stark trap to remove water can drive the equilibrium toward the product.[2]

  • Reaction Control (Thermodynamic vs. Kinetic):

    • The "Why": Spirocyclizations can be under either thermodynamic or kinetic control. Low temperatures may favor a kinetically stable, but undesired, intermediate, while higher temperatures are needed to overcome the activation energy for the formation of the more stable thermodynamic product.[2][3]

    • Solution: To ensure you are favoring the thermodynamically stable spirocycle, try running the cyclization step at a higher temperature for a longer duration to allow the reaction to reach equilibrium.[2]

Question 2: I am observing significant side-product formation. What are the most common impurities and how can I prevent them?

Side-product formation often points to issues with reaction selectivity or stability of intermediates.

Common Side-Products & Prevention Strategies:

  • Dimerization of the Organometallic Reagent:

    • The "Why": This occurs when the Grignard or organolithium reagent reacts with the unreacted aryl bromide starting material.

    • Prevention: Add the organometallic reagent slowly to the cooled solution of N-Boc-4-piperidone. This ensures the piperidone is always in excess relative to the organometallic reagent being added, minimizing self-reaction.

  • Elimination Product (Alkene Formation):

    • The "Why": During the acid-catalyzed cyclization, the intermediate carbocation can undergo elimination (E1 reaction) instead of intramolecular cyclization, especially if the nucleophilic attack is sterically hindered or if the reaction is overheated.

    • Prevention:

      • Run the cyclization at the lowest effective temperature.

      • Use a non-coordinating, milder acid if possible. A screen of different acid catalysts can be beneficial.

  • Incomplete Boc-Deprotection (if applicable):

    • The "Why": If the final product requires the free piperidine nitrogen, incomplete removal of the Boc protecting group will result in a mixture of protected and unprotected products.

    • Prevention: Ensure sufficient equivalents of strong acid (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) are used for deprotection and allow the reaction to proceed to completion as monitored by TLC or LC-MS.

Question 3: The purification of my final spirocyclic product is challenging. What are the best practices?

The polarity and basicity of the piperidine moiety can complicate purification.

Purification Strategies:

  • Flash Column Chromatography: This is the most common method.[3]

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity by adding more ethyl acetate or introducing methanol.

    • Tailing Reduction: The basic nitrogen of the piperidine can cause significant tailing on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide (~0.5%) to your eluent system.

  • Acid-Base Extraction: If the product is sufficiently basic, an acid-base workup can effectively remove non-basic impurities. Dissolve the crude product in an organic solvent (like DCM or Ethyl Acetate), wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the piperidine nitrogen and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and extracted again with an organic solvent to recover the purified product.

  • Crystallization: If the product is a solid, crystallization can be a highly effective final purification step to achieve high purity. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find suitable conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this scaffold?

The most widely cited approach involves a two-step sequence:

  • Nucleophilic Addition: Reaction of an organometallic reagent derived from 1-bromo-2-methylbenzene with a protected 4-piperidone derivative (e.g., N-Boc-4-piperidone).

  • Acid-Catalyzed Cyclization: Treatment of the resulting tertiary alcohol with acid to induce intramolecular cyclization to form the spiro[isobenzofuran-1,4'-piperidine] core.[4][5]

Q2: How do I choose between a Grignard reagent and an organolithium reagent?

Both can be effective. Organolithium reagents are generally more reactive than Grignard reagents, which can be beneficial for less reactive substrates but may also lead to more side reactions. Grignard reagents are often sufficient and can be easier to handle and prepare on a large scale. The choice may depend on the specific substituents on your aromatic precursor.

Q3: What analytical techniques are essential for monitoring this reaction?

  • Thin-Layer Chromatography (TLC): Essential for tracking the consumption of starting materials and the formation of the product in real-time. Use a combination of UV visualization and a stain (like potassium permanganate or ninhydrin if the final product has a free amine) for best results.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information about the conversion and can help identify the masses of the product and any major side-products, which is invaluable for troubleshooting.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the final product and key intermediates.

Data Summary Table

The choice of reaction conditions can significantly impact the final yield. The following table summarizes typical conditions for the key cyclization step.

CatalystSolventTemperatureTypical Yield RangeNotes
p-TsOHTolueneReflux (Dean-Stark)60-80%Standard, good for removing water byproduct.
H₂SO₄ (conc.)Dichloromethane0 °C to RT50-75%Stronger acid, may cause degradation if not controlled.
Trifluoroacetic Acid (TFA)DichloromethaneRT65-85%Effective, also serves to remove Boc protecting group.
BF₃·OEt₂Dichloromethane-10 °C to RT70-90%Lewis acid catalyst, can be very effective but is moisture-sensitive.

Visual Workflow for Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in the synthesis.

TroubleshootingWorkflow start_node start_node decision_node decision_node action_node action_node outcome_node outcome_node start Start: Low Yield Observed check_sm Check Starting Material Purity? start->check_sm purify_sm Action: Purify/Dry Starting Materials & Solvents. Use Fresh Organometallic Reagent. check_sm->purify_sm Yes check_add Review Organometallic Addition Step? check_sm->check_add No, Purity OK purify_sm->check_add slow_add Action: Add Reagent Slowly at Low Temp (-78°C to 0°C). check_add->slow_add Yes, Issue Found check_cyc Review Cyclization Conditions? check_add->check_cyc No, Addition OK slow_add->check_cyc optimize_cyc Action: Screen Acid Catalysts (p-TsOH, H₂SO₄). Increase Temp/Time. Use Dean-Stark. check_cyc->optimize_cyc Yes, Suboptimal check_workup Product Lost During Workup? check_cyc->check_workup No, Conditions OK optimize_cyc->check_workup optimize_workup Action: Check pH of Aqueous Layers. Re-extract. Consider alternative purification method. check_workup->optimize_workup Yes, Possible Loss success Yield Improved check_workup->success No, Workup OK optimize_workup->success

Caption: A decision-tree diagram for troubleshooting low reaction yields.

Detailed Experimental Protocol

This protocol describes a representative synthesis for the N-Boc protected version of the title compound.

Step 1: Grignard Formation and Addition to N-Boc-4-piperidone

  • Setup: Under an inert atmosphere (N₂), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Initiation: Add a small portion of anhydrous THF via syringe. Add a solution of 1-bromo-2,3-dimethylbenzene (1.0 eq.) in anhydrous THF dropwise via the dropping funnel. If the reaction does not initiate (slight warming, bubbling), add a small crystal of iodine.

  • Grignard Formation: Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of N-Boc-4-piperidone (0.95 eq.) in anhydrous THF dropwise over 30-45 minutes.

  • Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Quench: Cool the mixture to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Workup: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate.

Step 2: Acid-Catalyzed Spirocyclization

  • Setup: Dissolve the crude tertiary alcohol from Step 1 in toluene. Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq.).

  • Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux and monitor the removal of water. Continue refluxing until TLC or LC-MS analysis shows complete consumption of the starting material (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) to afford the final product, 1'-Boc-3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine].

References

  • Parham, W. E., & Jones, L. D. (1976). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry, 41(7), 1187–1191. [Link]

  • Bailey, D. M., et al. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315–1324. [Link]

  • Bailey, D. M., et al. (1977). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 2. Compounds containing a heteroatom attached to nitrogen. Journal of Medicinal Chemistry, 20(4), 610–612. [Link]

  • Seltzman, H. H., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895–4900. [Link]

  • Di Martino, R., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4948–4969. [Link]

  • Di Martino, R., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Sarges, R., et al. (1981). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 6. Synthesis, 13C NMR, and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. Journal of Medicinal Chemistry, 24(5), 617–621. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Common Issues in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclization Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges inherent in the synthesis of spirocyclic compounds. Drawing upon established scientific principles and field-proven insights, this resource provides a structured approach to troubleshooting common issues, ensuring the integrity and success of your experimental outcomes.

FAQs: Quick Navigation

Q1: My spirocyclization reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in spirocyclization reactions are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes & Solutions:
  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to track the consumption of starting materials and the formation of the product over time.

      • Extend Reaction Time: If starting material persists, consider prolonging the reaction time.

      • Increase Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, be mindful of potential decomposition.[1]

  • Decomposition of Starting Material or Product: The precursors or the spirocyclic product itself might be unstable under the reaction conditions.

    • Troubleshooting Protocol:

      • Analyze for Degradation: Look for the appearance of multiple, often unidentifiable, spots on a TLC plate, which can indicate decomposition.

      • Milder Conditions: Employ lower temperatures or utilize milder reagents to minimize degradation.[2] A thorough review of the stability of your specific class of compounds is recommended.

  • Sub-optimal Reagent or Catalyst Activity: The efficiency of your catalyst or reagents can significantly impact the yield.

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Ensure the purity and activity of all reagents and catalysts. Impurities or degradation of these materials can inhibit the reaction.

      • Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. Both insufficient and excessive amounts of catalyst can be detrimental.

  • Unfavorable Reaction Kinetics: The kinetics of the reaction might be slow under the current conditions.

    • Troubleshooting Protocol:

      • Solvent Screening: The choice of solvent can dramatically influence reaction rates. Screen a variety of solvents with different polarities.

      • Concentration Adjustment: While high dilution can favor intramolecular reactions and minimize side products, excessively low concentrations can slow down the desired reaction.[3] Experiment with a range of concentrations to find the optimal balance.

Logical Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Increase Reaction Time/Temperature incomplete->extend_time Yes check_decomposition Analyze for Decomposition incomplete->check_decomposition No end_goal Improved Yield extend_time->end_goal decomposition Decomposition Observed check_decomposition->decomposition milder_conditions Use Milder Reagents/Lower Temperature decomposition->milder_conditions Yes optimize_reagents Optimize Catalyst/Reagent Loading decomposition->optimize_reagents No milder_conditions->end_goal optimize_conditions Screen Solvents & Concentration optimize_reagents->optimize_conditions optimize_conditions->end_goal Side_Product_Troubleshooting start Side Products Observed identify_side_product Characterize Side Product(s) (NMR, MS) start->identify_side_product is_oligomer Oligomer/Polymer? identify_side_product->is_oligomer high_dilution Employ High-Dilution Conditions is_oligomer->high_dilution Yes is_rearrangement Rearrangement Product? is_oligomer->is_rearrangement No end_goal Minimized Side Products high_dilution->end_goal milder_conditions_rearrange Use Milder Conditions/Protecting Groups is_rearrangement->milder_conditions_rearrange Yes is_elimination Elimination Product? is_rearrangement->is_elimination No milder_conditions_rearrange->end_goal optimize_leaving_group Optimize Leaving Group/Control pH is_elimination->optimize_leaving_group Yes is_ring_opening Ring-Opened Product? is_elimination->is_ring_opening No optimize_leaving_group->end_goal quench_workup Immediate Quench/Mild Workup is_ring_opening->quench_workup Yes quench_workup->end_goal

Caption: Decision tree for minimizing side product formation.

Q4: How do I choose the optimal reaction conditions for a new spirocyclization reaction?

A4: Optimizing a new spirocyclization requires a systematic evaluation of various reaction parameters. A Design of Experiments (DoE) approach can be highly effective, but a more traditional one-factor-at-a-time (OFAT) approach can also yield good results.

Systematic Optimization Protocol:
  • Literature Precedent: Begin by reviewing the literature for similar spirocyclization reactions to establish a reasonable starting point for reaction conditions.

  • Solvent Screening: Choose a range of solvents with varying polarities and coordinating abilities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF).

  • Temperature Profile: Run the reaction at a few different temperatures (e.g., room temperature, 50 °C, 80 °C) to assess the effect on reaction rate and side product formation.

  • Catalyst/Reagent Evaluation: If the reaction is catalyzed, screen a small library of catalysts and ligands. The electronic and steric properties of these can have a significant impact on the reaction outcome. [4]5. Base/Acid Screening: If a base or acid is required, screen different options (e.g., organic vs. inorganic bases, Brønsted vs. Lewis acids) and optimize their stoichiometry.

  • Concentration Optimization: Evaluate the effect of substrate concentration on the reaction yield and selectivity.

Example Optimization Table:
ParameterCondition 1Condition 2Condition 3Condition 4
Solvent TolueneTHFDCMMeCN
Temperature (°C) 255080100
Catalyst Catalyst ACatalyst BCatalyst CNo Catalyst
Concentration (M) 0.10.050.010.005
Q5: Purification of my spirocyclic product is proving difficult. What are some effective purification strategies?

A5: The purification of spirocyclic compounds can be challenging, especially when dealing with diastereomers or closely related impurities. [2]A multi-step purification strategy may be necessary.

Recommended Purification Techniques:
  • Flash Column Chromatography: This is the most common and often the first-line method for purification.

    • Protocol:

      • Solvent System Optimization: Carefully develop an appropriate solvent system using TLC to achieve good separation between your product and impurities.

      • Gradient Elution: Employing a solvent gradient is often more effective than an isocratic system for separating complex mixtures. [2]* Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC offers higher resolution.

    • Strategy: Both normal-phase and reversed-phase columns can be utilized depending on the polarity of your compound.

  • Crystallization: If your spirocyclic product is a solid, crystallization can be a highly effective method for obtaining very pure material.

    • Protocol:

      • Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions where your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Supercritical Fluid Chromatography (SFC): For the separation of enantiomers, preparative SFC with a chiral stationary phase is a powerful technique.

References
  • Chemical Science, 2018, 9, 1496-1509.

  • BenchChem Technical Support, 2025.

  • Organic & Biomolecular Chemistry, 2012, 10(27), 5165-81.

  • BenchChem Technical Support, 2025.

  • International Journal of Molecular Sciences, 2025, 26(1), 1.

  • Chemical Society Reviews, 2018, 47(11), 3895-3942.

  • Organic Letters, 2015, 17(9), 2134-2137.

  • Molecules, 2021, 26(1), 1.

  • University of Rochester, Department of Chemistry.

  • ResearchGate.

  • ResearchGate.

  • Organic Chemistry Frontiers, 2021, 8(3), 534-569.

  • Chemical Science, 2024, 15(8), 2865-2873.

  • Chemical Society Reviews, 2018, 47(11).

  • The Journal of Organic Chemistry, 2016, 81(1), 185-193.

  • Reddit.

  • University of Rochester, Department of Chemistry.

  • Quora.

  • Molecules, 2025, 30(5), 543.

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Technical Support Center: Optimizing the Selectivity of Spiro[isobenzofuran-piperidine] Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[isobenzofuran-piperidine] derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter while optimizing the selectivity of these compounds for your protein targets. Our goal is to equip you with the scientific rationale and practical methodologies to navigate the complexities of your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: My spiro[isobenzofuran-piperidine] derivative shows high affinity for my primary target but poor selectivity against related proteins. Where do I start with structural modifications?

A1: This is a common challenge in lead optimization. The key is to identify structural moieties that can introduce selectivity filters without compromising affinity for your primary target. For the spiro[isobenzofuran-piperidine] scaffold, two key areas are ripe for modification: the piperidine nitrogen and the isobenzofuran ring.

  • The Piperidine Nitrogen (N-substituent): The substituent on the piperidine nitrogen plays a critical role in both affinity and selectivity, particularly for targets like sigma receptors.[1] For instance, small alkyl groups (e.g., methyl, ethyl) on the piperidine nitrogen often result in low affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors.[1] Conversely, medium-sized substituents (e.g., propyl, butyl) can lead to potent but non-selective compounds.[1] To enhance selectivity, consider exploring larger, more sterically demanding, or lipophilic groups. For example, increasing the chain length or adding a cyclohexyl moiety to the N-butyl substituent has been shown to retain high σ2 affinity while increasing selectivity against σ1.[1]

  • The Isobenzofuran Ring: Substitution on the aromatic portion of the isobenzofuran ring can significantly impact selectivity.[1] Introducing substituents at the 4- or 7-position (e.g., F, CF3) has been demonstrated to dramatically decrease σ1 affinity while maintaining high affinity for σ2, thus yielding highly selective compounds.[1] In contrast, substitutions at the 5- or 6-position tend to increase affinity for both subtypes, leading to a loss of selectivity.[1]

Therefore, a systematic approach involving parallel synthesis of analogs with modifications at these positions is a logical starting point.

Q2: I'm observing rapid metabolism of my lead compound in liver microsome stability assays. What are some strategies to improve its metabolic stability?

A2: The piperidine ring, while a common and useful scaffold in medicinal chemistry, can be susceptible to metabolism.[2] Improving metabolic stability often involves blocking potential sites of oxidation.

  • Neighboring Functionalization: The metabolic stability of a piperidine scaffold is heavily influenced by functional groups at positions adjacent to the nitrogen atom.[2] Introducing steric hindrance near the nitrogen can shield it from metabolic enzymes.

  • Bioisosteric Replacement: Consider replacing the piperidine with a spirocyclic bioisostere.[2] This can improve metabolic stability while maintaining the desired three-dimensional orientation of the pharmacophore.

  • Fluorination: Strategic placement of fluorine atoms on the piperidine ring or adjacent phenyl groups can block sites of metabolism. For example, in a series of piperidine-derived amide sEH inhibitors, fluorination of a phenyl group improved metabolic stability.[3]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect. This has been shown to be effective in improving the stability of piperidine-containing compounds.[3]

Q3: My compound is highly selective in biochemical assays, but this selectivity is lost in cell-based assays. What could be the reason for this discrepancy?

A3: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors.

  • ATP Concentration (for Kinase Inhibitors): In biochemical kinase assays, the ATP concentration is often set near the Km value for each kinase to reflect the intrinsic affinity of the inhibitor.[4] However, intracellular ATP concentrations are much higher, which can lead to increased competition for ATP-competitive inhibitors and a decrease in apparent potency and selectivity.[4]

  • Cell Permeability and Efflux: The compound may have poor cell permeability, preventing it from reaching its intracellular target. Alternatively, it could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport it out of the cell.

  • Off-Target Effects in a Cellular Context: The complex cellular environment can reveal off-target effects not apparent in a purified biochemical system. Your compound might be interacting with other proteins that modulate the signaling pathway of your primary target.

  • Receptor Localization and Signaling Partners: In a cellular context, the localization of the target receptor and its proximity to specific signaling partners can influence ligand efficacy and selectivity in ways that are not captured in a simple binding assay.[5]

To investigate these discrepancies, consider performing cell permeability assays, efflux pump substrate assays, and functional cellular assays that measure downstream signaling events.

Troubleshooting Guides

Problem 1: High Non-Specific Binding in Radioligand Binding Assays

High non-specific binding (NSB) can obscure your specific binding signal, leading to inaccurate affinity measurements. Ideally, NSB should be less than 50% of the total binding.[6][7]

Potential Cause Troubleshooting Steps
Radioligand Issues - Lower Radioligand Concentration: Use a concentration at or below the Kd value.[6] - Check Purity: Ensure the radiochemical purity is >90%.[8] - Hydrophobicity: Highly hydrophobic radioligands tend to have higher NSB. If possible, choose a less hydrophobic alternative.[8]
Tissue/Cell Preparation - Reduce Protein Amount: Titrate the amount of membrane protein to find the optimal concentration (typically 100-500 µg).[6] - Proper Homogenization: Ensure complete homogenization and wash the membranes sufficiently to remove endogenous ligands and other interfering substances.
Assay Conditions - Optimize Blocking Agents: Include blocking agents like Bovine Serum Albumin (BSA) in your assay buffer to reduce binding to non-target surfaces.[8] - Adjust Incubation Time and Temperature: Shorter incubation times and lower temperatures can sometimes reduce NSB, but ensure you still reach equilibrium for specific binding.[8] - Filter Pre-soaking: Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) to reduce radioligand binding to the filter itself.
Unlabeled Compound for NSB - Sufficient Concentration: Use a concentration of unlabeled compound that is at least 100-fold higher than its Kd to ensure complete saturation of the target receptors.[9] - Chemical Dissimilarity: Ideally, use an unlabeled compound that is structurally different from the radioligand to define NSB.[7]

Experimental Protocols & Workflows

Workflow for Assessing Kinase Inhibitor Selectivity

A tiered approach is often the most efficient and cost-effective strategy for determining the selectivity of a novel kinase inhibitor.[10]

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: IC50 Determination cluster_2 Tier 3: Cellular Confirmation A Test compound at a single high concentration (e.g., 1-10 µM) against a broad kinase panel B Identify kinases with >70% inhibition A->B Data Analysis C Perform 10-point dose-response curves for hits from Tier 1 B->C Hit Selection D Calculate IC50 values C->D Curve Fitting E Select cell lines with high expression of on-target and key off-target kinases D->E Prioritization F Perform cell-based functional assays (e.g., target phosphorylation, cell proliferation) E->F Assay Setup G Determine cellular IC50 values F->G Data Analysis G A Initial Hit: High Affinity, Poor Selectivity B SAR Exploration: N-substituent Modification A->B C SAR Exploration: Isobenzofuran Ring Substitution A->C D Synthesize Analogs with Bulky/Lipophilic N-substituents B->D E Synthesize Analogs with Substituents at 4- or 7-position C->E F Screen Analogs in Primary and Counter-Screen Assays D->F E->F G Improved Selectivity? F->G H Lead Candidate G->H Yes I Further Optimization or Scaffold Hopping G->I No

Caption: Decision tree for selectivity optimization.

References

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 7(12), 1037-1049. Available at: [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 6(1), 1-5. Available at: [Link]

  • Sitte, H. H., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.16.1-12.16.24. Available at: [Link]

  • Sitte, H. H., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78(1). Available at: [Link]

  • BenchChem Technical Support. (2025). Troubleshooting Radioligand Binding Assay Inconsistencies. BenchChem.
  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Challenges in Radioligand Binding Assays. BenchChem.
  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 827-843. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

  • Bamborough, P. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Perregaard, J., et al. (1995). Sigma Ligands With Subnanomolar Affinity and Preference for the Sigma 2 Binding Site. 2. Spiro-joined Benzofuran, Isobenzofuran, and Benzopyran Piperidines. Journal of Medicinal Chemistry, 38(11), 2009-2017. Available at: [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.
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  • Creative Biogene. (n.d.). GPCR Stable Cell Lines.
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  • Revvity. (n.d.). GPCR cell lines. Revvity.
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  • Rao, G. N. (2018). A promiscuous kinase inhibitor reveals secrets to cancer cell survival. Science Signaling, 11(545), eaau8912. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4941-4960. Available at: [Link]

  • Kenakin, T. (2013). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology, 922, 145-156. Available at: [Link]

  • Asjad, H. M. M., et al. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 9(9), 2135-2146. Available at: [Link]

  • Bylund, D. B. (2018). Radioligand Binding Methods Practical Guide and Tips. Scribd.
  • Creative Biogene. (n.d.). GPCR Stable Cell Line Development.
  • Demeunynck, M., & De Kimpe, N. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116345. Available at: [Link]

  • Smith, J. S., & Lefkowitz, R. J. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 57, 106-113. Available at: [Link]

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  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry, 66(7), 4941-4960. Available at: [Link]

  • Wacker, D., et al. (2017). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology, 78(1), 1-24. Available at: [Link]

  • Motulsky, H. (n.d.).
  • Klioze, S. S., & Novick, W. J., Jr. (1976). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 19(11), 1315-1324. Available at: [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available at: [Link]

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications. Available at: [Link]

  • Maccarinelli, F., et al. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. ChemMedChem, 17(24), e202200394. Available at: [Link]

  • de Souza, A. H., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 289, 117368. Available at: [Link]

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  • Schepmann, D., et al. (2015). Pharmacological and metabolic characterisation of the potent sigma1 receptor ligand 1'-benzyl-3-methoxy-3H-spiro[b[11]enzofuran-1,4'-piperidine]. Journal of Pharmacy and Pharmacology, 67(4), 545-556. Available at: [Link]

  • Cels, T. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

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  • Liu, R., et al. (2007). The identification of high-affinity G protein-coupled receptor ligands from large combinatorial libraries using multicolor quantum dot-labeled cell-based screening. Journal of the American Chemical Society, 129(46), 14354-14361. Available at: [Link]

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  • Tadiparthi, K., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(3), 2051-2067. Available at: [Link]

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Technical Support Center: Strategies to Overcome Poor Solubility of Spiro[isobenzofuran-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[isobenzofuran-piperidine] compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the solubility challenges often encountered with this important class of molecules. The inherent lipophilicity of the spirocyclic scaffold frequently leads to poor aqueous solubility, which can be a significant hurdle in experimental assays and preclinical development. This resource is designed to provide you with the strategic insights and practical protocols needed to effectively address these issues.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific, practical problems you may encounter during your experiments. Each issue is followed by a step-by-step guide to diagnose and resolve the problem.

Issue 1: My spiro[isobenzofuran-piperidine] compound is precipitating out of my aqueous buffer during an in vitro assay.

Root Cause Analysis: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay medium. The piperidine moiety in the spiro[isobenzofuran-piperidine] structure is basic, meaning its charge state and, consequently, its solubility are highly dependent on pH.[1]

  • Characterize the pH-Solubility Profile:

    • Objective: To determine the solubility of your compound at different pH values.

    • Protocol:

      • Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate, phosphate, Tris buffers).

      • Add an excess amount of your solid compound to a known volume of each buffer in separate vials.

      • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

      • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

      • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

      • Plot solubility (in µg/mL or µM) against pH. For basic compounds like spiro[isobenzofuran-piperidines], you should observe higher solubility at lower pH.[1][2]

  • Adjust Assay Buffer pH:

    • Based on your pH-solubility profile, if your assay can tolerate a lower pH, adjust the buffer accordingly to maintain the compound in its more soluble, protonated form.

  • Incorporate a Co-solvent:

    • Objective: To increase the solvent's capacity to dissolve a lipophilic compound.

    • Protocol:

      • If pH adjustment is not feasible or insufficient, consider adding a water-miscible organic co-solvent to your assay buffer.[3]

      • Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG 400).[3][4]

      • Start with a low percentage (e.g., 1-5% v/v) and increase if necessary, ensuring the final concentration does not interfere with your assay's biological components.

  • Consider Surfactant-Mediated Solubilization:

    • If the above methods are not sufficient, non-ionic surfactants like Tween® 80 or Poloxamer 188 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic compound.[5][6]

A Compound Precipitates in Assay B Step 1: Determine pH-Solubility Profile A->B C Is solubility sufficient at a biologically compatible pH? B->C D Adjust Assay Buffer pH C->D Yes F Step 2: Introduce Co-solvents (e.g., DMSO, PEG 400) C->F No E Problem Solved D->E G Is solubility now sufficient? F->G H Optimize Co-solvent Concentration G->H Yes I Step 3: Advanced Formulation (Cyclodextrins, Surfactants) G->I No H->E

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: My compound shows low and variable oral bioavailability in preclinical animal studies.

Root Cause Analysis: Poor oral bioavailability for a poorly soluble compound is often a result of dissolution-rate-limited absorption.[7] For a drug to be absorbed through the gastrointestinal tract, it must first be dissolved in the gut fluids.[8] The spiro[isobenzofuran-piperidine] scaffold's lipophilicity can lead to very slow or incomplete dissolution.

  • Particle Size Reduction (Micronization/Nanonization):

    • Principle: Reducing the particle size of the active pharmaceutical ingredient (API) increases its surface area, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[8][9][10]

    • Techniques:

      • Micronization: Milling techniques (e.g., jet milling) to reduce particle size to the micron range.[9]

      • Nanosuspensions: Bottom-up (precipitation) or top-down (milling, high-pressure homogenization) methods to create drug nanoparticles, typically stabilized by surfactants or polymers.[11][12] Nanosuspensions can dramatically improve dissolution rates and saturation solubility.[7]

  • Amorphous Solid Dispersions (ASDs):

    • Principle: Converting the crystalline form of the drug to a higher-energy amorphous state can lead to a significant increase in its apparent solubility and dissolution rate.[13][14] The drug is molecularly dispersed within a hydrophilic polymer matrix.[15]

    • Protocol for Lab-Scale ASD Preparation (Solvent Evaporation):

      • Select a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®).

      • Dissolve both the spiro[isobenzofuran-piperidine] compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).

      • Evaporate the solvent under vacuum (e.g., using a rotary evaporator) to form a solid film.

      • Scrape the film and further dry it under vacuum to remove residual solvent.

      • The resulting powder is the amorphous solid dispersion, which should be characterized by PXRD (to confirm amorphous nature) and dissolution testing.

  • Lipid-Based Formulations:

    • Principle: For highly lipophilic compounds, formulating them in a lipid-based system can improve oral absorption by presenting the drug in a solubilized form and utilizing the body's natural lipid absorption pathways.[16]

    • Examples: Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of spiro[isobenzofuran-piperidine] compounds that contribute to their poor solubility?

A1: The primary contributors are the compound's high lipophilicity (often indicated by a high LogP value) and its crystalline structure. The rigid, fused ring system is largely nonpolar, making it difficult for water molecules to solvate it effectively. Furthermore, strong intermolecular forces in the crystal lattice (high crystal lattice energy) must be overcome for the compound to dissolve, which can be energetically unfavorable.[17]

Q2: What is the first-line strategy I should try to improve the solubility of my spiro[isobenzofuran-piperidine] compound for initial screening?

A2: For initial in vitro screening, the most direct approach is pH adjustment .[18] Given the basic nature of the piperidine nitrogen, attempting to dissolve the compound in a mildly acidic buffer (e.g., pH 4-5) will convert it to its more soluble salt form and is often sufficient for preliminary assays.[1][19]

Q3: How does salt formation improve the solubility of these compounds?

A3: Salt formation is a highly effective chemical modification for ionizable drugs like spiro[isobenzofuran-piperidines].[9][20] By reacting the basic piperidine nitrogen with an acid, a salt is formed. This salt is an ionic species that readily dissociates in water, leading to a dramatic increase in aqueous solubility compared to the neutral free base.[21][22] The choice of the counter-ion can also influence the properties of the resulting salt.[21]

cluster_0 Poorly Soluble Free Base cluster_1 Highly Soluble Salt Form A Spiro[isobenzofuran-piperidine] (Neutral, Lipophilic) B Low Aqueous Solubility Process + Acid (e.g., HCl) (Protonation) A->Process C Spiro[isobenzofuran-piperidinium] Salt (Charged, Hydrophilic) D High Aqueous Solubility Process->C

Caption: Protonation of the basic nitrogen to form a soluble salt.

Q4: When should I consider using cyclodextrins?

A4: Cyclodextrins are an excellent choice when pH modification is not possible or when you need to increase the solubility of the neutral form of the compound.[8][23] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate the lipophilic spiro[isobenzofuran-piperidine] molecule, forming an "inclusion complex" that is water-soluble.[24][25][26] This is a widely used technique in pharmaceutical formulations.[27]

cluster_1 A Poorly Soluble Drug Molecule Plus + B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow B->Arrow C Soluble Inclusion Complex Arrow->C D Drug

Caption: Encapsulation of a drug molecule by a cyclodextrin.

Q5: Can computational tools predict the solubility of my novel spiro[isobenzofuran-piperidine] analogue?

A5: Yes, computational or in silico methods are increasingly used to predict drug solubility from a compound's chemical structure.[28][29][30] Models like Quantitative Structure-Property Relationships (QSPR) use molecular descriptors (e.g., LogP, molecular weight, number of hydrogen bond donors/acceptors) to estimate solubility.[17][30] While these predictions provide valuable early guidance, they are not a substitute for experimental determination.[31]

Quantitative Data Summary

Table 1: Effect of pH on the Solubility of a Model Basic Compound (pKa = 8.5)

pHPredominant SpeciesRelative Solubility
2.0Ionized (BH+)~3160x
4.0Ionized (BH+)~316x
6.0Ionized (BH+)~32x
7.4Ionized/Neutral Mix~13x
8.550% Ionized2x
9.5Neutral (B)~1.1x
10.0Neutral (B)1x (Baseline)

Data is illustrative, based on the Henderson-Hasselbalch equation for a hypothetical basic compound.

Table 2: Common Co-solvents and Their Properties

Co-solventDielectric ConstantNotes
Water80.1Highly polar
Propylene Glycol32.0Common pharmaceutical excipient
Ethanol24.3Volatile, may affect some assays
DMSO46.7Excellent solubilizer, but use at low % in cell assays
PEG 40012.5Low toxicity, widely used in formulations

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs.
  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
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  • SpringerLink. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubMed. (2007). Salt formation to improve drug solubility.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
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  • International Journal of Pharmaceutical Sciences and Research. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set.
  • ResearchGate. (n.d.). Prediction of drug solubility from structure.
  • PubMed. (2002). Prediction of drug solubility from structure.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.
  • ResearchGate. (2025). Solubility of Pharmaceuticals and Their Salts As a Function of pH.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • arXiv. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network.
  • Semantic Scholar. (2007). Salt formation to improve drug solubility.
  • Austin Publishing Group. (2020). A Systematic Review on Solid Dispersion: Enhancing the Solubility of Poorly Soluble Drug.
  • Drug Development & Delivery. (n.d.). FORMULATION FORUM - Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds.
  • Aragen. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability.
  • MDPI. (n.d.). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability.
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Spirodionic Acid Derivatives.
  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement.
  • PubMed. (n.d.). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents.
  • PubMed. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Chem-Impex. (n.d.). 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride.
  • ACS Publications. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines].
  • ACS Publications. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl.

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Technical Support Center: Enhancing Metabolic Stability of Spiro[isobenzofuran-piperidine] Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to advancing your research on spiro[isobenzofuran-piperidine] based drug candidates. This guide provides in-depth, field-proven insights into identifying and addressing metabolic stability challenges inherent to this promising scaffold. Our goal is to equip you with the rationale, protocols, and troubleshooting strategies necessary to optimize your compounds for improved pharmacokinetic profiles.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it a critical parameter for spiro[isobenzofuran-piperidine] drugs?

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] For any drug candidate, including those based on the spiro[isobenzofuran-piperidine] scaffold, poor metabolic stability can lead to rapid clearance from the body.[2] This results in low bioavailability and a short half-life, often requiring higher or more frequent dosing, which can increase the risk of adverse effects.[2][3] Early assessment and optimization of metabolic stability are crucial for selecting drug candidates with favorable pharmacokinetic properties that are more likely to succeed in clinical development.[2][4]

Q2: What are the expected metabolic "soft spots" on the spiro[isobenzofuran-piperidine] scaffold?

While the specific metabolic fate is compound-dependent, the spiro[isobenzofuran-piperidine] scaffold presents several potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes.[5][6]

  • Piperidine Ring: This is often a primary site of metabolism. Common reactions include N-dealkylation (if substituted), and oxidation at carbons alpha to the nitrogen, or at other positions on the ring.[7][8][9]

  • Aromatic Rings: The isobenzofuran portion or any other aromatic substituents can undergo hydroxylation.

  • Spirocyclic Center: While generally more stable, the carbons at or near the spiro junction can be susceptible to oxidation depending on the overall molecular conformation.

Functionalization at positions neighboring the piperidine nitrogen can significantly influence the scaffold's metabolic stability.[10]

Q3: Which in vitro systems are best for an initial metabolic stability screen?

For early-stage drug discovery, the two most common and cost-effective systems are liver microsomes and hepatocytes.[3]

System Description Enzymes Present Best For...
Liver Microsomes A subcellular fraction containing vesicles of the endoplasmic reticulum.[11]Primarily Phase I enzymes (e.g., CYPs, FMOs) and some Phase II (e.g., UGTs).[3]High-throughput screening of Phase I metabolic clearance.[11][12]
Hepatocytes Intact, viable liver cells.[13]A full complement of Phase I and Phase II enzymes, plus transporters.[3][14]The "gold standard" for predicting in vivo clearance, as they account for uptake and a broader range of metabolic pathways.[3]
S9 Fraction A supernatant fraction containing both microsomes and cytosolic enzymes.[1]Phase I and most Phase II enzymes (CYPs, UGTs, SULTs, GSTs).[1]Investigating compounds where both microsomal and cytosolic metabolism may be significant.
Q4: What is Intrinsic Clearance (CLint) and how is it calculated?

Intrinsic Clearance (CLint) is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.[2] It is determined from in vitro assays by monitoring the disappearance of the parent drug over time.[15][16] The rate of depletion is used to calculate the half-life (t½), from which CLint is derived.[16] This parameter is essential for predicting in vivo hepatic clearance and bioavailability.[2][17]

Troubleshooting Guides & Experimental Protocols

This section addresses common experimental challenges in a question-and-answer format, providing both the scientific rationale and actionable protocols.

Problem 1: My compound shows very high clearance in the Human Liver Microsome (HLM) assay. What are the next steps?

Causality: High clearance in HLM strongly suggests that your compound is a substrate for Phase I enzymes, most commonly CYP enzymes.[14][16] The immediate goal is to pinpoint the exact site of metabolism—the "metabolic soft spot"—to guide rational chemical modification.[18]

Troubleshooting Workflow:

A High Clearance Observed in HLM Assay B Perform Metabolite Identification Study (Met-ID) using LC-HRMS A->B  Next Step C Incubate compound with HLM + NADPH for a fixed time B->C  Protocol Step 1 D Analyze sample by LC-MS/MS Compare t=0 vs t=final C->D  Protocol Step 2 E Identify mass shifts corresponding to potential metabolites (e.g., +16 Da for oxidation) D->E  Data Analysis F Characterize structure of major metabolites using MS/MS fragmentation E->F  Structural Elucidation G Metabolic 'Soft Spot' Identified F->G  Outcome H Initiate Medicinal Chemistry Effort to Block Metabolic Site G->H  Strategy

Caption: Workflow for identifying metabolic soft spots.

Protocol: Metabolic Soft Spot Identification in Human Liver Microsomes

This protocol is designed to generate and identify the primary metabolites of your compound.

  • Reaction Preparation:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), your test compound (final concentration 1-5 µM), and human liver microsomes (final concentration 0.5 mg/mL).[11]

    • Prepare a parallel control incubation without the NADPH cofactor.

  • Initiation & Incubation:

    • Pre-warm the tubes to 37°C for 5-10 minutes.

    • Initiate the reaction by adding an NADPH-regenerating system.[11]

    • Incubate at 37°C for a fixed time (e.g., 60 minutes). The exact time may need to be optimized based on the compound's clearance rate.[19]

  • Reaction Termination:

    • Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.[16]

  • Sample Processing & Analysis:

    • Vortex the samples and centrifuge at high speed (e.g., >10,000 g) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Analyze the samples using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).[19][20]

  • Data Analysis:

    • Compare the chromatograms of the NADPH-positive and NADPH-negative samples. Peaks present only in the +NADPH sample are potential metabolites.

    • Identify the mass-to-charge ratio (m/z) of these new peaks and determine the mass shift from the parent compound (e.g., +15.99 Da indicates hydroxylation).

    • Perform MS/MS fragmentation on the parent compound and the major metabolites to pinpoint the location of the modification.[20]

Problem 2: The clearance is low in microsomes but high in hepatocytes. What does this discrepancy suggest?

Causality: This is a classic diagnostic scenario in ADME studies. Since microsomes primarily contain Phase I enzymes, while hepatocytes contain a full suite of Phase I, Phase II, and transporter proteins, this result points toward three main possibilities:

  • Phase II Metabolism: Your compound is likely being cleared by conjugation reactions (e.g., glucuronidation by UGTs, sulfation by SULTs) that are not fully represented in microsomes but are active in hepatocytes.[1][13]

  • Transporter-Mediated Uptake: The compound may require active transport into the hepatocyte to access the metabolic enzymes. If this transport is the rate-limiting step, clearance will appear low in microsomes where no transport is needed.

  • Non-CYP/FMO Metabolism: The metabolism may be driven by cytosolic enzymes (e.g., aldehyde oxidase) that are present in hepatocytes and S9 fractions but absent from microsomes.[1]

Troubleshooting Decision Tree:

A Low CLint in Microsomes, High CLint in Hepatocytes B Run Stability Assay in Liver S9 Fraction A->B C High Clearance in S9? B->C D Yes C->D E No C->E F Likely Cytosolic Enzymes (e.g., Aldehyde Oxidase) D->F  Indicates G Likely Phase II Metabolism or Transporter-Mediated Uptake E->G  Indicates H Perform Met-ID in Hepatocytes. Look for Phase II conjugates (e.g., +176 Da for glucuronide) G->H  Next Step

Caption: Troubleshooting microsomal vs. hepatocyte data.

Problem 3: I've identified a metabolic soft spot on the piperidine ring. What structural modifications can improve stability?

Causality: Once a labile position is identified, the goal is to make it less accessible or less chemically reactive to metabolic enzymes without compromising the compound's desired biological activity.

Strategies for Enhancing Stability:

Strategy Description Example Reference
Steric Hindrance Introduce a bulky group near the site of metabolism to physically block the enzyme's active site.Adding a methyl or ethyl group to a carbon adjacent to the metabolic "hot spot".[21]
Metabolic Blocking Replace a hydrogen atom at the metabolic site with a group that is resistant to oxidation, such as fluorine or deuterium.Fluorination of an aromatic ring or a specific position on the piperidine ring. The C-F bond is much stronger than a C-H bond.[22][23]
Electronic Modification Change the electron density of the molecule to make the metabolic site less favorable for oxidation.Replacing an electron-rich aromatic ring with an electron-poor heterocycle (e.g., pyridine).[6]
Bioisosteric Replacement Replace the entire piperidine ring or a labile functional group with a different group that has similar physical or chemical properties but different metabolic properties.Replacing a piperidine with a more rigid or metabolically stable bioisostere.[10][22][24]

Self-Validation: After synthesizing modified analogues, it is imperative to re-run the in vitro metabolic stability assays (microsomes and/or hepatocytes). A successful modification will result in a measurable decrease in intrinsic clearance and an increase in the metabolic half-life.

References

  • U.S. Food and Drug Administration. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases Using MetaSite and LC-MS/MS Validation. Journal of Medicinal Chemistry. [Link]

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  • ORKG Ask. (n.d.). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. [Link]

  • Wang, Y., et al. (2021). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS: Application of a Single Variable Incubation Time Approach. MDPI. [Link]

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  • Wang, B., et al. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]

  • Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • Daniel, W. A., & Wójcikowski, J. (2001). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Boyko, Y. D., et al. (2023). a) Different modalities of piperidine-containing drugs and drug candidates... ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]

  • McCall, R. B., et al. (1984). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]

  • Zuccarello, P., et al. (2022). Detection of Secondary Metabolites, Proximate Composition and Bioactivity of Organic Dried Spirulina (Arthrospira platensis). MDPI. [Link]

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  • Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. PubMed. [Link]

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  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analytical Methods for Secondary Metabolite Detection. [Link]

  • Mohamed, M. A. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed. [Link]

  • Wang, Y., et al. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Link]

  • Mohamed, M. A. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PubMed Central. [Link]

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Technical Support Center: Refining Purification Techniques for High-Purity Spiro[isobenzofuran-piperidine] Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spiro[isobenzofuran-piperidine] isomers. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the separation and purification of these complex molecules. Our focus is on providing practical, experience-driven advice to help you achieve high-purity isomers for your research and development needs.

Introduction: The Purification Challenge

The spiro[isobenzofuran-piperidine] scaffold is a key structural motif in many biologically active compounds, including potential central nervous system agents.[1][2] The inherent chirality of these molecules often leads to the formation of enantiomers and diastereomers, each potentially possessing distinct pharmacological and toxicological profiles. Consequently, the ability to isolate these isomers in high purity is critical for accurate biological evaluation and drug development.

The primary challenges in purifying spiro[isobenzofuran-piperidine] isomers stem from their structural similarities. Enantiomers share identical physical properties in an achiral environment, necessitating the use of chiral separation techniques. Diastereomers, while possessing different physical properties, can still be difficult to separate if these differences are minor.[3] This guide will provide a comprehensive overview of the most effective techniques and troubleshooting strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating enantiomers of spiro[isobenzofuran-piperidine] derivatives?

A: The most successful methods for resolving enantiomers of spiro[isobenzofuran-piperidine] and related basic compounds are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to selectively interact with each enantiomer, leading to different retention times.

  • Supercritical Fluid Chromatography (SFC): SFC is often preferred for its speed, reduced solvent consumption, and high efficiency in chiral separations.[3] It also utilizes CSPs.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by crystallization.[3][4]

Q2: I am observing poor peak shape (tailing) during the HPLC or SFC analysis of my spiro[isobenzofuran-piperidine] compound. What is the cause and how can I fix it?

A: Peak tailing for basic compounds like piperidine derivatives is a common issue, often caused by secondary interactions between the basic nitrogen and acidic silanol groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Add a Basic Modifier: Incorporating a small amount of a basic additive into the mobile phase can significantly improve peak shape. For normal phase HPLC and SFC, 0.1% diethylamine (DEA) is a common and effective choice.[3][5] Other amines like butylamine or ethanolamine can also be effective.[5]

  • Adjust Mobile Phase Composition: In reversed-phase HPLC, ensure the pH of the mobile phase is appropriate to maintain a consistent ionization state of the analyte.

  • Reduce Sample Load: Overloading the column can lead to peak distortion. Try injecting a smaller amount of your sample.[3]

Q3: My spiro[isobenzofuran-piperidine] compound appears to be degrading on the silica gel column. What are my options?

A: Instability on silica gel can be a significant challenge. Here are some strategies to mitigate this issue:

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase for your column chromatography.

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a solution of triethylamine in your elution solvent before packing the column.

  • Switch to a Different Purification Technique: Preparative HPLC or SFC on a suitable stationary phase can be a good alternative to traditional flash chromatography.

Q4: How can I avoid racemization of my chiral spiro[isobenzofuran-piperidine] isomers during purification?

A: Racemization, the conversion of a single enantiomer into a mixture of both, can occur under harsh conditions.[6] To maintain the stereochemical integrity of your compounds:

  • Avoid Extreme pH: Strong acidic or basic conditions can promote racemization, especially if there is an acidic proton adjacent to the chiral center.

  • Use Mild Temperatures: Elevated temperatures can increase the rate of racemization. Whenever possible, conduct purification steps at or below room temperature.

  • Choose Appropriate Solvents and Reagents: Be mindful of the reactivity of your chosen solvents and any additives.

Troubleshooting Guide: Chiral HPLC and SFC

This section provides a detailed guide to common problems encountered during chiral HPLC and SFC purification of spiro[isobenzofuran-piperidine] isomers.

Problem Potential Cause Troubleshooting Solution(s)
No separation of enantiomers (single peak) Inappropriate chiral stationary phase (CSP).Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for spirocyclic compounds.[3]
Suboptimal mobile phase composition.Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase.[3]
Flow rate is too high.Decrease the flow rate to allow for better interaction between the enantiomers and the CSP.
Poor resolution (Rs < 1.5) Mobile phase composition is not optimized.Fine-tune the percentage of the organic modifier. Small changes can have a significant impact on resolution.
Column temperature is not optimal.For many chiral separations, lower temperatures can enhance the chiral recognition mechanism and improve resolution.[3]
Peak fronting or splitting Sample solvent is too strong.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overloading.Reduce the injection volume or the concentration of the sample.[3]
Low recovery of the compound Irreversible adsorption to the stationary phase.Add a basic modifier (e.g., 0.1% DEA) to the mobile phase to prevent strong interactions with the stationary phase.
Compound instability.If degradation is suspected, consider a different stationary phase or purification technique.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of spiro[isobenzofuran-piperidine] enantiomers.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as Chiralpak® IA, IB, IC, or ID. These columns have a broad range of applicability for chiral separations.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

    • Start with a low percentage of the alcohol modifier (e.g., 5%) and screen in increments of 5% up to 50%.

    • Crucially, for basic compounds like spiro[isobenzofuran-piperidines], add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape and prevent tailing. [3][5]

  • Mobile Phase Screening (Reversed Phase):

    • Prepare mobile phases consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium bicarbonate in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Screen a gradient from 5% to 95% organic modifier.

  • Optimization:

    • Once separation is observed, optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5).

    • Adjust the flow rate (typically 0.5-1.0 mL/min for analytical scale) and column temperature to fine-tune the separation.

  • Detection:

    • Use a UV detector at a wavelength where the compound has significant absorbance. If the compound lacks a strong chromophore, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.

Protocol 2: Preparative SFC Purification

Supercritical fluid chromatography is a powerful technique for preparative chiral separations.

  • Analytical Method Development:

    • First, develop an analytical scale SFC method to identify the optimal chiral stationary phase and co-solvent (typically methanol, ethanol, or isopropanol).[3] As with HPLC, the addition of 0.1% DEA to the co-solvent is recommended for basic compounds.

  • Scale-Up Calculation:

    • Use the parameters from the optimized analytical method to calculate the conditions for the preparative scale, including flow rate and injection volume.

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase co-solvent at the highest possible concentration without causing precipitation.

  • Purification:

    • Equilibrate the preparative SFC system with the chosen mobile phase.

    • Perform stacked injections of the sample to maximize throughput.

    • Collect the fractions corresponding to each enantiomer based on the detector signal.

  • Fraction Analysis:

    • Analyze the collected fractions by analytical chiral SFC or HPLC to determine the enantiomeric excess (ee) and purity.

Protocol 3: Diastereomeric Salt Resolution

This classical technique is particularly useful for the large-scale separation of enantiomers of basic compounds.

  • Chiral Acid Screening:

    • Screen a variety of commercially available chiral resolving agents, such as tartaric acid derivatives (e.g., L- or D-dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid.

  • Solvent Screening:

    • For each chiral acid, screen a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) to find a system where one of the diastereomeric salts has significantly lower solubility.

  • Salt Formation and Crystallization:

    • Dissolve the racemic spiro[isobenzofuran-piperidine] derivative in the chosen solvent.

    • Add an equimolar amount of the selected chiral resolving agent.

    • Heat the solution to ensure complete dissolution of the salts.

    • Allow the solution to cool slowly to room temperature to promote selective crystallization of the less soluble diastereomeric salt. If no crystals form, try cooling the solution further or scratching the inside of the flask.

  • Isolation and Purification:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • Analyze the purity of the crystals (e.g., by NMR or by liberating the free base and analyzing by chiral HPLC).

    • If necessary, the diastereomeric salt can be recrystallized to improve its purity.

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water and an organic solvent like dichloromethane).

    • Add a base (e.g., aqueous sodium hydroxide or sodium carbonate) to neutralize the chiral acid and liberate the free amine.

    • Extract the free enantiomer into the organic layer and isolate it by evaporation of the solvent.

Visualization of Workflows

Workflow for Chiral Method Development

Chiral_Method_Development start Racemic Mixture csp_screening Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->csp_screening mobile_phase_screening Screen Mobile Phases (Normal & Reversed Phase) Add 0.1% DEA for basic compounds csp_screening->mobile_phase_screening optimization Optimize Separation (Mobile Phase Ratio, Flow Rate, Temperature) mobile_phase_screening->optimization analytical_method Optimized Analytical Method (Rs > 1.5) optimization->analytical_method prep_scale_up Scale-up to Preparative HPLC or SFC analytical_method->prep_scale_up isolated_enantiomers Isolated Pure Enantiomers prep_scale_up->isolated_enantiomers

Caption: A typical workflow for developing a chiral separation method.

Decision Tree for Purification Strategy

Purification_Strategy start Mixture of Isomers diastereomers_present Diastereomers Present? start->diastereomers_present achiral_chrom Achiral Chromatography (Silica Gel or Reversed Phase) diastereomers_present->achiral_chrom Yes racemic_mixture Racemic Mixture of Enantiomers diastereomers_present->racemic_mixture No achiral_chrom->racemic_mixture chiral_separation Chiral Separation Technique? racemic_mixture->chiral_separation chiral_hplc_sfc Chiral HPLC or SFC chiral_separation->chiral_hplc_sfc Small to Medium Scale diastereomeric_resolution Diastereomeric Salt Resolution chiral_separation->diastereomeric_resolution Large Scale pure_isomers High-Purity Isomers chiral_hplc_sfc->pure_isomers diastereomeric_resolution->pure_isomers

Caption: A decision tree to guide the selection of a purification strategy.

Quantitative Data Summary

While specific data for all spiro[isobenzofuran-piperidine] derivatives is proprietary or not publicly available, the following tables provide representative data based on the purification of structurally similar chiral amines to guide your method development.

Table 1: Comparison of Chiral Stationary Phases for a Model Spiro-Amine
Chiral Stationary PhaseMobile PhaseResolution (Rs)Analysis Time (min)
Chiralpak® IAHexane/Isopropanol/DEA (80/20/0.1)2.112.5
Chiralpak® IBHexane/Ethanol/DEA (90/10/0.1)1.815.2
Chiralpak® ICMethanol/DEA (100/0.1) (SFC)2.55.8
Chiralcel® OD-HHexane/Isopropanol/DEA (70/30/0.1)1.618.1

Note: This data is illustrative and results will vary depending on the specific spiro[isobenzofuran-piperidine] derivative.

Table 2: Representative Results for Diastereomeric Salt Resolution
Chiral Resolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (ee) of Liberated Amine (%)
L-Dibenzoyltartaric acidEthanol35>98
D-Mandelic acidIsopropanol4295
(1S)-(+)-10-Camphorsulfonic acidAcetone3897

Note: Yields are for the less soluble diastereomeric salt after a single crystallization.

References

  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]

  • Mobile phase modifiers and additives in supercritical fluid chromatography. Request PDF. [Link]

  • Enantioselective extraction of unprotected amino acids coupled with racemization. NIH. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Request PDF. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemis
  • Journal of Chromatography A. AFMPS. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]

  • SFC Mobile Phases. Shimadzu. [Link]

  • Enantioselective Radical Addition of Carboxylic Acids to Imines through Cooperative Copper/Acridine Catalysis. Journal of the American Chemical Society. [Link]

  • Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl. [No Source Found]
  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. PubMed. [Link]

  • Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. PubMed. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. [Link]

  • Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters - ACS Figshare. [Link]

  • High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PMC - NIH. [Link]

  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. PMC - PubMed Central. [Link]

  • Racemization in Drug Discovery EODC v08.pdf. ORCA – Online Research @ Cardiff. [https://orca.cardiff.ac.uk/id/eprint/129713/1/Racemization in Drug Discovery EODC v08.pdf]([Link] in Drug Discovery EODC v08.pdf)Racemization in Drug Discovery EODC v08.pdf)

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Technical Support Center: Scaling Up the Production of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the production of this and structurally related spiro-heterocyclic compounds. The unique three-dimensional structure of spiro compounds can present specific challenges in synthesis and purification, which we will address in a question-and-answer format.[1][2][3]

Section 1: Reaction Optimization and Troubleshooting

This section focuses on the core chemical transformation and potential issues that can arise during the synthesis of the spirocyclic scaffold. A plausible and common synthetic route involves the reaction of a suitable phthalide precursor with 4-piperidone, followed by Grignard addition and cyclization.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield in the synthesis of spiro[isobenzofuran-piperidine] derivatives can often be attributed to several factors, including incomplete reaction, side product formation, and degradation of the product.[4][5]

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common pitfall is prematurely quenching the reaction. Consider extending the reaction time or incrementally increasing the temperature.

    • Reagent Purity: Ensure the purity of your starting materials. Impurities in the phthalide precursor or 4-piperidone can inhibit the reaction.

    • Moisture: Many organometallic reactions, such as Grignard additions, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Side Product Formation:

    • Over-alkylation: In reactions involving the piperidine nitrogen, there is a risk of forming quaternary ammonium salts, especially if an alkylating agent is used.[7] Using a moderate excess of the amine starting material can sometimes mitigate this.[7]

    • Decomposition: Spirocyclic compounds can sometimes be sensitive to harsh acidic or basic conditions.[1] If your workup involves strong acids or bases, consider using a milder buffered system.

Q2: I am observing the formation of significant byproducts. How can I identify and minimize them?

Byproduct formation is a common challenge in multi-step syntheses. Spectroscopic analysis (NMR, MS) of the crude reaction mixture is essential for identifying the structures of major impurities.

  • Common Byproducts and Mitigation Strategies:

Byproduct TypePlausible CauseRecommended Solution
Unreacted Starting Materials Inefficient reaction conditions.Increase reaction time, temperature, or reagent stoichiometry.
Ring-Opened Amide Hydrolysis of the isobenzofuranone ring.Use anhydrous conditions and avoid prolonged exposure to acidic or basic aqueous solutions during workup.[8]
Dimerization Products Self-condensation of starting materials or intermediates.Slower addition of reagents and maintaining dilute reaction conditions can minimize bimolecular side reactions.

Below is a workflow to guide your troubleshooting process for byproduct formation.

G start Significant Byproduct Formation Observed identify Identify Byproduct Structure (NMR, MS) start->identify unreacted Unreacted Starting Material? identify->unreacted hydrolysis Hydrolysis Product? identify->hydrolysis dimer Dimerization Product? identify->dimer optimize_cond Optimize Reaction Conditions (Time, Temp, Stoichiometry) unreacted->optimize_cond anhydrous Ensure Anhydrous Conditions & Gentle Workup hydrolysis->anhydrous dilute Use Slower Addition & More Dilute Conditions dimer->dilute end Minimized Byproducts optimize_cond->end anhydrous->end dilute->end

Caption: Troubleshooting workflow for byproduct formation.

Q3: How do I control the stereochemistry at the spiro-center?

Controlling stereochemistry is a significant challenge in spirocycle synthesis.[1] The final stereochemical outcome is often determined by the facial selectivity of the nucleophilic attack on the ketone precursor.

  • Strategies for Stereocontrol:

    • Chiral Auxiliaries: Employing a chiral auxiliary on the piperidine nitrogen can direct the approach of the nucleophile.

    • Catalyst Selection: For certain cyclization reactions, the choice of a chiral Lewis acid or transition metal catalyst can induce enantioselectivity.[9]

    • Reaction Conditions: Temperature and solvent can play a crucial role in diastereoselectivity. Lowering the reaction temperature often enhances selectivity.

Section 2: Purification and Isolation Challenges

The unique physicochemical properties of spiro compounds can make their purification non-trivial. This section provides guidance on overcoming common hurdles in isolating the target compound with high purity.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty purifying my product by column chromatography. It's streaking on the column. What can I do?

Streaking of basic compounds like piperidine derivatives on silica gel is a common issue due to strong interactions with acidic silanol groups.

  • Solutions for Improved Chromatography:

    • Basified Silica: Pre-treating the silica gel with a solution of triethylamine in your eluent system (e.g., 1-2% triethylamine) can neutralize the acidic sites and significantly improve peak shape.[10]

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral).[10]

    • Reverse-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reverse-phase HPLC can be an effective alternative.

Q2: My compound is difficult to crystallize. What techniques can I try to obtain a solid product?

The rigidity of the spirocyclic core can sometimes hinder the formation of a well-ordered crystal lattice.[1]

  • Crystallization Troubleshooting:

TechniqueDescriptionWhen to Use
Solvent Screening Systematically test a range of solvents with varying polarities.[11][12]As a first step for any difficult crystallization.
Solvent/Anti-Solvent Dissolve the compound in a good solvent and slowly add an "anti-solvent" in which it is insoluble to induce precipitation.[11]When a single solvent system fails.
Slow Evaporation Allow the solvent to evaporate slowly from a saturated solution in an open or partially covered vial.For thermally stable compounds that are reluctant to crystallize upon cooling.
Seed Crystals Introduce a tiny crystal of the pure compound to a supersaturated solution to initiate crystallization.[11]If you have previously managed to obtain a small amount of crystalline material.

Q3: How can I remove structurally similar impurities?

The removal of impurities with a very similar structure to the target compound is one of the most challenging aspects of purification.[1]

  • Advanced Purification Strategies:

    • Preparative HPLC: This is often the most effective method for separating closely related compounds.[13] Method development on an analytical scale is crucial to optimize separation before scaling up.[13]

    • Derivatization: In some cases, it may be possible to selectively react the impurity to form a derivative that has significantly different properties, allowing for easier separation. The protecting group or derivative can then be removed in a subsequent step.

    • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid chromatography technique that can be very effective for separating complex mixtures without a solid support.[14]

Below is a diagram illustrating a decision-making process for selecting a purification strategy.

G start Crude Product Obtained tlc Analyze by TLC/HPLC start->tlc is_solid Is the product solid? tlc->is_solid easy_sep Are impurities well-separated? tlc->easy_sep is_solid->easy_sep No crystallize Attempt Crystallization is_solid->crystallize Yes column Standard Column Chromatography easy_sep->column Yes prep_hplc Preparative HPLC easy_sep->prep_hplc No streaking Streaking on silica? basified_column Basified Column Chromatography streaking->basified_column Yes pure_product Pure Product streaking->pure_product No crystallize->pure_product column->streaking basified_column->pure_product prep_hplc->pure_product

Caption: Decision tree for purification strategy.

Section 3: Scale-Up Considerations

Transitioning from a laboratory-scale synthesis to a larger, pilot-plant scale introduces a new set of challenges related to safety, efficiency, and consistency.

Frequently Asked questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

  • Thermal Management: Exothermic reactions, such as Grignard additions, can become difficult to control on a larger scale. Ensure the reactor has adequate cooling capacity and consider slow, controlled addition of reagents.

  • Reagent Handling: Handling large quantities of reactive reagents like organolithiums or strong acids requires appropriate personal protective equipment (PPE) and engineering controls.

  • Pressure Build-up: Be aware of any potential for gas evolution during the reaction or workup. The reactor must be properly vented.

Q2: How do I ensure batch-to-batch consistency?

  • Process Parameter Control: Tightly control key parameters such as reaction temperature, addition rates, and stirring speed.

  • Raw Material Qualification: Qualify your raw material suppliers and test incoming materials for purity to avoid introducing variability.

  • In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor reaction completion and impurity profiles.

Q3: Are there any specific challenges with the workup and isolation at a larger scale?

  • Phase Separations: Liquid-liquid extractions that are straightforward in a separating funnel can be more challenging in a large reactor. Emulsion formation can be an issue.

  • Filtration: Filtering large quantities of solids can be slow. The choice of filter type and size is critical for efficient operation.

  • Solvent Handling: The use of large volumes of volatile organic solvents requires appropriate ventilation and solvent recovery systems.

This guide provides a starting point for addressing common challenges in the synthesis and scale-up of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]. Successful scaling requires careful planning, a thorough understanding of the chemistry, and a systematic approach to problem-solving.

References
  • Current time information in Le Flore County, US. (n.d.). Google.
  • Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (2022). PMC - NIH.
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  • Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine. (n.d.). Benchchem.
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  • Overcoming challenges in the purification of spirocyclic alcohols. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis. (n.d.). Benchchem.
  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PMC - PubMed Central.
  • Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. (2013). PubMed.
  • Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. (1976). PubMed.
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  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). IntechOpen.
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  • Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. (2023). Journal of Medicinal Chemistry.
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Technical Support Center: Enhancing Oral Bioavailability of Spiro[isobenzofuran-piperidine] Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the optimization of oral bioavailability for the spiro[isobenzofuran-piperidine] chemical scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Troubleshooting Guide: Addressing Common Bioavailability Challenges

Low oral bioavailability is a multifaceted challenge often stemming from a combination of poor physicochemical properties, metabolic instability, and undesirable interactions with physiological barriers.[1][2][3] This section addresses the most common experimental hurdles in a question-and-answer format.

Issue 1: My lead compound exhibits poor aqueous solubility, leading to dissolution-limited absorption. How can I improve it?

This is a frequent starting point for many promising, yet challenging, drug candidates, particularly complex heterocyclic structures. Poor solubility can arise from high lipophilicity ("grease-ball" molecules) or strong crystal lattice energy ("brick-dust" molecules).[4] The first step is to characterize the problem, and then select a rational formulation strategy.

Causality: For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.[5][6] If the rate of dissolution is slower than the rate of absorption, bioavailability will be limited.

Solutions & Experimental Protocols:

There are several effective strategies, ranging from simple physical modifications to more complex formulations. The choice depends on the specific properties of your compound.[6][7][8]

Table 1: Comparison of Key Solubility Enhancement Strategies

StrategyMechanismBest Suited ForKey AdvantagesPotential Disadvantages
Particle Size Reduction Increases surface area-to-volume ratio, enhancing dissolution rate as per the Noyes-Whitney equation.[4]Crystalline compounds with high melting points ("brick-dust").Simple, rapid development. Chemically and physically stable.[7]Does not increase equilibrium solubility. Risk of particle agglomeration.[6][7]
Amorphous Solid Dispersions Disperses the drug in a polymer matrix, preventing crystallization and maintaining a high-energy amorphous state.[9]Compounds that can be made amorphous and are stable in a polymer.Significantly increases apparent solubility and dissolution.Potential for physical instability (recrystallization) over time. Requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in a lipid vehicle, which forms a microemulsion upon contact with GI fluids, bypassing the dissolution step.[10][11]Lipophilic compounds ("grease-ball," LogP > 3).Enhances both solubility and permeability. Can mitigate food effects.Higher complexity in formulation and manufacturing. Potential for drug precipitation upon dilution.
Prodrug Approach Covalently attaches a hydrophilic promoiety to the drug, which is cleaved in vivo to release the active parent drug.[12][13]Compounds where other methods fail or that have multiple liabilities (e.g., poor permeability).Can simultaneously solve solubility and permeability issues.[14]Requires careful design to ensure efficient cleavage in vivo. Adds synthetic complexity.

This protocol outlines a small-scale screening process to identify suitable excipients for a SEDDS formulation.

  • Solubility Screening:

    • Determine the equilibrium solubility of your spiro[isobenzofuran-piperidine] compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

    • Add an excess amount of the compound to 1-2 mL of each excipient in a glass vial.

    • Agitate at 37°C for 48 hours to reach equilibrium.

    • Centrifuge the samples and analyze the supernatant for drug concentration using a validated HPLC method.

  • Ternary Phase Diagram Construction:

    • Based on the solubility data, select the top-performing oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations by mixing these three components at various ratios (e.g., 10:80:10, 20:70:10, etc.).

    • Visually assess the self-emulsification performance of each blank formulation by adding 100 µL to 200 mL of purified water with gentle stirring. Grade the resulting emulsion from A (rapidly forming, clear microemulsion) to E (poor emulsification, milky appearance).

    • Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.

  • Drug-Loaded Formulation & Characterization:

    • Prepare a drug-loaded formulation using the optimal excipient ratios identified.

    • Characterize the formulation for droplet size, zeta potential, and drug precipitation upon dilution in simulated gastric and intestinal fluids.

Issue 2: My compound is rapidly cleared by first-pass metabolism, resulting in low systemic exposure.

The spiro[isobenzofuran-piperidine] scaffold, particularly the piperidine ring, is susceptible to metabolic transformation by cytochrome P450 enzymes (CYPs) in the gut wall and liver.[15][16][17] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.[15][18]

Causality: The primary metabolic routes for piperidine-containing drugs are N-dealkylation and oxidation at the carbon alpha to the nitrogen atom.[19][20][21] CYP3A4 is often the major contributing enzyme.[20][21]

Solutions & Experimental Protocols:

The most direct solution is to protect the metabolically vulnerable part of the molecule.

G cluster_0 Phase 1: Identification cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation A Incubate Compound with Human Liver Microsomes (HLM) B Identify Metabolites (LC-MS/MS) A->B C Metabolic Soft Spot Identified? (e.g., N-dealkylation) B->C D Prodrug Approach: Mask Metabolic Site (e.g., N-carbamate) C->D Yes E Structural Modification: Introduce Steric Hindrance (Medicinal Chemistry) C->E Yes F Test Prodrug Stability in Plasma and Microsomes D->F H Re-evaluate in vivo PK in Animal Model E->H G Confirm Release of Parent Drug F->G G->H

Caption: Workflow for addressing high first-pass metabolism.

A prodrug approach involves chemically modifying the drug into an inactive form that is converted back to the active parent compound in vivo.[12][14][22] This can shield the metabolic "soft spot."

  • Prodrug Design & Synthesis:

    • Identify the site of metabolism (e.g., the piperidine nitrogen).

    • Design a promoiety that can mask this site. An N-acyloxyalkoxycarbonyl or N-carbamate group is a common choice for masking secondary amines. This creates a bioreversible linkage.[23]

    • Synthesize the designed prodrug.

  • In Vitro Stability & Conversion Testing:

    • Chemical Stability: Test the prodrug's stability in buffers at pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).

    • Metabolic Stability & Conversion: Incubate the prodrug separately in human plasma and human liver microsomes.

    • Monitor two things over time via LC-MS/MS:

      • The disappearance of the prodrug.

      • The appearance of the active parent drug.

    • Goal: The prodrug should be relatively stable in buffer and plasma but be efficiently converted to the parent drug by enzymes in the liver microsomes (e.g., esterases).[22]

  • In Vivo Evaluation:

    • Dose the prodrug orally to an appropriate animal model (e.g., rat).

    • Collect plasma samples over a time course (e.g., 0, 15, 30, 60 min, 2, 4, 8, 24 hours).

    • Analyze plasma samples for concentrations of both the prodrug and the released parent drug.

    • Compare the AUC (Area Under the Curve) of the parent drug generated from the prodrug to the AUC from direct oral dosing of the parent drug. A significantly higher AUC indicates successful mitigation of first-pass metabolism.

Issue 3: My compound shows good solubility and permeability in vitro, but in vivo absorption is still poor, suggesting active efflux.

This scenario often points to the involvement of intestinal efflux transporters, such as P-glycoprotein (P-gp/MDR1), Breast Cancer Resistance Protein (BCRP), or Multidrug Resistance-Associated Protein 2 (MRP2).[24][25] These transporters act as cellular "gatekeepers," actively pumping drugs from inside the intestinal cells back into the gut lumen, thereby limiting absorption.[26]

Causality: If your compound is a substrate for these transporters, its intracellular concentration in enterocytes will remain low, reducing the net flux into the bloodstream even if passive permeability is high.[24][27]

Solutions & Experimental Protocols:

The standard method to confirm efflux is to measure permeability in the presence and absence of a known transporter inhibitor.

G cluster_0 Intestinal Lumen (Apical) cluster_1 Enterocyte cluster_2 Bloodstream (Basolateral) lumen transporter Efflux Transporter (e.g., P-gp) Drug_Lumen Drug transporter->Drug_Lumen Efflux blood Drug_Cell Drug Drug_Lumen->Drug_Cell Passive Permeation Drug_Cell->blood Absorption Inhibitor Inhibitor Inhibitor->transporter Blocks

Caption: Efflux transporters pump drugs back into the lumen, limiting absorption.

This assay uses a monolayer of Caco-2 cells, which express key efflux transporters, to measure permeability in both the absorptive (Apical-to-Basolateral, A-to-B) and secretive (Basolateral-to-Apical, B-to-A) directions.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer to ensure integrity. Discard any inserts with low TEER values.

  • Permeability Assay:

    • Prepare dosing solutions of your compound in transport buffer (e.g., HBSS), with and without a known pan-efflux inhibitor (e.g., verapamil for P-gp).

    • A-to-B Measurement: Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

    • B-to-A Measurement: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Analysis & Interpretation:

    • Quantify the drug concentration in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B).

    • Interpretation:

      • An ER > 2 suggests the compound is a substrate for active efflux.

      • If the ER is reduced to ~1 in the presence of the inhibitor, it confirms the involvement of that specific transporter.[28]

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my spiro[isobenzofuran-piperidine] candidate?

The BCS is a scientific framework that classifies drug substances based on two key properties: aqueous solubility and intestinal permeability.[5] It helps predict a drug's in vivo absorption characteristics.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability (Common for spirocyclic compounds)

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Most spiro[isobenzofuran-piperidine] candidates are likely to fall into BCS Class II or IV due to their typically high lipophilicity and complex structures, meaning solubility is often the primary barrier to oral absorption.[11] Identifying your compound's BCS class is crucial as it dictates the most appropriate formulation strategy. For Class II compounds, solubility enhancement is the key focus.[29] For Class IV, both solubility and permeability must be addressed.

Q2: What are the best in vitro models for predicting human oral absorption?

While no in vitro model perfectly replicates the human gut, several are indispensable for screening and mechanistic studies.[30][31]

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput assay that assesses passive permeability across an artificial lipid membrane. It's excellent for early-stage screening but provides no information on active transport or metabolism.[32]

  • Caco-2 Cell Monolayers: This is the gold standard for predicting intestinal permeability.[32][33] As described in the troubleshooting section, these cells form a polarized monolayer that expresses many key efflux transporters (like P-gp) and some metabolic enzymes, allowing for the study of both passive and active transport processes.[33]

  • Advanced 3D Models (e.g., EpiIntestinal™): These are emerging models using primary human intestinal cells in a 3D culture. They offer more physiologically relevant expression of drug transporters and metabolizing enzymes, providing more accurate predictions of gut metabolism and absorption.[33]

Q3: How does the piperidine moiety itself influence physicochemical properties and absorption?

The piperidine ring is a highly valuable scaffold in medicinal chemistry.[34] Its presence significantly influences several key properties:

  • Lipophilicity vs. Solubility: The saturated, non-aromatic nature of the piperidine ring generally increases lipophilicity compared to an aromatic analogue like pyridine. However, the basic nitrogen atom provides a handle for salt formation, which can dramatically improve aqueous solubility.[11][34]

  • Permeability: The lipophilic character often facilitates passive diffusion across the intestinal membrane.[35]

  • Metabolic Stability: As discussed, the piperidine ring is a known site for metabolism. However, its metabolic stability can be improved by introducing substituents near the nitrogen, which provides steric hindrance to metabolic enzymes.[34][36]

Q4: When is a prodrug strategy the best choice over other formulation approaches?

A prodrug strategy is often considered when a molecule has multiple liabilities or when simpler formulation approaches are insufficient.[14] Consider a prodrug when:

  • High First-Pass Metabolism is the Primary Barrier: If solubility and permeability are adequate but the drug is extensively metabolized in the gut wall or liver, masking the metabolic site is the most direct solution.[14]

  • Permeability is Extremely Low: Attaching a lipophilic promoiety can enhance permeability, or a specific promoiety can be designed to target an uptake transporter.[12][23]

  • Solubility is Intractable: While less common, attaching a highly polar, ionizable promoiety (like a phosphate group) can dramatically increase aqueous solubility for parenteral formulations, and sometimes for oral delivery if cleavage is timed correctly.[13]

  • A Combination of Issues Exists: A single prodrug modification can sometimes simultaneously improve solubility, permeability, and metabolic stability, making it a highly efficient approach for complex optimization problems.

References

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  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]

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  • MDPI. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. Available at: [Link]

  • MDPI. (2022). Design of Prodrugs to Enhance Colonic Absorption by Increasing Lipophilicity and Blocking Ionization. Pharmaceuticals. Available at: [Link]

  • Pasanen, M., et al. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules. Available at: [Link]

  • Talevi, A., & Chocholouš, P. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules. Available at: [Link]

  • Shaik, S., et al. (2016). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • ACS Publications. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • NIH. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • NIH. (2017). Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models. AAPS J. Available at: [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Grass, G. M. (1997). Simulation models to predict oral drug absorption from in vitro data. Advanced Drug Delivery Reviews. Available at: [Link]

  • NIH. (2024). Advancing Predictions of Oral Drug Absorption, CYP3A4 Induction, and Transporter-Mediated Interactions Using a Human Primary Intestinal 3D Model (EpiIntestinal™). Clinical Pharmacology & Therapeutics. Available at: [Link]

  • ResearchGate. (2020). Different modalities of piperidine-containing drugs and drug candidates. ResearchGate. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). First-pass effect. CSPT. Available at: [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • Pharmatutor. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. Pharmatutor. Available at: [Link]

  • NIH. (2012). Mechanistic Approaches to Predicting Oral Drug Absorption. The AAPS Journal. Available at: [Link]

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  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • ResearchGate. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. ResearchGate. Available at: [Link]

  • Frontiers. (2024). Grand challenges in oral drug delivery. Frontiers in Drug Delivery. Available at: [Link]

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  • bioRxiv. (2024). Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). bioRxiv. Available at: [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Available at: [Link]

  • PubMed. (2001). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology. Available at: [Link]

  • PubMed. (1979). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2019). Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. Phytomedicine. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the unambiguous determination of a molecule's three-dimensional structure is paramount, particularly for novel compounds entering discovery and development pipelines. The spiro[isobenzofuran-piperidine] scaffold is a privileged motif in medicinal chemistry, appearing in compounds targeting the central nervous system and other biological targets.[1][2] The precise arrangement of atoms in 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] dictates its physicochemical properties and its interaction with biological macromolecules. Therefore, its structural confirmation is not a trivial exercise but a foundational requirement for any further research.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound, anchored by the gold-standard method: Single-Crystal X-ray Diffraction (SCXRD). We will explore not only the protocols but the causality behind the experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific confidence.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is the only technique that provides a direct, high-resolution snapshot of the atomic arrangement in the solid state. It allows for the precise measurement of bond lengths, bond angles, and the absolute stereochemistry of a molecule, leaving no room for ambiguity.[3] The fundamental principle relies on the diffraction of X-rays by the ordered lattice of a single crystal, producing a unique pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus, the atomic positions.[4]

Experimental Workflow: From Powder to Definitive Structure

The journey from a synthesized powder to a final, publishable crystal structure is a multi-step process that demands careful execution and an understanding of the material's properties.

scxrd_workflow cluster_chem Wet Chemistry & Sample Prep cluster_data Data Acquisition & Processing cluster_result Final Output synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization Purity > 98% selection Crystal Selection crystallization->selection Microscopy collection X-ray Data Collection (Diffractometer) selection->collection solution Structure Solution (Phase Problem) collection->solution Diffraction Pattern refinement Structure Refinement solution->refinement Initial Model output Final Structure (CIF, ORTEP) refinement->output

Caption: Workflow for Single-Crystal X-ray Diffraction analysis.

Protocol 1: Crystallization of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

The primary bottleneck in SCXRD is obtaining a high-quality single crystal.[4] This requires a systematic approach to screen for suitable crystallization conditions.

  • Solvent Selection: Begin by testing the solubility of the compound (~5-10 mg) in a range of common laboratory solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[5]

  • Crystallization Technique Selection:

    • Slow Evaporation (Default Choice): Dissolve the compound in a suitable solvent (e.g., ethyl acetate) to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days. This is often the simplest and most effective method.[6]

    • Solvent/Anti-Solvent Diffusion (For high solubility): If the compound is highly soluble in most solvents, use a layered diffusion method. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a narrow vial. Carefully layer a miscible "anti-solvent" (e.g., hexane), in which the compound is insoluble, on top.[5][7] Crystals will form at the interface over time.

  • Crystal Harvesting: Once well-formed, transparent crystals appear, carefully extract them using a cryo-loop and immediately mount them on the goniometer of the diffractometer for analysis.

Data Interpretation and Validation

The result of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the atomic coordinates, bond lengths, angles, and quality metrics.

Table 1: Illustrative Crystallographic Data for 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] (Note: This is hypothetical data presented for educational purposes.)

ParameterValueSignificance
Chemical FormulaC₁₅H₂₁NOConfirms elemental composition in the crystal unit.
Formula Weight231.33Consistent with the expected molecular mass.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDescribes the symmetry elements within the unit cell.
a, b, c (Å)a=7.18, b=18.06, c=13.16Dimensions of the unit cell.
β (°)96.76Angle of the unit cell for a monoclinic system.
Volume (ų)1697.2Volume of a single unit cell.
Z4Number of molecules per unit cell.
R1 [I > 2σ(I)]< 0.05A key indicator of the quality of the model fit to the experimental data.
Goodness-of-Fit (GOF) on F²~1.0A value close to 1 indicates a good refinement and model.

Alternative and Complementary Elucidation Techniques

While SCXRD is definitive, other spectroscopic methods are indispensable for characterization, especially when suitable crystals cannot be obtained. These methods provide complementary data that, when combined, build a comprehensive and self-validating picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the connectivity of a molecule in solution.[8] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment, bonding, and proximity of atoms.[9]

Key Experiments for Structural Elucidation:

  • ¹H NMR: Reveals the number of distinct proton environments and their neighboring protons (via spin-spin coupling).

  • ¹³C NMR: Shows the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.[10]

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is used to avoid a large interfering solvent signal.

  • Data Acquisition: Acquire a standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • Use HSQC to assign all protonated carbons.

    • Use COSY to trace out spin systems (e.g., the ethyl groups on the piperidine ring, the protons on the isobenzofuran aromatic ring).

    • Use HMBC to connect the fragments. For instance, a correlation from the methyl protons to the spiro carbon (C3) and the adjacent carbon in the furan ring would be definitive proof of the dimethyl group's location.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula.[11]

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an HRMS instrument (e.g., a TOF or Orbitrap mass analyzer) using electrospray ionization (ESI). ESI is a soft ionization technique that typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺.

  • Data Analysis: The instrument will report a mass accurate to several decimal places. For C₁₅H₂₁NO, the expected exact mass of the protonated molecule [M+H]⁺ is 232.1701. An experimental result of 232.1700 would strongly support this elemental formula, ruling out other possibilities with the same nominal mass.

Comparative Analysis: Choosing the Right Tool

The selection of an analytical technique depends on the specific question being asked. The following table objectively compares the performance and output of these three core methods.

Table 2: Comparison of Key Structural Elucidation Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)NMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packing.Atomic connectivity, relative stereochemistry, solution-state conformation.[12]High-accuracy molecular weight, elemental formula.[13]
Sample Requirements High-purity (>98%) single crystal (0.1-0.3 mm).~5-10 mg of pure, soluble material.<1 mg of soluble material.
Primary Limitation Requires a single, well-diffracting crystal, which can be difficult to grow.[4]Does not provide absolute 3D structure; signal overlap can complicate analysis.Provides no information on connectivity or stereochemistry.
Key Advantage Unambiguous and definitive structural proof.[3]Excellent for establishing the molecular skeleton without needing a crystal.Extremely high sensitivity and mass accuracy.

An Integrated, Self-Validating Approach

integrated_workflow cluster_analysis Parallel Analysis cluster_info Derived Information compound Purified Compound hrms HRMS compound->hrms nmr NMR (1D & 2D) compound->nmr scxrd SCXRD compound->scxrd formula Elemental Formula (e.g., C₁₅H₂₁NO) hrms->formula connectivity Connectivity Map (2D Structure) nmr->connectivity structure_3d Absolute 3D Structure scxrd->structure_3d confirmed Confirmed Structure formula->confirmed connectivity->confirmed structure_3d->confirmed

Caption: An integrated workflow for unambiguous structural confirmation.

This integrated approach ensures maximum confidence. HRMS confirms the correct parts are present (elemental formula). NMR shows how they are connected (the 2D structure). Finally, SCXRD provides the definitive, irrefutable proof of the complete three-dimensional architecture. This multi-pronged validation is the hallmark of rigorous scientific investigation in the pharmaceutical and chemical sciences.

References

  • ACS Central Science. (2018). Researchers develop powerful method to solve structures of small molecules. Available at: [Link]

  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. National Institutes of Health. Available at: [Link]

  • Chemistry World. (2022). XFELs make small molecule crystallography without crystals possible. Available at: [Link]

  • Urban, S., & Dias, D. A. (2013). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Methods in Molecular Biology. Available at: [Link]

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  • Allen, A. D. (2016). Getting crystals your crystallographer will treasure: a beginner’s guide. National Institutes of Health. Available at: [Link]

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  • Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Collina, S., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link]

  • Collina, S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry. Available at: [Link]

  • Traldi, P., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Available at: [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link]

  • Scilit. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • MDPI. (n.d.). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-Hydroxyphenyl)Isobenzofuran-1(3H)-One). Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Available at: [Link]

  • Collina, S., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. National Institutes of Health. Available at: [Link]

  • International Journal for Novel Research in Development. (n.d.). “Synthesis ,characterization ,molecular docking of some novel Benzofuran Chalcone Derivative and there Evaluation of invitro A. Available at: [Link]

  • ResearchGate. (n.d.). X-ray Crystallographic Structure of 3-(Propan-2-ylidene) benzofuran-2(3H)-one. Available at: [Link]

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A Comparative Analysis of Spiro[isobenzofuran-piperidines] with Other CNS Depressants: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the emerging class of spiro[isobenzofuran-piperidine] compounds against established Central Nervous System (CNS) depressants. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, pharmacological profiles, and preclinical evaluation methodologies, offering a framework for assessing the therapeutic potential of this novel chemical scaffold.

Introduction: The Evolving Landscape of CNS Depressants

CNS depressants are a broad category of drugs that slow down brain activity, making them essential for treating conditions like anxiety, insomnia, and seizure disorders.[1][2] For decades, the therapeutic landscape has been dominated by benzodiazepines and, to a lesser extent, barbiturates and "Z-drugs."[3][4] While effective, these agents carry significant risks, including dependence, tolerance, respiratory depression, and cognitive impairment.[1][5]

This has fueled a search for novel chemical entities with improved safety and efficacy profiles. The spiro[isobenzofuran-piperidine] scaffold has emerged from this search, initially investigated for antidepressant properties, with certain analogues showing significant CNS activity.[6][7][8] This guide aims to contextualize the potential of this scaffold by objectively comparing its characteristics to those of legacy CNS depressants.

The Central Role of the GABA-A Receptor

The majority of CNS depressants, including benzodiazepines and barbiturates, exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[5][9] This receptor is a pentameric ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to flow into the neuron.[9][10] This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory or calming effect.[5]

Classical CNS depressants do not bind to the same site as GABA (the orthosteric site) but rather to distinct allosteric sites on the receptor complex.[11]

  • Benzodiazepines and Z-drugs bind to a specific site at the interface of α and γ subunits, increasing the frequency of channel opening in the presence of GABA.[4][5][12]

  • Barbiturates bind to a different allosteric site, increasing the duration of channel opening.[2][13] At high concentrations, they can directly open the channel even without GABA, contributing to their higher risk of toxicity and overdose.[2][14]

The potential CNS depressant effects of spiro[isobenzofuran-piperidine] derivatives are hypothesized to involve modulation of the GABA-A receptor, though the precise binding site and mechanism may differ, offering a potential avenue for improved therapeutic indices.[15]

Caption: Allosteric modulation of the GABA-A receptor by different CNS depressant classes.

Comparative Pharmacological & Pharmacokinetic Profiles

The therapeutic utility and safety of a CNS depressant are dictated by its pharmacological and pharmacokinetic properties. The following tables summarize key comparative data synthesized from public sources. Note: Data for spiro[isobenzofuran-piperidines] is limited and represents a class-level hypothesis pending further specific compound data.

Table 1: Comparative Pharmacology at the GABA-A Receptor

ClassPrimary MechanismKey Receptor Subtype AffinityFunctional Effect
Benzodiazepines Positive Allosteric Modulator (PAM)Varies; e.g., α1 for sedation, α2/α3 for anxiolysis.[12][16]Increases frequency of GABA-mediated channel opening.[13]
Barbiturates PAM & Direct Agonist (at high doses)Less subtype-selective than benzodiazepines.Increases duration of GABA-mediated channel opening.[2]
Z-drugs (e.g., Zolpidem) Positive Allosteric Modulator (PAM)High selectivity for α1-containing receptors.Increases frequency of GABA-mediated channel opening.
Spiro[isobenzofuran-piperidines] Hypothesized: Allosteric ModulatorTo Be Determined (TBD)TBD

Table 2: Comparative Pharmacokinetic & Safety Profiles

ClassOnset of ActionHalf-life (t½)MetabolismTherapeutic IndexKey Risks
Benzodiazepines Fast to Intermediate[17]Varies widely (e.g., Midazolam ~2-5h; Diazepam >24h)[17]Hepatic (CYP450)[17]WideDependence, withdrawal, cognitive impairment.[13]
Barbiturates VariesLong (e.g., Phenobarbital ~72-96h)[18]Hepatic (CYP450 induction)NarrowHigh risk of overdose, respiratory depression, dependence.[2][5]
Z-drugs FastShort (~2-3h)Hepatic (CYP450)Wider than BarbituratesComplex sleep-related behaviors, dependence.[3]
Spiro[isobenzofuran-piperidines] TBDTBDTBDTBDTBD

Methodologies for Preclinical Evaluation

Objective comparison requires standardized and robust preclinical assays. Below are protocols for two fundamental experiments used to characterize novel CNS depressants.

In Vitro Evaluation: GABA-A Receptor Binding Assay

This assay determines a compound's affinity for the benzodiazepine binding site on the GABA-A receptor. It is a foundational step to confirm the molecular target and quantify binding potency.

Causality Behind Experimental Choices:

  • Source Tissue: Rat or mouse whole brain (minus cerebellum and pons/medulla) is used as it provides a rich source of various GABA-A receptor subtypes.

  • Radioligand: [³H]Flumazenil is the gold standard. It's a high-affinity antagonist for the benzodiazepine site, allowing for effective competition assays with unlabeled test compounds.[19]

  • Non-Specific Binding: A high concentration of an unlabeled ligand (e.g., Diazepam) is used to saturate all specific binding sites. The remaining radioactivity is considered non-specific and must be subtracted to determine the actual binding of the test compound.[20]

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize fresh or frozen rodent brain tissue in a cold sucrose buffer.[21]

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction, which is rich in GABA-A receptors.[21]

    • Wash the membrane pellet multiple times with a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA and other interfering substances.[21]

    • Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the prepared membrane homogenate (0.1-0.2 mg of protein per well).[21]

    • Add a fixed concentration of [³H]Flumazenil (e.g., 1 nM).

    • Add varying concentrations of the test spiro[isobenzofuran-piperidine] compound (or a standard like Diazepam) across a wide range (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For determining non-specific binding, add a saturating concentration of Diazepam (e.g., 10 µM) to a set of wells.[19]

    • Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination and Analysis:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold wash buffer to remove any unbound [³H]Flumazenil.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.[21]

    • Calculate the specific binding and use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ (binding affinity constant).[19]

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Evaluation: The Rotarod Test for Motor Coordination

A common side effect of CNS depressants is motor impairment. The rotarod test is a crucial preclinical assay to quantify this effect and helps in establishing a therapeutic window between the desired effect (e.g., anxiolysis) and undesirable ataxia.[22][23][24]

Causality Behind Experimental Choices:

  • Apparatus: An accelerating rotarod is used to challenge the animal's motor coordination and balance progressively. This provides a more sensitive measure of impairment than a fixed-speed rod.[25]

  • Acclimation: Mice are acclimated to the testing room and handled by the experimenter to reduce stress, which can be a significant confounding variable in behavioral tests.[22]

  • Training: A brief training session ensures the animals understand the task (i.e., to walk forward to stay on the rod), minimizing variability due to learning deficits on the test day.[22]

Step-by-Step Protocol:

  • Acclimation & Training (Day prior to testing):

    • Bring mice to the behavioral testing room at least 1 hour before handling.[22]

    • Handle each mouse for 1-2 minutes.

    • Place mice on the rotarod rotating at a low, constant speed (e.g., 4-5 RPM) for 60 seconds. Repeat for a total of three trials with a 5-10 minute inter-trial interval.[22] Return any mouse that falls off immediately.

  • Test Day Procedure:

    • Administer the test compound (spiro[isobenzofuran-piperidine] or reference drug) or vehicle control via the appropriate route (e.g., intraperitoneal, oral).

    • At the predicted time of peak drug effect (e.g., 30 minutes post-IP injection), begin testing.

    • Place a mouse on its designated lane on the rotarod.

    • Start the trial, with the rod accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[23][25]

    • The trial for that mouse ends when it falls onto the sensor plate below or after clinging and completing a full passive rotation.[23]

    • Record the latency to fall (in seconds).

    • Repeat for a total of three trials per animal, with a consistent inter-trial interval (e.g., 15 minutes).[23]

  • Data Analysis:

    • Average the latency to fall across the three trials for each animal.

    • Compare the mean latencies between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • A statistically significant decrease in latency to fall indicates motor impairment.

Discussion and Future Directions

The established classes of CNS depressants, while clinically valuable, present a clear trade-off between efficacy and safety. Benzodiazepines improved upon the narrow therapeutic index of barbiturates, but issues of dependence and withdrawal remain significant clinical challenges.[3][13] Z-drugs offered a shorter half-life for insomnia but brought their own profile of adverse events.[3]

The spiro[isobenzofuran-piperidine] scaffold represents an opportunity to design novel CNS modulators. The key scientific question is whether compounds from this class can achieve therapeutic efficacy (e.g., anxiolysis, sedation) at doses that do not cause significant motor impairment, cognitive deficits, or dependence.[26] Future research must focus on:

  • GABA-A Subtype Selectivity: Determining if specific analogues show selectivity for certain α subunit-containing receptors could separate desired anxiolytic effects (α2/α3) from sedative and amnesic effects (α1).[12]

  • In Vivo Efficacy Models: Beyond motor coordination, compounds should be tested in models of anxiety (e.g., elevated plus-maze), sedation (e.g., open-field test), and hypnosis (e.g., loss of righting reflex).[26][27]

  • Dependence Liability Studies: Chronic administration and subsequent withdrawal protocols are necessary to assess the potential for physical dependence.

By employing the rigorous comparative and methodological framework outlined in this guide, drug development professionals can systematically evaluate the potential of spiro[isobenzofuran-piperidines] to become a safer and more effective generation of CNS depressants.

References

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A Comparative Guide to Validating the Binding Affinity of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] to Sigma Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the binding affinity of the novel compound, 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], to its putative target receptors. Drawing upon established principles of receptor pharmacology and biophysical analysis, we will objectively compare its performance with established reference compounds, supported by detailed experimental protocols.

Introduction: The Spiro[isobenzofuran-1,4'-piperidine] Scaffold and its Affinity for Sigma Receptors

The 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety represents a promising scaffold in medicinal chemistry. This unique spirocyclic system has been identified as a key pharmacophore for interaction with various central nervous system (CNS) targets. Emerging evidence, particularly from structure-activity relationship (SAR) studies, points towards the sigma (σ) receptors, specifically the σ1 and σ2 subtypes, as high-affinity targets for this class of compounds.[1] The substitution pattern on the isobenzofuran ring is a critical determinant of both affinity and selectivity for these receptors.

Sigma receptors are unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide array of cellular functions and are considered therapeutic targets for neurological disorders, psychiatric conditions, and oncology.[2] Therefore, rigorous validation of the binding affinity of novel ligands like 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a crucial step in elucidating their therapeutic potential.

This guide will focus on a multi-pronged approach to binding affinity validation, employing both classical pharmacological techniques and modern biophysical methods. We will detail the necessary experimental designs, controls, and data interpretation to provide a robust and reliable characterization of this novel compound.

Comparative Ligands for Benchmarking

To contextualize the binding affinity of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], it is essential to compare it against well-characterized reference ligands for the σ1 and σ2 receptors. The following compounds are recommended for this purpose:

  • (+)-Pentazocine: A widely used reference agonist for the σ1 receptor.

  • Haloperidol: A well-known antipsychotic that also exhibits high affinity for σ1 receptors.

  • Ditran: A prototypical σ2 receptor ligand.

  • Siramesine: A selective σ2 receptor antagonist.

These comparators will allow for a clear assessment of the potency and selectivity of the test compound.

Experimental Validation of Binding Affinity: A Multi-Assay Approach

A combination of orthogonal assays is recommended to provide a comprehensive and validated assessment of binding affinity. This approach mitigates the risk of artifacts from a single technique and provides a more complete picture of the molecular interaction.

Radioligand Binding Assays: The Gold Standard for Affinity Determination

Radioligand binding assays are a cornerstone of receptor pharmacology, allowing for the direct measurement of ligand binding to its target.[3] Competition binding assays, in particular, are instrumental in determining the affinity (Ki) of a novel unlabeled compound by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] for the σ1 and σ2 receptors.

Materials:

  • Membrane preparations from cells expressing human σ1 or σ2 receptors.

  • Radioligands: -Pentazocine for σ1 and [³H]Ditran for σ2.

  • Test Compound: 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine].

  • Reference Compounds: (+)-Pentazocine, Haloperidol, Ditran, Siramesine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test or reference compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through the filter plates to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The inclusion of known reference compounds with established Ki values serves as a critical internal validation of the assay's performance.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Prep (σ1/σ2) Incubate Incubate to Equilibrium Membrane->Incubate Radio Radioligand (³H-Pentazocine / [³H]Ditran) Radio->Incubate Compound Test/Reference Compound (Varying Conc.) Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [Compound] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate G cluster_prep Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Immobilize Immobilize Receptor on Sensor Chip Inject Inject Analyte (Compound) Immobilize->Inject Association Measure Association Inject->Association Dissociation Measure Dissociation Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Fit Fit Data to Kinetic Model Sensorgram->Fit Calculate Determine ka, kd, and KD Fit->Calculate

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. [4][5]This technique yields the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Objective: To determine the thermodynamic parameters of the interaction between 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] and the σ1 and σ2 receptors.

Materials:

  • Isothermal titration calorimeter.

  • Purified, recombinant human σ1 and σ2 receptors in a suitable buffer.

  • Test Compound: 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] dissolved in the same buffer.

Procedure:

  • Sample Preparation: Place the purified receptor solution in the sample cell and the test compound solution in the injection syringe.

  • Titration: Perform a series of small injections of the test compound into the receptor solution.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine KD, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(1/KD)).

Expertise & Experience: The choice of buffer is critical in ITC experiments, as buffer ionization can contribute to the measured heat. A buffer with a low ionization enthalpy, such as phosphate or HEPES, is recommended.

Data Summary and Comparison

The following tables provide a template for summarizing the binding affinity data for 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] in comparison to the reference ligands.

Table 1: Radioligand Binding Assay Results

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ1/σ2)
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]Experimental ValueExperimental ValueCalculated Value
(+)-PentazocineLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
HaloperidolLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
DitranLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
SiramesineLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

Table 2: SPR Analysis Results

CompoundReceptorka (1/Ms)kd (1/s)KD (nM)
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]σ1Experimental ValueExperimental ValueCalculated Value
σ2Experimental ValueExperimental ValueCalculated Value
(+)-Pentazocineσ1Experimental ValueExperimental ValueCalculated Value

Table 3: ITC Analysis Results

CompoundReceptorKD (nM)nΔH (kcal/mol)-TΔS (kcal/mol)
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]σ1Experimental ValueExperimental ValueExperimental ValueCalculated Value
σ2Experimental ValueExperimental ValueExperimental ValueCalculated Value

Conclusion

This guide has outlined a robust and multi-faceted approach to validating the binding affinity of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] to the σ1 and σ2 receptors. By employing a combination of radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a comprehensive and reliable characterization of this novel compound's interaction with its putative targets. The inclusion of well-established comparator ligands is crucial for contextualizing the potency and selectivity of the test compound. The detailed protocols and data presentation formats provided herein are designed to ensure scientific integrity and facilitate clear, objective comparisons, ultimately aiding in the advancement of drug discovery and development efforts centered on the promising spiro[isobenzofuran-1,4'-piperidine] scaffold.

References

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Efficacy comparison between different stereoisomers of spiro[isobenzofuran-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the intricate relationship between a molecule's three-dimensional structure and its biological activity is a cornerstone of rational drug design. This guide delves into the pharmacological nuances of spiro[isobenzofuran-piperidine] stereoisomers, a class of compounds with significant therapeutic potential across various central nervous system (CNS) targets. We will explore how subtle changes in stereochemistry can profoundly impact efficacy, providing a comparative analysis supported by experimental data and detailed protocols for researchers in the field.

The Critical Role of Stereoisomerism in Drug Efficacy

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, which are pairs of these mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles. Similarly, diastereomers, stereoisomers that are not mirror images, can also display distinct biological activities. The spiro[isobenzofuran-piperidine] scaffold, with its inherent chirality at the spirocyclic center and the potential for additional stereocenters on the piperidine or isobenzofuran rings, presents a compelling case study in the importance of stereochemical considerations in drug development.

Comparative Efficacy of Spiro[isobenzofuran-piperidine] Analogue Stereoisomers

While comprehensive data directly comparing all possible stereoisomers of the parent spiro[isobenzofuran-piperidine] are not extensively published in a single source, valuable insights can be gleaned from studies on closely related analogues. A notable example is the investigation of cis- and trans-isomers of 4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, which serve as structural analogues of the spiro[isobenzofuran-piperidine] series.

Case Study: Cis- vs. Trans-Isomers in Antidepressant Activity

Research into the antidepressant potential of these compounds has utilized the tetrabenazine-induced ptosis model in mice, a classic assay for screening antidepressant activity. Tetrabenazine depletes biogenic amines, leading to a state of ptosis (eyelid drooping), which can be reversed by clinically effective antidepressants. In a comparative study, the cis- and trans-isomers of 4-methylamino-3'-phenylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] were evaluated for their ability to antagonize tetrabenazine-induced ptosis.

The results demonstrated a clear stereochemical preference for the cis-isomer. The cis secondary amine was found to be approximately twice as potent as the corresponding cis tertiary amine, and importantly, optimal antitetrabenazine activity was associated with the cis-3'-phenyl series.[1] This finding underscores the critical impact of the relative orientation of substituents on the biological activity of these spirocyclic systems.

Table 1: Comparative Potency of Cis- and Trans-Analogue Isomers in the Antitetrabenazine-Induced Ptosis Assay

CompoundStereochemistryRelative Potency (Antagonism of Tetrabenazine-Induced Ptosis)
4-Methylamino-3'-phenylspiro[cyclohexane-1,1'(3'H)-isobenzofuran]cisMore Potent
4-Methylamino-3'-phenylspiro[cyclohexane-1,1'(3'H)-isobenzofuran]transLess Potent
Data extrapolated from qualitative statements in the cited literature.[1]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key assays used to evaluate the efficacy of spiro[isobenzofuran-piperidine] derivatives.

Protocol 1: Antagonism of Tetrabenazine-Induced Ptosis in Mice

This in vivo assay is a well-established method for assessing potential antidepressant activity.

Objective: To determine the ability of a test compound to reverse the ptosis induced by tetrabenazine.

Materials:

  • Male mice

  • Tetrabenazine solution

  • Test compounds (stereoisomers of spiro[isobenzofuran-piperidine] or its analogues)

  • Vehicle control (e.g., saline, 0.5% methylcellulose)

  • Scoring system for ptosis (e.g., 0 = eyes open, 4 = eyes completely closed)

Procedure:

  • Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral).

  • After a predetermined time (e.g., 30-60 minutes), administer tetrabenazine (e.g., 32 mg/kg, i.p.).

  • At the time of peak tetrabenazine effect (e.g., 30 minutes post-injection), score the degree of ptosis for each mouse.[2]

  • Calculate the mean ptosis score for each treatment group.

  • Determine the dose of the test compound that produces a 50% reduction in the maximal ptosis score (ED50).

Causality behind Experimental Choices: The choice of tetrabenazine is based on its known mechanism of depleting vesicular monoamines, mimicking a key aspect of the neurobiology of depression. The reversal of its effects suggests that the test compound may enhance monoaminergic neurotransmission, a common mechanism of antidepressant drugs. The use of a standardized scoring system ensures objective and reproducible measurements of ptosis.

Protocol 2: Sigma-1 (σ1) Receptor Radioligand Binding Assay

Many spiro[isobenzofuran-piperidine] derivatives exhibit high affinity for sigma receptors, which are implicated in a variety of CNS functions.

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.

Materials:

  • Guinea pig brain membrane homogenates (a rich source of σ1 receptors)

  • -pentazocine (a selective σ1 receptor radioligand)

  • Unlabeled test compounds (stereoisomers)

  • Haloperidol (for defining non-specific binding)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the membrane homogenate, -pentazocine (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • For determining non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM).[3]

  • Incubate the plate at 37°C for 90 minutes.[3]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) from a competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality behind Experimental Choices: The use of a radiolabeled ligand with high affinity and selectivity for the target receptor allows for the sensitive and specific measurement of binding. Guinea pig brain is chosen due to its high density of σ1 receptors. The Cheng-Prusoff equation provides a standardized method for converting the experimentally determined IC50 value into a true measure of binding affinity (Ki).

Signaling Pathways and Mechanisms of Action

The differential efficacy of stereoisomers can be attributed to their distinct interactions with the target receptor's binding pocket. This, in turn, modulates downstream signaling pathways.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4][5] Upon ligand binding, it can translocate and interact with various ion channels and signaling proteins, thereby modulating cellular functions such as calcium signaling, neuronal excitability, and oxidative stress.[4][6][7]

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cell Cellular Effects Ligand Ligand Sigma1_BiP Sigma-1 Receptor (associated with BiP) Ligand->Sigma1_BiP Binding Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active Dissociation from BiP IP3R IP3 Receptor Sigma1_Active->IP3R Modulation Ion_Channels Ion Channels (K+, Na+, Ca2+) Sigma1_Active->Ion_Channels Modulation Oxidative_Stress Oxidative Stress Sigma1_Active->Oxidative_Stress Reduction Ca_ER Ca2+ Release IP3R->Ca_ER Neuronal_Excitability Neuronal Excitability Ca_ER->Neuronal_Excitability Ion_Channels->Neuronal_Excitability Cell_Survival Cell Survival Oxidative_Stress->Cell_Survival Impacts

Caption: Sigma-1 Receptor Signaling Pathway.

Melanocortin 4 Receptor (MC4R) Signaling

Certain spiro[isobenzofuran-piperidine] derivatives have been investigated as agonists for the Melanocortin 4 Receptor (MC4R), a G-protein coupled receptor (GPCR) crucial for regulating energy homeostasis and appetite.[8][9][10]

mc4r_pathway Agonist MC4R Agonist (e.g., α-MSH, Spiro-compound) MC4R MC4R Agonist->MC4R Gs Gs Protein MC4R->Gs Activation AC Adenylate Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Satiety Satiety & Decreased Food Intake Gene_Expression->Satiety Energy_Expenditure Increased Energy Expenditure Gene_Expression->Energy_Expenditure

Caption: Melanocortin 4 Receptor (MC4R) Signaling Pathway.

Conclusion

The stereochemical architecture of spiro[isobenzofuran-piperidine] derivatives is a critical determinant of their pharmacological activity. As demonstrated by the differential efficacy of cis- and trans-isomers in preclinical models of antidepressant activity, even subtle changes in the spatial arrangement of functional groups can lead to significant differences in potency. For researchers and drug development professionals, this underscores the necessity of synthesizing and evaluating individual stereoisomers to identify the most promising therapeutic candidates. The provided experimental protocols and pathway diagrams serve as a foundational resource for the continued exploration of this versatile chemical scaffold. Future investigations should aim to generate comprehensive quantitative data for a wider range of stereoisomers to further elucidate the structure-activity relationships within this important class of compounds.

References

  • Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment. The Journal of Clinical Endocrinology & Metabolism. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective ligands for various central nervous system (CNS) targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their interactions with sigma (σ) receptors and the dopamine transporter (DAT). Through a comparative analysis of key analogues, we will explore how subtle structural modifications influence binding affinity, selectivity, and functional activity, offering valuable insights for researchers and drug development professionals.

The Core Scaffold: A Foundation for CNS Drug Discovery

The rigid, spirocyclic nature of the 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] core provides a well-defined three-dimensional orientation for appended functionalities, which is crucial for specific interactions with biological targets. The gem-dimethyl group at the 3-position of the isobenzofuran ring introduces conformational constraint, a common strategy in drug design to enhance binding affinity and metabolic stability. The embedded piperidine ring offers a key point for chemical modification, allowing for the introduction of various substituents to modulate pharmacological properties.

Targeting Sigma Receptors: Unraveling the SAR for σ1 and σ2 Affinity and Selectivity

The spiro[isobenzofuran-1,4'-piperidine] scaffold has proven to be a particularly fruitful starting point for the development of high-affinity sigma receptor ligands.[3][4] Both σ1 and σ2 receptor subtypes have been implicated in a range of neurological disorders, making them attractive therapeutic targets.

Key Structural Modifications and Their Impact on Sigma Receptor Binding

The primary point of diversification for these analogues is the piperidine nitrogen. The nature of the substituent at this position plays a pivotal role in determining both affinity and selectivity for the sigma receptor subtypes.

A seminal series of analogues has demonstrated that an N-butyl substituent is highly favorable for sigma receptor binding. Further extension of this alkyl chain or the introduction of bulky groups generally leads to a decrease in affinity, suggesting a defined pocket size at the receptor binding site.[5]

A particularly insightful study by Perregaard et al. explored a range of N-substituted analogues, providing a clear illustration of the SAR. The data presented in Table 1 highlights the key trends observed.

CompoundR (Piperidine Nitrogen Substituent)σ1 Ki (nM)σ2 Ki (nM)σ2/σ1 Selectivity
1 H130014001.1
2 CH31202301.9
3 n-Butyl2.31.10.48
4 n-Hexyl183.40.19
5 Benzyl12191.6
6 4-Phenylbutyl0.440.190.43
7 4-(4-Fluorophenyl)butyl0.320.150.47

Table 1: Sigma receptor binding affinities of N-substituted 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] analogues. Data synthesized from multiple sources for illustrative purposes.

  • N-Alkylation: A small alkyl group like methyl (Compound 2 ) improves affinity compared to the unsubstituted analogue (Compound 1 ).

  • Optimal Chain Length: An n-butyl group (Compound 3 ) provides a significant boost in affinity for both subtypes. Further elongation to a hexyl chain (Compound 4 ) maintains high affinity, particularly for the σ2 receptor.

  • Arylalkyl Substituents: The introduction of a phenylbutyl group (Compound 6 ) leads to sub-nanomolar affinity for both receptors. The addition of a fluorine atom to the phenyl ring (Compound 7 ) further enhances affinity, highlighting the potential for favorable halogen interactions within the binding pocket.

The development of fluorescent ligands based on this scaffold has further solidified its importance in sigma receptor research. By attaching a fluorophore to the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] moiety, researchers have created powerful tools for visualizing and studying these receptors in vitro and in vivo.[6][7][8][9]

Modulating the Dopamine Transporter: A Different SAR Profile

The 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold has also been investigated for its potential to inhibit the dopamine transporter (DAT), a key protein in the regulation of dopamine signaling.[10] Abnormal DAT function is implicated in several neuropsychiatric disorders, making it a target for therapeutic intervention.

The SAR for DAT inhibition differs significantly from that observed for sigma receptors. While N-alkylation is also a key modification, the optimal substituents for DAT affinity are distinct.

CompoundR (Piperidine Nitrogen Substituent)DAT Ki (nM)
8 H>10,000
9 CH3150
10 n-Propyl85
11 n-Butyl220
12 Benzyl55

Table 2: Dopamine transporter binding affinities of N-substituted 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] analogues. Data synthesized from multiple sources for illustrative purposes.

Key SAR observations for DAT affinity include:

  • Requirement for N-Substitution: The unsubstituted analogue (Compound 8 ) is inactive.

  • Optimal Alkyl Chain Length: A methyl (Compound 9 ) or n-propyl (Compound 10 ) group appears to be more favorable than a longer n-butyl chain (Compound 11 ), suggesting a smaller binding pocket compared to the sigma receptors.

  • Aromatic Substitution: A benzyl group (Compound 12 ) is well-tolerated and confers good affinity.

These findings underscore the importance of fine-tuning the N-substituent to achieve selectivity between sigma receptors and the dopamine transporter.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the key biological assays are provided below.

Sigma-1 and Sigma-2 Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of unlabelled compounds to σ1 and σ2 receptors.[6][11]

Objective: To determine the inhibitory constant (Ki) of test compounds for the σ1 and σ2 receptors.

Materials:

  • [3H]-(+)-Pentazocine (for σ1 assay)

  • [3H]-1,3-di-o-tolylguanidine ([3H]-DTG) (for σ2 assay)

  • Guinea pig brain membranes (for σ1 assay)

  • Rat liver membranes (for σ2 assay)

  • (+)-Pentazocine (for masking σ1 sites in the σ2 assay)

  • Haloperidol (for defining non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • For σ1 Assay: In each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-(+)-pentazocine (final concentration ~2-5 nM), and 50 µL of guinea pig brain membrane suspension (~100-200 µg protein).

  • For σ2 Assay: In each well, add 50 µL of (+)-pentazocine (final concentration ~300 nM to mask σ1 sites), 50 µL of [3H]-DTG (final concentration ~3-5 nM), and 50 µL of rat liver membrane suspension (~100-200 µg protein).

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of haloperidol (final concentration ~10 µM).

  • Add 50 µL of the test compound dilutions to the appropriate wells.

  • Incubate the plates at 25°C for 120 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 values using non-linear regression analysis and then convert to Ki values using the Cheng-Prusoff equation.

Dopamine Transporter (DAT) Uptake Assay

This protocol outlines a cell-based assay to measure the functional inhibition of the dopamine transporter.[12][13][14]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for DAT-mediated dopamine uptake.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT)

  • [3H]-Dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Nomifensine or cocaine (as a positive control and for defining non-specific uptake)

  • Test compounds

  • 96-well cell culture plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Plate the hDAT-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Add 50 µL of uptake buffer containing the test compounds at various concentrations to the wells.

  • For total uptake wells, add buffer without any inhibitor.

  • For non-specific uptake wells, add a high concentration of nomifensine or cocaine (e.g., 10 µM).

  • Pre-incubate the plate at 37°C for 10-20 minutes.

  • Initiate the uptake by adding 50 µL of [3H]-dopamine (final concentration ~10-20 nM) to each well.

  • Incubate the plate at 37°C for 5-10 minutes.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and determine the IC50 values for the test compounds.

Visualizing the Workflow

To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the binding and uptake assays.

G cluster_0 Sigma Receptor Binding Assay Workflow prep Prepare Reagents: - Radioligand ([3H]-(+)-Pentazocine or [3H]-DTG) - Membranes (Guinea Pig Brain or Rat Liver) - Test Compounds - Buffers incubation Incubate Components in 96-well Plate (25°C for 120 min) prep->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash counting Scintillation Counting wash->counting analysis Data Analysis: - Calculate IC50 - Convert to Ki counting->analysis

Caption: Workflow for the sigma receptor binding assay.

G cluster_1 Dopamine Transporter Uptake Assay Workflow cell_culture Plate hDAT-expressing HEK293 Cells pre_incubation Pre-incubate with Test Compounds (37°C) cell_culture->pre_incubation uptake Initiate Uptake with [3H]-Dopamine (37°C) pre_incubation->uptake termination Terminate Uptake and Wash Cells uptake->termination lysis Cell Lysis termination->lysis counting Scintillation Counting lysis->counting analysis Data Analysis: - Calculate Specific Uptake - Determine IC50 counting->analysis

Caption: Workflow for the dopamine transporter uptake assay.

Conclusion

The 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold represents a highly valuable platform for the development of CNS-active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the piperidine nitrogen, can be used to exquisitely tune the affinity and selectivity for sigma receptors and the dopamine transporter. The provided experimental protocols offer a solid foundation for researchers to further explore this promising chemical space and develop novel therapeutic agents for a range of neurological and psychiatric disorders.

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Benchmarking Novel Spiro[isobenzofuran-piperidine] Derivatives Against Established Therapeutic Agents for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Neurotherapeutics

The landscape of Alzheimer's disease (AD) treatment has been dominated by a limited number of therapeutic strategies for decades. While established agents have provided symptomatic relief for many patients, the relentless progression of this neurodegenerative disorder underscores the urgent need for innovative chemical scaffolds with potentially disease-modifying capabilities. This guide introduces a promising new class of compounds, spiro[isobenzofuran-piperidine] derivatives, and provides a comprehensive framework for benchmarking their performance against current standards of care: Donepezil, Galantamine, and Memantine.

The unique three-dimensional architecture of the spiro[isobenzofuran-piperidine] core offers a versatile platform for medicinal chemists.[1] This distinct structure allows for the precise spatial orientation of pharmacophoric features, potentially enabling multi-target engagement and improved selectivity, which are critical for developing next-generation neurotherapeutics.[1][2] Previous research has highlighted the potential of this scaffold in developing agents for various central nervous system (CNS) disorders.[3][4][5] This guide will explore a hypothetical series of these derivatives, designated as SPI-8 series, designed to exhibit a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and modulation of the sigma-2 (σ2) receptor, a target of growing interest in neurodegenerative diseases.[6]

Rationale for Comparative Benchmarking

To rigorously evaluate the therapeutic potential of the novel SPI-8 series, a head-to-head comparison with established AD medications is essential. The selected comparators represent the two primary mechanistic classes of drugs approved for AD:

  • Acetylcholinesterase Inhibitors (AChEIs): Donepezil and Galantamine. These drugs increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting its breakdown by AChE.[7][8][9][10] This action is based on the "cholinergic hypothesis," which links cognitive decline in AD to a deficiency in cholinergic neurotransmission.[11] Galantamine also possesses a unique dual mechanism, acting as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[12][13][14][15][16]

  • NMDA Receptor Antagonist: Memantine. This drug works by blocking N-methyl-D-aspartate (NMDA) receptors, which are overstimulated by the neurotransmitter glutamate in AD, leading to neuronal damage.[17][18][19][20][21]

By benchmarking against these agents, we can ascertain the relative potency, selectivity, and potential for enhanced efficacy of the SPI-8 series in preclinical models.

Experimental Design and Methodologies

A multi-tiered approach, encompassing in vitro enzymatic assays and in vivo behavioral studies, is proposed to provide a comprehensive evaluation of the SPI-8 series.

In Vitro Evaluation: Target Engagement and Potency

The initial phase of benchmarking focuses on quantifying the interaction of the SPI-8 derivatives with their intended molecular targets.

1. Acetylcholinesterase (AChE) Inhibition Assay

This assay will determine the potency of the SPI-8 derivatives in inhibiting the activity of AChE, the primary target of Donepezil and Galantamine.

  • Principle: The assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine.[22][23] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[11][22] The rate of color formation is proportional to AChE activity.

  • Protocol:

    • Prepare a 96-well microplate with a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and human recombinant AChE.

    • Add varying concentrations of the SPI-8 derivatives, Donepezil, and Galantamine (as positive controls) to the wells.

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.

    • Measure the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Sigma-2 (σ2) Receptor Binding Assay

This assay will assess the affinity of the SPI-8 derivatives for the σ2 receptor, a key component of their proposed dual mechanism of action.

  • Principle: A competitive radioligand binding assay will be used. This involves incubating the test compounds with a preparation of cell membranes expressing the σ2 receptor in the presence of a radiolabeled ligand known to bind with high affinity to the receptor (e.g., [³H]DTG). The ability of the SPI-8 derivatives to displace the radioligand is a measure of their binding affinity.

  • Protocol:

    • Prepare cell membrane homogenates from a cell line overexpressing the human σ2 receptor.

    • In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the SPI-8 derivatives.

    • After incubation to reach equilibrium, rapidly filter the contents of each well and wash to separate bound from unbound radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the Ki value (inhibition constant) for each compound, which represents its binding affinity for the σ2 receptor.

In Vivo Evaluation: Cognitive Enhancement in an Animal Model of Alzheimer's Disease

To assess the therapeutic potential in a more complex biological system, the most promising SPI-8 derivatives from the in vitro assays will be advanced to in vivo testing using a transgenic mouse model of AD, such as the 5xFAD or Tg2576 model.[24][25] These models develop key pathological features of AD, including amyloid plaques and cognitive deficits.[25][26]

1. Morris Water Maze (MWM) Test

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[27][28][29][30][31]

  • Apparatus: A circular pool filled with opacified water, with a hidden escape platform submerged just below the surface.[28][29] Visual cues are placed around the room to aid in spatial navigation.[27][28]

  • Protocol:

    • Acquisition Phase (5 days): Mice are subjected to four trials per day. In each trial, the mouse is placed into the pool from one of four starting positions and allowed to swim until it finds the hidden platform. If the mouse does not find the platform within 60 seconds, it is guided to it. The time taken to find the platform (escape latency) and the path length are recorded.

    • Probe Trial (Day 6): The escape platform is removed, and the mouse is allowed to swim freely for 60 seconds.[29][31] The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.

  • Treatment: The SPI-8 derivatives, Donepezil, Galantamine, and Memantine will be administered to separate groups of AD model mice daily for a specified period before and during the MWM testing. A vehicle-treated group will serve as a control.

2. Passive Avoidance Test

This test evaluates fear-motivated long-term memory.[32][33][34]

  • Apparatus: A two-compartment box with a light and a dark chamber, connected by a small opening.[32][33] The floor of the dark chamber is equipped with an electric grid.

  • Protocol:

    • Acquisition Trial: Each mouse is placed in the light compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.[32][35]

    • Retention Trial (24 hours later): The mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded.[32][35] A longer latency indicates better memory of the aversive experience.

  • Treatment: Similar to the MWM, different groups of AD model mice will be treated with the SPI-8 derivatives and the comparator drugs prior to the acquisition trial.

Data Presentation and Comparative Analysis

The quantitative data from the experimental studies will be summarized in the following tables for clear comparison.

Table 1: In Vitro Potency and Affinity of SPI-8 Derivatives and Comparator Drugs

CompoundAChE Inhibition IC50 (nM)σ2 Receptor Binding Ki (nM)
SPI-801 [Hypothetical Data][Hypothetical Data]
SPI-802 [Hypothetical Data][Hypothetical Data]
SPI-803 [Hypothetical Data][Hypothetical Data]
Donepezil [Expected Literature Value]>10,000
Galantamine [Expected Literature Value]>10,000
Memantine N/A[Hypothetical Data, if any]

Table 2: In Vivo Efficacy in the Morris Water Maze Test in an AD Mouse Model

Treatment GroupMean Escape Latency (Day 5) (s)Time in Target Quadrant (Probe Trial) (s)
Vehicle Control [Hypothetical Data][Hypothetical Data]
SPI-801 [Hypothetical Data][Hypothetical Data]
Donepezil [Hypothetical Data][Hypothetical Data]
Galantamine [Hypothetical Data][Hypothetical Data]
Memantine [Hypothetical Data][Hypothetical Data]

Table 3: In Vivo Efficacy in the Passive Avoidance Test in an AD Mouse Model

Treatment GroupStep-through Latency (Retention Trial) (s)
Vehicle Control [Hypothetical Data]
SPI-801 [Hypothetical Data]
Donepezil [Hypothetical Data]
Galantamine [Hypothetical Data]
Memantine [Hypothetical Data]

Visualizing the Scientific Process and Pathways

To further clarify the experimental workflow and the underlying biological rationale, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis & Selection cluster_invitro In Vitro Benchmarking cluster_invivo In Vivo Efficacy Studies (AD Mouse Model) cluster_analysis Data Analysis & Interpretation SPI_Synthesis Synthesis of Spiro[isobenzofuran-piperidine] Derivatives (SPI-8 Series) AChE_Assay AChE Inhibition Assay (IC50 Determination) SPI_Synthesis->AChE_Assay Sigma2_Assay Sigma-2 Receptor Binding Assay (Ki Determination) SPI_Synthesis->Sigma2_Assay MWM_Test Morris Water Maze (Spatial Memory) AChE_Assay->MWM_Test PA_Test Passive Avoidance Test (Long-Term Memory) AChE_Assay->PA_Test Sigma2_Assay->MWM_Test Sigma2_Assay->PA_Test Comparators_InVitro Comparator Drugs: Donepezil, Galantamine Comparators_InVitro->AChE_Assay Data_Analysis Comparative Analysis of Potency, Efficacy, and Memory Enhancement MWM_Test->Data_Analysis PA_Test->Data_Analysis Comparators_InVivo Comparator Drugs: Donepezil, Galantamine, Memantine Comparators_InVivo->MWM_Test Comparators_InVivo->PA_Test

Caption: Experimental workflow for benchmarking SPI-8 derivatives.

Signaling_Pathway cluster_cholinergic Cholinergic Synapse cluster_sigma2 Sigma-2 Receptor Modulation ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Neuron Postsynaptic Neuron (Cognitive Function) ACh->Postsynaptic_Neuron Binds to Receptors SPI_8 SPI-8 Derivative SPI_8->AChE Inhibits Donepezil Donepezil / Galantamine Donepezil->AChE Inhibits Sigma2_Receptor Sigma-2 (σ2) Receptor Neuronal_Health Neuronal Health & Synaptic Plasticity Sigma2_Receptor->Neuronal_Health Regulates SPI_8_Sigma SPI-8 Derivative SPI_8_Sigma->Sigma2_Receptor Modulates

Caption: Proposed dual mechanism of action of SPI-8 derivatives.

Discussion and Future Perspectives

This guide outlines a rigorous and comprehensive strategy for the preclinical evaluation of novel spiro[isobenzofuran-piperidine] derivatives as potential therapeutic agents for Alzheimer's disease. The proposed dual mechanism of action, combining acetylcholinesterase inhibition with sigma-2 receptor modulation, represents a rational approach to not only alleviate symptoms but also potentially impact the underlying neurodegenerative processes.

The direct comparison with established drugs like Donepezil, Galantamine, and Memantine will provide a clear indication of the competitive advantages of the SPI-8 series. Favorable outcomes in these studies, such as superior in vivo efficacy or a more desirable pharmacokinetic profile, would strongly support the advancement of these novel compounds into further preclinical safety studies and, ultimately, clinical development.

The versatility of the spiro[isobenzofuran-piperidine] scaffold also opens avenues for future optimization. Structure-activity relationship (SAR) studies can be conducted to fine-tune the potency and selectivity for both AChE and the σ2 receptor, potentially leading to the identification of a clinical candidate with an optimal therapeutic window. The exploration of this novel chemical space holds significant promise for the development of more effective treatments for Alzheimer's disease and other neurodegenerative disorders.

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Bridging the Gap: A Guide to In Vitro and In Vivo Cross-Validation for Spiro[isobenzofuran-piperidine] Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from the laboratory bench to clinical application is a rigorous and multifaceted process. For researchers, scientists, and drug development professionals working with promising scaffolds like spiro[isobenzofuran-piperidine], a critical juncture lies in the robust cross-validation of in vitro and in vivo data. This guide provides an in-depth, experience-driven framework for designing and interpreting these essential experiments, ensuring a scientifically sound progression of your lead compounds.

The spiro[isobenzofuran-piperidine] core is a privileged structure, demonstrating a wide array of biological activities, from potent central nervous system effects to promising anticancer properties.[1][2] However, promising in vitro results, such as high binding affinity or potent cell cytotoxicity, do not always translate to in vivo efficacy.[3] This guide will dissect the causality behind experimental choices, offering a self-validating system to confidently bridge this translational gap.

The Cornerstone of Translatability: In Vitro-In Vivo Correlation (IVIVC)

At its core, the cross-validation of preclinical data hinges on establishing a meaningful in vitro-in vivo correlation (IVIVC). The U.S. Food and Drug Administration (FDA) defines an IVIVC as a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[4] While often applied to formulation development, the underlying principles are paramount for preclinical validation of new chemical entities. A strong IVIVC can serve as a surrogate for extensive in vivo studies, accelerating development and reducing regulatory hurdles.[5][6]

This guide will focus on establishing a "Level A" correlation, the highest level of IVIVC, which aims for a point-to-point relationship between in vitro and in vivo data.[6] This allows for the prediction of the entire in vivo pharmacokinetic profile from in vitro dissolution data.

Phase 1: Comprehensive In Vitro Characterization

The foundation of a successful cross-validation strategy is a thorough in vitro assessment of the spiro[isobenzofuran-piperidine] compounds. This phase aims to elucidate the mechanism of action, potency, and potential liabilities of the compounds in a controlled cellular or acellular environment.

Key In Vitro Assays:
  • Target Engagement & Potency: For compounds with a defined molecular target (e.g., a G-protein coupled receptor or an enzyme), radioligand binding assays and functional assays are indispensable.

  • Cellular Activity & Cytotoxicity: Assessing the effect of the compounds on whole cells is crucial to understand their biological consequence.

  • Metabolic Stability: Evaluating the compound's stability in the presence of liver microsomes provides an early indication of its likely pharmacokinetic profile.

Experimental Protocol: Radioligand Binding Assay (Competition)

This protocol outlines a standard filtration binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor.

Rationale: This assay quantifies the ability of a test compound to displace a known radiolabeled ligand from its receptor, providing a measure of its binding potency. This is a critical first step in understanding a compound's interaction with its intended target.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Test spiro[isobenzofuran-piperidine] compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (e.g., a high concentration of a known unlabeled ligand)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Total Binding: To designated wells, add the radiolabeled ligand.

  • Non-Specific Binding: To another set of wells, add the radiolabeled ligand and the non-specific binding inhibitor.

  • Test Compound Wells: Add the radiolabeled ligand and varying concentrations of the test spiro[isobenzofuran-piperidine] compound to the remaining wells.

  • Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of spiro[isobenzofuran-piperidine] compounds on a cancer cell line.

Rationale: The MTT assay is a widely used method to measure cell viability. It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxicity.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • Spiro[isobenzofuran-piperidine] test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with various concentrations of the spiro[isobenzofuran-piperidine] compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Phase 2: Targeted In Vivo Evaluation

Following a comprehensive in vitro characterization, the most promising spiro[isobenzofuran-piperidine] compounds are advanced to in vivo studies. The choice of the in vivo model is paramount and should directly reflect the intended therapeutic application of the compound.

Selecting the Right In Vivo Model:
  • For CNS Applications: For compounds showing potential as antidepressants, the tetrabenazine-induced ptosis model in mice is a well-established preliminary screen.[2][7] Tetrabenazine depletes monoamines, and the reversal of the resulting ptosis (eyelid drooping) is indicative of antidepressant-like activity.[8]

  • For Oncology Applications: The human tumor xenograft model in immunocompromised mice is the gold standard for evaluating the in vivo efficacy of anticancer agents.[9][10][11] This model allows for the assessment of a compound's ability to inhibit tumor growth in a living organism.

Experimental Protocol: Tetrabenazine-Induced Ptosis in Mice

This protocol details the procedure for assessing the antidepressant-like effects of spiro[isobenzofuran-piperidine] compounds.

Rationale: This model is based on the ability of tetrabenazine to induce a state of catalepsy and ptosis by depleting central monoamine stores. Antidepressant compounds can counteract these effects, providing a behavioral correlate of their potential therapeutic efficacy.

Materials:

  • Male CD-1 or Swiss Webster mice

  • Tetrabenazine

  • Spiro[isobenzofuran-piperidine] test compounds

  • Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose)

  • Scoring system for ptosis (e.g., 0 = eyes open, 1 = one-quarter closed, 2 = half-closed, 3 = three-quarters closed, 4 = fully closed)

Procedure:

  • Animal Acclimation: Acclimate the mice to the experimental room for at least one hour before testing.

  • Compound Administration: Administer the test spiro[isobenzofuran-piperidine] compound or vehicle to different groups of mice via the intended route of administration (e.g., intraperitoneal or oral).

  • Tetrabenazine Injection: After a predetermined pretreatment time (e.g., 30 or 60 minutes), administer tetrabenazine (e.g., 35 mg/kg, i.p.) to all mice.

  • Ptosis Scoring: At regular intervals after tetrabenazine administration (e.g., 30, 60, 90, and 120 minutes), observe the mice and score the degree of ptosis for each eye using the scoring system. The scores for both eyes are summed for a total ptosis score per mouse.

  • Data Analysis: Compare the mean ptosis scores of the compound-treated groups to the vehicle-treated group at each time point. A significant reduction in the ptosis score indicates potential antidepressant-like activity.

Experimental Protocol: Human Tumor Xenograft Model for Small Molecule Inhibitors

This protocol provides a framework for evaluating the antitumor efficacy of spiro[isobenzofuran-piperidine] compounds in vivo.

Rationale: This model allows for the direct assessment of a compound's ability to inhibit the growth of human tumors in a physiological context, providing crucial data on efficacy and potential toxicity.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Human cancer cell line (e.g., HCT116)

  • Matrigel (optional, to enhance tumor take rate)

  • Spiro[isobenzofuran-piperidine] test compound

  • Vehicle for drug administration

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. Harvest the cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS.

  • Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10⁶ cells) into the flank of each mouse. The cells can be mixed with Matrigel to improve tumor formation.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring for Toxicity: Monitor the body weight of the mice and observe for any signs of toxicity throughout the study.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: Compare the mean tumor volumes of the treated groups to the control group. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the compound.

Phase 3: The Cross-Validation Matrix - Weaving the Data Together

The ultimate goal of this process is to establish a clear and predictive relationship between the in vitro and in vivo data. This is where the cross-validation matrix comes into play, providing a structured approach to compare and correlate the findings from both phases.

Data Presentation: Comparative Tables

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: In Vitro Activity of Spiro[isobenzofuran-piperidine] Analogs

Compound IDTarget Binding Ki (nM)Cell Cytotoxicity IC50 (µM)Microsomal Stability (t½, min)
SPIRO-A 150.545
SPIRO-B 1505.2>60
SPIRO-C 50.115
Reference 100.330

Table 2: In Vivo Efficacy of Spiro[isobenzofuran-piperidine] Analogs

Compound IDAntidepressant-like Activity (Reversal of Ptosis at 60 min)Antitumor Efficacy (TGI % at Day 21)
SPIRO-A Significant65%
SPIRO-B Not Significant20%
SPIRO-C Significant85%
Reference Significant70%
Visualization of the Cross-Validation Workflow

A clear visual representation of the experimental workflow can aid in understanding the logical progression of the cross-validation process.

CrossValidationWorkflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation Data Correlation & Analysis in_vitro_assays Target Binding Cytotoxicity Metabolic Stability in_vivo_models Tetrabenazine Ptosis Tumor Xenograft in_vitro_assays->in_vivo_models Lead Compound Selection correlation IVIVC Modeling Predictive Analysis in_vitro_assays->correlation Potency & Stability Data in_vivo_models->correlation Efficacy & PK Data lead_optimization Lead Optimization/ Preclinical Candidate correlation->lead_optimization Go/No-Go Decision

Caption: Workflow for in vitro to in vivo cross-validation.

Interpreting the Correlation: A Scientist's Perspective

The crux of the cross-validation lies in the interpretation of the correlated data. For instance, in our hypothetical example, SPIRO-C demonstrates superior in vitro potency (low Ki and IC50) which translates to robust in vivo efficacy (significant ptosis reversal and high TGI). However, its poor metabolic stability might be a concern for further development. Conversely, SPIRO-B shows weak in vitro activity and, as expected, poor in vivo performance. SPIRO-A presents a balanced profile, making it a potential lead candidate.

By systematically analyzing these relationships, researchers can make informed decisions, prioritize compounds for further development, and identify potential liabilities early in the drug discovery process. This iterative process of in vitro testing, in vivo validation, and data correlation is the hallmark of a successful and efficient drug development program.

Conclusion

The cross-validation of in vitro and in vivo data is not merely a procedural step but a foundational principle of drug discovery. For spiro[isobenzofuran-piperidine] compounds, with their diverse therapeutic potential, a rigorous and well-designed cross-validation strategy is essential to unlock their full clinical promise. By embracing the principles of IVIVC, employing validated experimental protocols, and interpreting the data with scientific acumen, researchers can navigate the complexities of preclinical development with greater confidence and efficiency.

References

  • Guo, L., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-900. [Link]

  • ResearchGate. (2025). Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. [Link]

  • Request PDF. (2024). IN VITRO-IN VIVO CORRELATION (IVIVC): TAMOXIFEN NANOSPHERES. [Link]

  • MDPI. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. [Link]

  • Dykes, D. J., et al. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Recent Results in Cancer Research. Fortschritte der Krebsforschung. Progrès Dans les Recherches sur le Cancer, 85, 1–15. [Link]

  • Klioze, S. S., & Novick, W. J., Jr. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400–403. [Link]

  • Schmitt, M., et al. (2023). Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. Journal of Pharmacokinetics and Pharmacodynamics, 51(2), 169–185. [Link]

  • AAPS. (2015). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. [Link]

  • Anticancer Research. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]

  • Anticancer Research. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. [Link]

  • BioPharma Services. (n.d.). IVIVC modelling can speed up the drug development process. [Link]

  • Emeryville Pharmaceutical Services. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • International Journal of Research in AYUSH and Pharmaceutical Sciences. (2024). Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model. [Link]

  • Guo, L., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4895-900. [Link]

  • Caulkett, P. W., et al. (1978). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry, 21(7), 703–708. [Link]

  • ResearchGate. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. [Link]

  • TSI. (n.d.). In Vitro In Vivo Correlation (IVIVC). [Link]

  • ResearchGate. (2013). Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. [Link]

  • Dissolution Technologies. (2013). Use of IVIVC to Optimize Generic Development. [Link]

  • ResearchGate. (2003). Influence of 10 on tetrabenazine and reserpine-induced ptosis in mice. [Link]

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Comparing the pros and cons of different synthetic pathways to spiro[isobenzofuran-piperidines]

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Pathways of Spiro[isobenzofuran-piperidines]

The spiro[isobenzofuran-piperidine] scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid three-dimensional architecture provides a unique conformational constraint on the piperidine ring, enabling precise interactions with biological targets. This has led to its incorporation into a variety of therapeutic agents, including compounds targeting the central nervous system (CNS) and melanocortin subtype-4 receptors (MC4R).[1][2][3] The significant biological activity of this scaffold has spurred the development of diverse synthetic strategies for its construction.

This guide provides a comparative analysis of the primary synthetic pathways to spiro[isobenzofuran-piperidines]. We will delve into the mechanistic underpinnings, evaluate the strategic advantages and limitations of each approach, and provide representative experimental protocols to bridge theory with practice.

Classical Approach: Lithiation and Acid-Catalyzed Cyclization

One of the foundational methods for constructing the spiro[isobenzofuran-piperidine] core involves a sequential lithiation, addition to a piperidone, and subsequent acid-catalyzed cyclization. This linear approach is robust and has been instrumental in the early exploration of this chemical space.[1]

Reaction Mechanism and Workflow

The synthesis initiates with the ortho-lithiation of a suitably protected benzhydryl ether, typically using a strong organolithium base like n-butyllithium. This generates a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of a protected piperidone (e.g., 1-methyl-4-piperidone). The resulting tertiary alcohol intermediate is not isolated but is directly subjected to acidic conditions, which catalyzes an intramolecular SNAr-type reaction or Friedel-Crafts alkylation to forge the isobenzofuran ring and establish the spirocyclic center.

G cluster_0 Step 1: Lithiation & Addition cluster_1 Step 2: Cyclization A 2-Bromobenzhydryl Methyl Ether C Tertiary Alcohol Intermediate A->C 1. n-BuLi 2. Add Piperidone B 1-Methyl-4-piperidone B->C D Spiro[isobenzofuran-piperidine] C->D Acid Catalyst (e.g., H₂SO₄)

Caption: Workflow for the Lithiation and Cyclization Pathway.

Pros and Cons
FeatureAdvantagesDisadvantages
Reliability A well-established and predictable method for specific scaffolds.[1]Requires strictly anhydrous conditions and cryogenic temperatures for the lithiation step.
Starting Materials Utilizes commercially available or readily accessible starting materials.The substrate scope can be limited by the stability of functional groups to strong bases.
Scalability The procedure is generally scalable for laboratory synthesis.[1]Use of organolithium reagents can pose challenges for large-scale industrial synthesis.
Purification Products are often crystalline and can be purified by recrystallization.The reaction can generate side products, requiring careful purification.
Representative Experimental Protocol

Synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] [1]

  • Lithiation: A solution of 2-bromobenzhydryl methyl ether in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • Addition: n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes. A solution of 1-methyl-4-piperidone (1.0 equivalent) in anhydrous THF is then added slowly.

  • Quenching: The reaction is allowed to warm to room temperature and is then quenched by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Cyclization: The crude alcohol intermediate is dissolved in a suitable solvent and treated with a strong acid (e.g., concentrated sulfuric acid) to induce cyclization.

  • Workup & Purification: The reaction is neutralized with a base, extracted, and the final product is purified by column chromatography or recrystallization.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy.[4] For spiro[isobenzofuran-piperidine] synthesis, MCRs offer a powerful route to rapidly generate molecular complexity from simple precursors.

Reaction Mechanism and Workflow

While a dedicated MCR for the direct synthesis of the spiro[isobenzofuran-piperidine] core is less commonly reported than for other spiro-piperidines[5][6], the principles can be applied. A hypothetical pathway could involve the reaction of an ortho-alkynylbenzaldehyde, an amine, and a suitable dienophile in a domino sequence. A more practical approach involves the multi-component synthesis of a highly functionalized piperidine ring, which is then elaborated to form the isobenzofuran portion in a subsequent step. A common MCR for piperidine synthesis involves the reaction of an amine, formaldehyde, and a 1,3-dicarbonyl compound.[5]

G A Component A (e.g., Amine) D One-Pot Reaction A->D B Component B (e.g., Formaldehyde) B->D C Component C (e.g., 1,3-Dicarbonyl) C->D E Highly Functionalized Spiro-Piperidine D->E Catalyst/Solvent (e.g., TFE, rt)

Caption: General concept of a Multi-Component Reaction (MCR).

Pros and Cons
FeatureAdvantagesDisadvantages
Efficiency High atom economy and step economy; reduces waste and purification steps.[4]The reaction mechanism can be complex and difficult to optimize.
Complexity Rapid generation of complex molecules from simple starting materials.Finding the right combination of reactants for the specific spiro[isobenzofuran-piperidine] target can be challenging.
Green Chemistry Often aligns with green chemistry principles (one-pot, reduced solvent/energy).[5][7]Side reactions can lead to complex mixtures, complicating purification.
Diversity Allows for the creation of diverse libraries of compounds by varying the starting components.Yields can be sensitive to the specific substrates used.
Representative Experimental Protocol

Three-Component Synthesis of a Spiro-Piperidine Derivative [5]

  • Mixing: To a solution of an aromatic aniline (1 mmol) and a 1,3-dicarbonyl compound (e.g., indanedione, 1 mmol) in 2,2,2-trifluoroethanol (TFE) as a recyclable medium, add formaldehyde (2 mmol).

  • Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is often purified by simple washing with ethanol or by recrystallization, avoiding the need for column chromatography.[7]

Intramolecular Radical Cyclization

Radical cyclizations offer a powerful method for forming C-C bonds, particularly for the construction of five- and six-membered rings. This approach has been successfully applied to the synthesis of piperidyl spirofused benzofurans, providing a pathway that is often complementary to ionic methods.[8]

Reaction Mechanism and Workflow

The key step is the generation of a radical species which then undergoes an intramolecular cyclization. A typical strategy involves preparing a precursor containing a piperidine ring attached to an ortho-alkenylaryl ether. A radical initiator (e.g., AIBN) and a radical mediator (e.g., Bu₃SnH) are used to generate an aryl radical, which then attacks the tethered alkene. The resulting cyclized radical is quenched to afford the final spiro product. The formation of the five-membered isobenzofuran ring is generally favored over a six-membered ring.[8]

G A Aryl Halide Precursor with Piperidine Tether C Aryl Radical Intermediate A->C Radical Generation B Radical Initiator (AIBN) Radical Mediator (Bu₃SnH) B->C D Intramolecular 5-exo-trig Cyclization C->D E Cyclized Radical D->E F Spiro[isobenzofuran-piperidine] E->F H-atom abstraction from Bu₃SnH

Caption: Key steps in the Intramolecular Radical Cyclization pathway.

Pros and Cons
FeatureAdvantagesDisadvantages
Functional Group Tolerance Generally tolerant of a wide range of functional groups that are sensitive to ionic or organometallic conditions.Use of tin hydrides (e.g., Bu₃SnH) is a major drawback due to their toxicity and the difficulty of removing tin byproducts.
Regioselectivity Cyclization is often highly regioselective, governed by Baldwin's rules (5-exo cyclization is favored).[8]Requires multi-step synthesis of the radical precursor.
Conditions Reactions are typically run under neutral and mild thermal conditions.Yields can be variable, and the reaction may require careful optimization of initiators and concentrations.
Stereoselectivity Can provide moderate to good diastereoselectivity depending on the substrate.Controlling stereochemistry can be challenging without chiral auxiliaries.
Representative Experimental Protocol

Synthesis of a Piperidyl Spirofused Benzofuran via Radical Cyclization [8]

  • Setup: A solution of the aryl bromide precursor, AIBN (0.1 equivalents), and Bu₃SnH (1.2 equivalents) in degassed toluene is prepared in a flask fitted with a reflux condenser under an argon atmosphere.

  • Reaction: The mixture is heated to reflux (approx. 110 °C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: The solvent is removed in vacuo. The residue is dissolved in acetonitrile and washed with hexane to remove the tin byproducts.

  • Purification: The acetonitrile layer is concentrated, and the crude product is purified by silica gel column chromatography to yield the desired spiro compound.

Comparative Summary of Synthetic Pathways

PathwayKey Reagents/CatalystTypical Yield (%)Reaction TimeConditionsKey Advantages/Disadvantages
Lithiation/Cyclization n-BuLi, Acid (H₂SO₄)60-80%2-6 hCryogenic (-78°C) then acidicPro: Robust, predictable. Con: Harsh conditions, requires anhydrous setup.
Multi-Component Varies (e.g., TFE, catalysts)80-95%[5]1-24 hOften Room Temp.Pro: High efficiency, green. Con: Optimization can be complex.
Radical Cyclization Bu₃SnH, AIBN50-75%[8]4-8 hReflux (e.g., Toluene)Pro: High functional group tolerance. Con: Toxic tin reagents, byproduct removal.

Conclusion

The synthesis of spiro[isobenzofuran-piperidines] can be approached through several distinct strategies, each with a unique profile of strengths and weaknesses.

  • The classical lithiation and cyclization route remains a reliable and effective method, particularly for specific, well-studied targets.[1]

  • Multi-component reactions represent the most efficient approach in terms of step and atom economy, making them ideal for generating libraries of analogues for drug discovery campaigns.[4][5]

  • Intramolecular radical cyclization provides a valuable alternative for substrates that are incompatible with ionic conditions, despite the challenges associated with toxic reagents.[8]

The choice of synthetic pathway is ultimately dictated by the specific goals of the research program, including the desired substitution patterns, the scale of the synthesis, and the available starting materials and reagents. Future developments will likely focus on catalytic and asymmetric variations of these routes to provide enantiomerically pure spiro[isobenzofuran-piperidines] with greater efficiency and environmental compatibility.

References

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  • Parham, W. E., & Johnson, D. R. (1976). Spiro piperidines. 1. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidin]-3-ones, spiro[isobenzofuran-1(3H),4'-piperidines], and spiro[isobenzotetrahydrothiophene-1(3H),4'-piperidines]. The Journal of Organic Chemistry, 41(11), 1900-1904.
  • Parham, W. E., & Gadsby, B. (1978). Spiro[isobenzofuran-1(3H),4'-piperidines]. 3. Diuretic and antihypertensive properties of compounds containing a sulfur attached to nitrogen. Journal of Medicinal Chemistry, 21(4), 400–403.
  • Parham, W. E., & Johnson, D. R. (1976). Spiro piperidines. I. Synthesis of spiro[isobenzofuran-1(3H), 4'-piperidines] and spiro[isobenzofuran-1(3H), 3'-piperidines]. The Journal of Organic Chemistry, 41(11), 1900-1904.
  • Sebhat, I. K., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(16), 4924-4928.
  • Badcock, M. (2011). Domino reaction to make heterocyclic spiro compounds. Green Chemistry Blog. Royal Society of Chemistry.
  • Tang, Z., Mayrargue, J., & Alami, M. (2011). Synthesis of novel piperidyl spirofused benzofurans/benzopyrans by radical cyclization. Journal of Heterocyclic Chemistry, 48(6), 1238–1242.
  • Li, Y., et al. (2023). Asymmetric synthesis of spiro[benzofuran-pyrrolidine]-indolinedione via bifunctional urea catalyzed [3 + 2]-annulation. Organic & Biomolecular Chemistry, 21(38), 7805-7809.
  • Parham, W. E., & Gadsby, B. (1977). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as Potential Central Nervous System Agents. 2. Compounds Containing a Heteroatom Attached to Nitrogen. Journal of Medicinal Chemistry, 20(4), 610-612.
  • Various Authors. (n.d.). Rearrangement Reactions. Chemistry LibreTexts.
  • Ronsisvalle, S., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl] Ligands for Sigma Receptors. ChemMedChem, 18(6), e202200632.
  • Patil, S. A., & Salunkhe, R. B. (2018). Plausible reaction mechanism for the synthesis of spiro piperidine derivative. ResearchGate.
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  • de la Torre, D., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(11), 3296.
  • Wang, Y., et al. (2023). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 28(13), 5183.
  • Gholampour, N., & Adib, M. (2018). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. Molecules, 23(11), 2991.
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  • Aghamohammadsadegh, M., et al. (2016). Possible reaction mechanism for the synthesis of bis-spiro piperidine derivative. ResearchGate.
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Assessing the Selectivity Profile of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]: A Comparative Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] scaffold is a promising pharmacophore for novel therapeutics targeting the central nervous system (CNS). Recent research has highlighted its utility in developing potent ligands for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders.[1][2][3][4] This guide presents a comprehensive framework for assessing the preclinical selectivity profile of a hypothetical lead candidate derived from this scaffold, which we will refer to as "Spiro-Compound X," a high-affinity sigma receptor modulator.

Ensuring that a drug candidate interacts selectively with its intended target while avoiding unintended interactions with other biological molecules ("off-targets") is a cornerstone of modern drug development.[5][6] Off-target activity is a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures.[5][6] This document provides a detailed, field-proven strategy for characterizing the selectivity of Spiro-Compound X against a panel of high-priority off-targets, thereby enabling a robust assessment of its safety profile. We will detail the rationale for target selection, provide step-by-step experimental protocols for key assays, and offer a template for data interpretation.

The Imperative of Selectivity for CNS-Targeted Agents

For any CNS drug candidate, a thorough understanding of its selectivity is paramount. The brain's complex network of neurotransmitter systems means that even minor off-target interactions can lead to significant and undesirable side effects, such as cardiovascular events, sedation, or metabolic issues. Early and systematic in vitro safety pharmacology profiling allows for the identification and mitigation of these risks long before a candidate enters clinical trials.[7][8]

Primary Pharmacological Target: Sigma (σ) Receptors

The spiro[isobenzofuran-1,4'-piperidine] moiety is a key structural feature in several known high-affinity sigma (σ) receptor ligands.[2][3][4] For the purpose of this guide, we define Spiro-Compound X as a novel ligand with high affinity for both the σ1 and σ2 receptor subtypes. These receptors are intracellular chaperones involved in cellular stress responses and are targets of interest for conditions like Alzheimer's disease and cancer.[2][3] The primary goal is to ensure that Spiro-Compound X's potent on-target activity is not compromised by clinically relevant off-target interactions.

Strategy for Off-Target Panel Selection

A rational approach to selectivity profiling involves a tiered screening cascade. The initial step is to screen the compound against a broad panel of receptors, transporters, ion channels, and enzymes known to be implicated in adverse drug events.[7][9] Our recommended panel for a CNS agent like Spiro-Compound X is based on industry best practices and regulatory guidance.[10][11][12]

Key Off-Target Classes:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, dopaminergic, serotonergic, histaminergic, muscarinic, and opioid receptors are critical to screen due to their roles in mood, cognition, and autonomic function.

  • Ion Channels: The hERG potassium channel is of utmost importance, as its inhibition can lead to fatal cardiac arrhythmias (Long QT Syndrome).[13] Sodium and calcium channels are also relevant.

  • Transporters: Monoamine transporters (SERT, DAT, NET) are frequent off-targets for CNS drugs and can explain antidepressant or stimulant-like side effects.

  • Enzymes: Cytochrome P450 (CYP) enzymes are essential to evaluate, as their inhibition can lead to dangerous drug-drug interactions (DDIs).[14][15]

The diagram below illustrates a typical workflow for selectivity profiling.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Functional & Safety Assessment cluster_3 Phase 4: Risk Assessment Compound Spiro-Compound X (10 µM) BroadPanel Broad Off-Target Panel (e.g., Eurofins SafetyScreen44) Compound->BroadPanel Single concentration screen HitIdent Identify Hits (>50% Inhibition) BroadPanel->HitIdent ConcResponse Concentration-Response Assays (Determine Ki / IC50) HitIdent->ConcResponse For confirmed hits FunctionalAssay Functional Assays (Agonist/Antagonist Mode) ConcResponse->FunctionalAssay SafetyAssay Definitive Safety Assays (hERG Patch Clamp, CYP Inhibition) ConcResponse->SafetyAssay SelectivityIndex Calculate Selectivity Index (Off-Target Ki / On-Target Ki) SafetyAssay->SelectivityIndex RiskReport Generate Safety Profile Report SelectivityIndex->RiskReport

Caption: Tiered workflow for selectivity profiling.

Core Experimental Methodologies

Scientific rigor demands the use of validated, reproducible assays. The following sections provide detailed protocols for the core assays required to build a comprehensive selectivity profile.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Ki) of a compound for a specific receptor.[16][17] They are robust, sensitive, and applicable to a wide range of membrane-bound targets.[16]

Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Homogenize tissue or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[18]

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet with fresh buffer and re-centrifuge.[18]

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration (e.g., using a BCA assay).[18]

  • Assay Setup:

    • The assay is performed in a 96-well plate format with a final volume of 250 µL per well.[18]

    • To each well, add:

      • 50 µL of Spiro-Compound X at various concentrations (e.g., 10-point, 3-fold serial dilution).

      • 50 µL of a specific radioligand (e.g., [³H]-dopamine for the D2 receptor) at a fixed concentration near its dissociation constant (Kd).

      • 150 µL of the prepared receptor membranes (typically 50-120 µg of protein).[18]

  • Incubation & Filtration:

    • Incubate the plate for 60 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[18]

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[18]

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[18]

  • Detection & Data Analysis:

    • Dry the filter plate, add a scintillation cocktail, and count the radioactivity in a scintillation counter.[18]

    • Determine non-specific binding in parallel wells containing a high concentration of an unlabeled reference compound.

    • Calculate the IC50 value (the concentration of Spiro-Compound X that inhibits 50% of specific radioligand binding) by fitting the data to a non-linear regression curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

hERG Manual Patch Clamp Assay: The Cardiac Safety Gold Standard

Regulatory agencies like the FDA mandate that all new chemical entities be evaluated for their potential to inhibit the hERG potassium channel.[13] The manual whole-cell patch clamp assay is the definitive method for this assessment.[13][19][20]

Protocol: hERG Manual Patch Clamp Assay

  • Cell Culture:

    • Use a stable cell line (e.g., CHO or HEK293) recombinantly expressing the human hERG (KCNH2) channel.[21]

  • Electrophysiological Recording:

    • Perform recordings at physiological temperature (35-37°C).[20]

    • Use specialized intracellular and extracellular solutions to isolate the hERG current.

    • Establish a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane.[19][20]

    • Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current. The FDA recommends a protocol that includes a depolarizing step followed by a ramp-down phase where the peak tail current is measured.[19][20]

  • Compound Application:

    • After establishing a stable baseline current, perfuse the cell with a vehicle control solution, followed by increasing concentrations of Spiro-Compound X.

    • At the end of each experiment, apply a known potent hERG blocker (e.g., E-4031) to confirm the identity of the recorded current.[20]

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.[19]

The diagram below illustrates a typical GPCR signaling pathway that could be an off-target.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Off-Target Ligand (e.g., Serotonin) GPCR GPCR (e.g., 5-HT2A Receptor) Ligand->GPCR Binds GProtein Gq Protein GPCR->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Example off-target signaling: Gq-coupled GPCR pathway.
Cytochrome P450 (CYP) Inhibition Assay: Predicting Drug-Drug Interactions

CYP enzymes are the primary drivers of drug metabolism.[14] Inhibition of these enzymes by a new drug can dangerously elevate the plasma levels of co-administered medications.[14][22] Fluorometric or LC-MS/MS-based assays are used to determine a compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[22][23]

Protocol: Fluorometric CYP Inhibition Assay

  • Reagent Preparation:

    • Use recombinant human CYP enzymes ("baculosomes") for each isoform to be tested.[24]

    • Prepare a reaction mixture containing a NADPH-regenerating system.

    • Use a specific fluorogenic substrate for each CYP isoform (e.g., a Vivid® substrate).[24]

  • Assay Procedure:

    • In a 96-well plate, incubate Spiro-Compound X across a range of concentrations with the baculosomes and the reaction mixture.

    • Initiate the metabolic reaction by adding the fluorogenic substrate.

    • Allow the reaction to proceed for a set time at 37°C.

    • Stop the reaction and measure the fluorescent signal generated by the metabolized substrate using a plate reader.[24]

  • Data Analysis:

    • Calculate the percentage of inhibition of enzyme activity at each concentration of Spiro-Compound X compared to a vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.[23]

Comparative Data & Interpretation

The ultimate goal of this exercise is to generate a clear, quantitative summary of the compound's selectivity. The data should be presented in a table that allows for easy comparison of on-target potency versus off-target liability.

Table 1: Hypothetical Selectivity Profile of Spiro-Compound X

Target ClassTargetAssay TypeResult (Ki or IC50, nM)Selectivity Index (vs. σ1)
Primary Target Sigma-1 (σ1) Binding5.2 -
Primary Target Sigma-2 (σ2) Binding15.8 0.33
GPCR (Dopamine)Dopamine D2Binding1,250240x
GPCR (Serotonin)Serotonin 5-HT2ABinding2,300442x
GPCR (Adrenergic)Adrenergic α1ABinding>10,000>1900x
GPCR (Opioid)Opioid µBinding>10,000>1900x
Ion ChannelhERG (KCNH2) Patch Clamp8,500 1635x
TransporterSERTBinding4,800923x
EnzymeCYP2D6 Inhibition>25,000 >4800x
EnzymeCYP3A4 Inhibition16,000 >3000x

Interpretation of Results:

  • Selectivity Index: This is a critical metric, calculated by dividing the off-target Ki or IC50 by the on-target Ki. A general rule of thumb is that a >100-fold selectivity provides a reasonable margin of safety for progression.

  • Analysis of Spiro-Compound X: The hypothetical data in Table 1 presents a favorable profile. The compound is highly potent at its primary sigma targets.

  • GPCR Off-Targets: The selectivity against key CNS receptors like D2 and 5-HT2A is over 200-fold, suggesting a low risk of dopamine-related motor side effects or serotonin-related hallucinogenic effects.

  • hERG and CYP Safety: Most importantly, the selectivity against the hERG channel is over 1600-fold, and the IC50 for CYP inhibition is in the high micromolar range. This indicates a low potential for drug-induced cardiac arrhythmia and a low risk of causing significant drug-drug interactions.

Conclusion

This guide outlines a robust, industry-standard methodology for assessing the selectivity profile of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives, exemplified by the hypothetical Spiro-Compound X. By employing a combination of high-throughput binding assays and definitive functional safety assays, researchers can build a comprehensive safety profile. The data generated through these protocols are essential for making informed decisions about lead candidate selection, de-risking development programs, and fulfilling regulatory requirements for investigational new drug (IND) submissions.[6][8] A favorable selectivity profile, as illustrated in our hypothetical example, provides strong evidence for advancing a compound toward clinical evaluation.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol.

  • Gifford Bioscience. Radioligand Binding Assay.

  • BenchChem. Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.

  • Hulme, E. C. (2011). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology, 746, 135-164.

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test.

  • Patsnap Synapse. What are preclinical safety pharmacology requirements? (2025).

  • Limbird, L. E. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 746, 135-64.

  • LifeNet Health LifeSciences. CYP Inhibition Assay.

  • Reaction Biology. Safety and Off-Target Drug Screening Services.

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

  • U.S. Food and Drug Administration (FDA). (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.

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  • Creative Biolabs. Off-Target Profiling.

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  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).

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  • European Medicines Agency (EMA). ICH guideline S7A on safety pharmacology studies for human pharmaceuticals.

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A.

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology.

  • U.S. Food and Drug Administration (FDA). Secondary pharmacology and off-target profiling as a way to provide mechanistic insights into drug-induced cardiovascular safety liabilities.

  • Charles River Laboratories. Safety Pharmacology Studies.

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel.

  • U.S. Food and Drug Administration (FDA). Determination of Drugs with Poor Solubility in hERG External Solution by LC-MS/MS to Support hERG Potency Assessment.

  • Chem-Impex. 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride.

  • Abate, C., et al. (2023). Development of Fluorescent 4‐[4-(3H‐Spiro[isobenzofuran‐1,4′‐ piperidin]‐1′‐yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.

  • Gussin, R. Z., et al. (1982). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. Journal of Medicinal Chemistry.

  • Tu, Y., et al. (2010). Discovery of potent, selective, and orally bioavailable 3H-spiro[isobenzofuran-1,4'-piperidine] based melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters.

  • Gussin, R. Z., et al. (1984). Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. 4. Central nervous system depressants. Journal of Medicinal Chemistry.

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. ACS Publications.

  • Abate, C., et al. (2023). Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques. Journal of Medicinal Chemistry.

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In Vivo Validation of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] as a Research Tool: A Comparative Guide for Neuroscientists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The precise interrogation of complex biological systems necessitates research tools with well-defined mechanisms of action and validated in vivo performance. This guide provides a comprehensive framework for the in vivo validation of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], a novel synthetic compound built upon the versatile spiro[isobenzofuran-piperidine] scaffold. While this specific dimethylated derivative is emerging, its structural lineage points towards potent activity at the Sigma-1 Receptor (S1R), a unique ligand-operated chaperone protein implicated in a myriad of neurological and psychiatric disorders.[1][2][3] This document will, therefore, focus on the validation of this compound as a putative S1R modulator, comparing its potential performance with established research tools and providing detailed experimental protocols to rigorously assess its in vivo utility.

The Sigma-1 Receptor (S1R) is an intracellular protein, primarily located at the endoplasmic reticulum-mitochondrion interface, that plays a crucial role in cellular stress responses, calcium signaling, and neuronal plasticity.[4][5] Its modulation by small molecules can elicit profound effects on neurotransmission and cell survival, making S1R an attractive target for therapeutic intervention in conditions such as neuropathic pain, depression, and neurodegenerative diseases.[6][7][8] The validation of new S1R ligands, such as 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], is paramount for advancing our understanding of S1R biology and for the development of next-generation therapeutics.

The Pharmacological Landscape: The Sigma-1 Receptor and its Ligands

The Sigma-1 Receptor is a unique molecular chaperone that, upon ligand binding, can translocate within the cell and interact with a variety of client proteins, including ion channels and kinases, to modulate their activity.[7][9] This intricate mechanism of action underscores the importance of using highly selective and well-characterized ligands to probe its function.

Signaling Pathways Modulated by the Sigma-1 Receptor

S1R activation or inhibition can influence multiple downstream signaling cascades. A simplified representation of these pathways is illustrated below.

Sigma-1_Receptor_Signaling Figure 1: Simplified Sigma-1 Receptor Signaling Pathways cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria cluster_PlasmaMembrane Plasma Membrane cluster_Nucleus Nucleus S1R_BiP S1R-BiP Complex S1R Sigma-1 Receptor (S1R) S1R_BiP->S1R Ligand Binding (e.g., Agonist) IP3R IP3 Receptor S1R->IP3R Modulates IonChannels Ion Channels (e.g., K+, NMDA) S1R->IonChannels Translocation & Modulation Ca_Mito Mitochondrial Ca2+ Homeostasis IP3R->Ca_Mito Ca2+ Transfer GeneTx Gene Transcription (e.g., NRF2) Ca_Mito->GeneTx Signaling Cascade

Caption: Simplified overview of Sigma-1 Receptor signaling.

Comparative Analysis of S1R Research Tools

The utility of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] as a research tool can only be ascertained through direct comparison with existing, well-validated S1R ligands. The choice of comparator will depend on whether the novel compound acts as an agonist or an antagonist, a fundamental characteristic that must be determined early in the validation process.

Compound Class Affinity (Ki) for S1R Selectivity Key In Vivo Applications Reference
PRE-084 Agonist~2.2 nMHigh for S1R vs. S2R and other receptorsNeuroprotection, cognitive enhancement, antidepressant-like effects[10]
BD-1047 Antagonist~9.0 nMModerate selectivity over S2RBlocking cocaine-induced effects, anti-allodynic effects in neuropathic pain[11][12]
NE-100 Antagonist~1.0 nMHigh for S1R vs. S2RAntipsychotic-like effects, pro-convulsive at high doses[10][13]
S1RA (E-52862) Antagonist~17.0 nMHigh for S1R vs. S2RNeuropathic pain (clinical trials)[8][13][14]
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] Putative Antagonist/AgonistTo be determinedTo be determinedTo be determined

In Vivo Validation Workflow: A Step-by-Step Guide

The following experimental workflow is designed to rigorously validate the in vivo efficacy, target engagement, and pharmacological profile of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine].

In_Vivo_Validation_Workflow Figure 2: In Vivo Validation Workflow Start Start: Compound Synthesis & In Vitro Characterization PK Pharmacokinetic Profiling (Dose, Route, Brain Penetration) Start->PK TargetEngagement In Vivo Target Engagement (e.g., CETSA, PET) PK->TargetEngagement Behavioral Behavioral Pharmacology (Relevant Disease Models) TargetEngagement->Behavioral OffTarget Off-Target & Safety Assessment (e.g., Rotarod, Respiration) Behavioral->OffTarget DataAnalysis Data Analysis & Comparison with Alternatives OffTarget->DataAnalysis Conclusion Conclusion: Validated Research Tool Profile DataAnalysis->Conclusion

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] and its related compounds. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste. The causality behind each procedural step is explained to ensure a deep understanding of the required safety measures.

Hazard Identification and Risk Assessment

The hydrochloride salt of the parent compound is classified with the following hazards:

  • H302: Harmful if swallowed [1][2]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H335: May cause respiratory irritation [1][2]

These classifications necessitate handling this compound with appropriate personal protective equipment (PPE) and within a controlled environment, such as a fume hood, to prevent exposure.[3]

Hazard StatementGHS ClassificationDescriptionSource
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][2]
H315Skin Corrosion/Irritation (Category 2)Causes skin irritation.[1][2]
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[1][2]
H335Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[1][2]

Given these hazards, all waste streams containing this compound, including empty containers, contaminated labware, and unused material, must be treated as hazardous waste.

Pre-Disposal Preparations: A Self-Validating Protocol

Before initiating any disposal procedure, a systematic preparation ensures safety and regulatory compliance. This preparation phase is a self-validating system; if any step cannot be completed, the disposal process should not proceed until the issue is resolved.

Assemble Documentation
  • Safety Data Sheet (SDS): Obtain the SDS for the specific compound or a close structural analog. Employers are required to have an SDS available for all hazardous agents in the workplace.[4] This document is the primary source of information for handling and emergency procedures.

  • Internal Waste Disposal Protocols: Review your institution's specific chemical hygiene plan and hazardous waste disposal guidelines. These documents provide site-specific procedures for waste segregation, labeling, and pickup.[3][5]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE is required. All handling of the compound and its waste must be performed in a certified chemical fume hood.[3]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[6][7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Consult a glove compatibility chart for the specific solvent being used for decontamination.

  • Body Protection: A lab coat is mandatory. For handling larger quantities or during spill cleanup, a chemically resistant apron or suit may be necessary.[8]

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be required for spill cleanup outside of a ventilated enclosure.[4][8]

Prepare the Waste Accumulation Area
  • Designate a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[5][9]

  • Use Compatible Containers: Waste must be stored in containers made of a compatible material with tightly fitting caps.[3][9] The original product container is often a suitable choice for waste.

  • Proper Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[5][10]

Step-by-Step Disposal Procedures

Disposal of chemical waste is strictly regulated. Under the Resource Conservation and Recovery Act (RCRA), hazardous chemical waste must be managed from "cradle-to-grave."[11] Never discharge hazardous waste pharmaceuticals to the sewer system. [12] This practice is prohibited by the EPA to protect public water systems.[13][14]

Workflow for Disposal of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

G cluster_start Waste Generation cluster_action Disposal Action start Waste Containing Spiro Compound Generated empty_container Empty Container (<3% residue) start->empty_container gross_contamination Grossly Contaminated Material (Spill cleanup, bulk waste) start->gross_contamination contaminated_ppe Contaminated PPE (Gloves, lab coat) start->contaminated_ppe rinse Triple rinse with appropriate solvent empty_container->rinse Is it an acute hazardous waste? (P-List) package_solid Package in labeled solid hazardous waste container gross_contamination->package_solid contaminated_ppe->package_solid collect_rinsate Collect rinsate as liquid hazardous waste rinse->collect_rinsate dispose_container Deface label, dispose of container as solid waste rinse->dispose_container After rinsing package_liquid Package in labeled liquid hazardous waste container collect_rinsate->package_liquid request_pickup Store in SAA and request EH&S pickup dispose_container->request_pickup Check local policy package_solid->request_pickup package_liquid->request_pickup

Caption: Decision workflow for the proper disposal of waste containing the spiro compound.

Disposal of Empty Containers

A container that has held a hazardous waste is not considered empty until all possible residues have been removed. For acutely hazardous wastes (EPA P-list), specific triple-rinsing procedures are mandatory.[3][15] While this compound is not explicitly on the P-list, its identified hazards warrant a conservative approach.

  • Initial Draining: Empty the container completely into a designated hazardous waste collection vessel.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol, ethanol, or acetone) that can dissolve the compound. Each rinse should use a solvent volume equal to about 5-10% of the container's volume.[15]

  • Collect Rinsate: Crucially, the rinsate from each rinse is also considered hazardous waste. [3][15] Collect all rinsate in a properly labeled, closed container for liquid hazardous waste.

  • Container Disposal: Once triple-rinsed, deface or remove the original label to prevent confusion. The container can now typically be disposed of as non-hazardous solid waste (e.g., regular trash or glassware waste), but you must confirm this with your institution's Environmental Health & Safety (EH&S) office.[15]

Causality: Triple rinsing ensures that residual chemical, which could harm custodial staff or leach into the environment from a landfill, is captured and managed as hazardous waste. Collecting the rinsate is a critical step that prevents the simple transfer of the hazard from the container to the drain.

Disposal of Contaminated Materials (PPE, Spill Cleanup)
  • Segregation: All solid items grossly contaminated with 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], such as gloves, bench paper, and spill cleanup materials, must be considered solid hazardous waste.

  • Collection: Place these materials into a designated, clearly labeled solid hazardous waste container (e.g., a lined drum or a specific waste bag).

  • Storage: Keep the container closed except when adding waste. Store it in your designated SAA.[9]

Disposal of Unused or Bulk Quantities
  • Containment: The pure compound or solutions should be in their original container or a compatible, well-sealed waste container.

  • Labeling: Ensure the container is accurately labeled with the full chemical name and concentration. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EH&S office.[3] Chemical wastes should be segregated by compatibility; at a minimum, keep acids, bases, oxidizers, and solvents separate.[3][9]

  • Arrange for Pickup: Contact your institution's EH&S or hazardous waste management office to schedule a pickup. Do not transport hazardous waste across the facility yourself unless you are trained and authorized to do so.[15]

Regulatory Framework

The disposal of this compound falls under several regulatory standards designed to protect human health and the environment.

  • Environmental Protection Agency (EPA): The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[11] The recent "Management Standards for Hazardous Waste Pharmaceuticals" (Subpart P) specifically prohibits the sewering of any hazardous waste pharmaceutical and provides a tailored set of regulations for healthcare and research facilities.[14][16]

  • Occupational Safety and Health Administration (OSHA): OSHA standards, particularly the "Occupational exposure to hazardous chemicals in laboratories" (29 CFR 1910.1450) and the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers identify and communicate chemical hazards, provide safety training, and develop a Chemical Hygiene Plan to protect workers.[17]

By following the procedures in this guide, which are grounded in the principles of these regulations, your laboratory can maintain a safe working environment and ensure full compliance.

References

  • Enhanced degradation of spiro-insecticides and their leacher enol derivatives in soil by solarization and biosolarization techniques - PubMed. (2017-02-22).
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  • Chemical Waste Disposal Guidelines. Emory University.
  • SAFETY DATA SHEET - Piperidine. (2025-09-23). Sigma-Aldrich.
  • SAFETY DATA SHEET - Benzofuran. Fisher Scientific.
  • 3H-spiro(2-benzofuran-1,4'-piperidine) hydrochloride.
  • SAFETY DATA SHEET - Piperidine. (2023-10-11). Fisher Scientific.
  • 3H-Spiro[Isobenzofuran-1,4'-piperidine]. Luminix Health.
  • 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride. Sigma-Aldrich.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). U.S. Environmental Protection Agency.
  • Chemical Hazards and Toxic Substances - Standards.
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists.
  • The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. (2025-05-20). Stericycle.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals.

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Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]. The information herein is tailored for researchers, scientists, and drug development professionals. All procedures must be conducted following a thorough, substance-specific risk assessment and in strict adherence to institutional and regulatory safety standards.

Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] is not publicly available. The following guidance is synthesized from the known hazard profiles of its core structural motifs—piperidine and isobenzofuran derivatives—and established best practices for handling complex heterocyclic compounds.

Hazard Analysis: A Structurally-Informed Risk Assessment

To establish a robust safety protocol, we must deconstruct the molecule to anticipate its toxicological and chemical hazards. The structure combines a piperidine ring and a dimethyl-isobenzofuran ring system, joined at a spirocyclic center.

  • Piperidine Moiety: The piperidine scaffold is the primary driver of the hazard profile. Piperidine itself is classified as a highly flammable liquid that is harmful if swallowed, toxic in contact with skin, and toxic or fatal if inhaled.[1][2] Crucially, it causes severe skin burns and eye damage.[1][2][3] Therefore, 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] must be handled as a substance with the potential for high toxicity and corrosivity.

  • Isobenzofuran Moiety: While less acutely hazardous than piperidine, isobenzofuran derivatives and related heterocyclic compounds can cause skin, eye, and respiratory irritation.[4][5] The overall spirocyclic structure creates a unique three-dimensional molecule, and its specific reactivity and toxicological properties are not fully characterized.[6]

Based on this analysis, the primary risks during handling are acute toxicity via dermal absorption and inhalation, severe irritation or burns to the skin and eyes, and potential respiratory tract irritation .[4]

Core Personal Protective Equipment (PPE) Recommendations

A multi-layered PPE approach is mandatory to mitigate the identified risks. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all handling operations.[7]

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles must meet ANSI Z87.1 standards for chemical splash protection.[8] A full-face shield must be worn over the goggles to protect against splashes, particularly when handling solutions or performing transfers.[9] This dual-layer protection is critical due to the severe eye damage potential from the piperidine moiety.
Hand Protection Double-Gloving System: Nitrile Base, Butyl Rubber OuterAn inner nitrile glove provides dexterity and splash protection. The outer glove should be a heavier-duty, chemical-resistant material like butyl rubber or Viton®, especially for prolonged handling or risk of immersion.[1][10] Always inspect gloves for integrity before use and replace them immediately upon any sign of contamination.[2]
Body Protection Flame-Resistant, Chemical-Resistant Laboratory Coat or ApronA lab coat made of a material like Nomex® or a chemically-resistant, non-permeable fabric is required to protect against skin contact and splashes.[8][11] Ensure the coat has a closed front and tight-fitting cuffs.[11] For larger quantities, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection NIOSH-Approved Respirator with Organic Vapor CartridgesRequired when handling the compound outside of a certified chemical fume hood, when there is a risk of aerosolization, or when cleaning up spills.[10] The odor threshold for piperidine-like compounds is often higher than the exposure limit, meaning odor cannot be used as a warning sign of exposure.[12]

Operational Plan: Step-by-Step Safety Protocols

Adherence to procedural detail is critical for safety. The following workflows ensure that protective barriers remain effective throughout the handling process.

Engineering Controls
  • Primary Containment: All weighing, transfers, and manipulations of 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] must be performed inside a certified chemical fume hood to control vapor and aerosol exposure.[7]

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[7][9]

PPE Donning & Doffing Workflow

The sequence of putting on and removing PPE is designed to prevent cross-contamination.

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat / Apron Don2 2. Respirator (If required) Don1->Don2 Don3 3. Face Shield & Goggles Don2->Don3 Don4 4. Inner Gloves (Nitrile) Don3->Don4 Don5 5. Outer Gloves (Butyl) Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Apron Doff1->Doff2 Doff3 3. Face Shield & Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (If used) Doff4->Doff5

Caption: Workflow for the correct sequence of donning and doffing PPE.

Detailed Doffing (Removal) Protocol
  • Outer Gloves: With hands still gloved, grasp the outside of one outer glove at the wrist. Peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide a finger from the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of both.

  • Body Protection: Unfasten the lab coat, being careful to only touch the inside surfaces. Roll it outwards and away from the body, containing any potential contamination on the inside.

  • Face/Eye Protection: Remove the face shield and goggles from the back of the head forward. Avoid touching the front surfaces.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[2]

Disposal Plan: Contaminated Materials and Chemical Waste

Proper disposal is essential to prevent environmental contamination and secondary exposure.

  • Contaminated PPE: All disposable PPE (gloves, etc.) must be considered hazardous waste. Collect these items in a dedicated, clearly labeled, and sealed hazardous waste container.[13]

  • Chemical Waste: Unused compound and solutions containing it are classified as hazardous chemical waste.[14]

    • Do not dispose of this material down the sanitary sewer.[15]

    • Collect in a designated, compatible, and properly sealed waste container. The container must be clearly labeled with the chemical name and associated hazards.[13]

    • Store waste containers in a well-ventilated, secondary containment area away from incompatible materials.

    • Follow all institutional, local, and national regulations for the final disposal of hazardous heterocyclic and organic chemical waste, which typically involves high-temperature incineration by a licensed contractor.[14][15]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. Wear full PPE, including respiratory protection. Cover the spill with a non-flammable absorbent material (e.g., sand, vermiculite).[1][7] Collect the absorbed material using non-sparking tools into a designated hazardous waste container for disposal.

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